molecular formula C9H7ClO B1357610 4-Chloro-1H-inden-2(3H)-one CAS No. 74124-90-6

4-Chloro-1H-inden-2(3H)-one

Cat. No.: B1357610
CAS No.: 74124-90-6
M. Wt: 166.6 g/mol
InChI Key: OTJSQABZKAMVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-inden-2(3H)-one is a useful research compound. Its molecular formula is C9H7ClO and its molecular weight is 166.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJSQABZKAMVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600874
Record name 4-Chloro-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74124-90-6
Record name 4-Chloro-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 4-Chloro-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 74124-90-6

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

4-Chloro-1H-inden-2(3H)-one is a halogenated derivative of the indanone scaffold, a privileged structure in medicinal chemistry. The indanone core, consisting of a fused benzene and cyclopentanone ring system, is a key pharmacophore in numerous biologically active compounds. The introduction of a chlorine atom at the 4-position of the indanone ring can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for further investigation and as a potential intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, potential synthetic routes, reactivity, and prospects in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties such as melting and boiling points are not widely reported in the scientific literature.

PropertyValueSource
CAS Number 74124-90-6[Various Chemical Suppliers]
Molecular Formula C₉H₇ClO[1]
Molecular Weight 166.6 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95%[2]
InChI Key OTJSQABZKAMVSX-UHFFFAOYSA-N[1]
SMILES O=C1Cc2c(C1)c(Cl)ccc2[2]

Synthesis and Experimental Protocols

A proposed synthetic workflow is outlined below:

G cluster_0 Proposed Synthesis of this compound A 3-(3-Chlorophenyl)propanoic acid B 3-(3-Chlorophenyl)propanoyl chloride A->B Thionyl Chloride (SOCl₂) or Oxalyl Chloride C This compound B->C Lewis Acid (e.g., AlCl₃) Intramolecular Friedel-Crafts Acylation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical): Intramolecular Friedel-Crafts Acylation

  • Acid Chloride Formation: To a solution of 3-(3-chlorophenyl)propanoic acid in an inert solvent (e.g., dichloromethane), an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride is added. The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of 3-(3-chlorophenyl)propanoyl chloride. The excess chlorinating agent and solvent are removed under reduced pressure.

  • Intramolecular Cyclization: The crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane or nitrobenzene) and cooled in an ice bath. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to facilitate the intramolecular Friedel-Crafts acylation.

  • Work-up and Purification: The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the functional groups present in its structure: the ketone, the aromatic ring, and the benzylic protons.

G cluster_0 Reactivity Profile of this compound A This compound B Nucleophilic Addition at Carbonyl A->B Nucleophiles (e.g., Grignard reagents, organolithiums) C Electrophilic Aromatic Substitution A->C Electrophiles (e.g., Nitrating agents, Halogens) D Reactions at α-Carbons A->D Base-catalyzed reactions (e.g., Alkylation, Aldol condensation)

Caption: Key reactive sites of this compound.

  • Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack. Reactions with organometallic reagents like Grignard or organolithium compounds would lead to the formation of tertiary alcohols. Reduction with agents such as sodium borohydride would yield the corresponding secondary alcohol.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The chloro and the alkyl portion of the fused ring will direct incoming electrophiles.

  • α-Carbons: The protons on the carbons adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, aldol condensation, and other carbon-carbon bond-forming reactions at the α-position.

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively documented, the broader class of indanone derivatives has shown significant promise in various therapeutic areas. The indanone scaffold is a component of several approved drugs and clinical candidates.

The potential utility of this compound in drug discovery lies in its role as a versatile building block. The chloro substituent provides a handle for further chemical modifications through nucleophilic aromatic substitution or cross-coupling reactions, enabling the synthesis of a library of diverse indanone derivatives for biological screening.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. While detailed experimental data for this specific compound is sparse in the public domain, its structural similarity to other well-studied indanones suggests a rich and varied reactivity profile. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives could unveil novel applications in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers interested in exploring the potential of this intriguing molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-inden-2(3H)-one is a halogenated derivative of the indanone scaffold, a core structure found in various biologically active molecules. While specific research on this particular compound is limited, its structural similarity to other indanone derivatives suggests potential applications in medicinal chemistry and materials science. This technical guide provides a summary of the available physicochemical properties, a proposed synthesis protocol, and characterization data for this compound.

Physicochemical Properties

Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes available information, including predicted values where experimental data is unavailable.

PropertyValueSource
Molecular Formula C₉H₇ClO[1][2]
Molecular Weight 166.60 g/mol [1]
CAS Number 74124-90-6[2]
Physical Form Solid[1]
Predicted Boiling Point 294.0 ± 40.0 °C
Predicted Density 1.312 ± 0.06 g/cm³
Purity (commercial) 95% - 98%[1]
InChI Key OTJSQABZKAMVSX-UHFFFAOYSA-N

Note: The boiling point and density are predicted values and have not been experimentally verified in the available literature.

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on established methods for the synthesis of 2-indanone from indene.

Materials:

  • 4-Chloroindene

  • Formic acid (88%)

  • Hydrogen peroxide (30%)

  • Sulfuric acid (7% v/v)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

  • Epoxidation of 4-Chloroindene: To a stirred solution of formic acid and hydrogen peroxide, 4-chloroindene is added dropwise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Hydrolysis and Rearrangement: The reaction mixture is then carefully added to a boiling solution of dilute sulfuric acid. This step facilitates the hydrolysis of the intermediate formate ester and subsequent pinacol-type rearrangement to form the 2-indanone skeleton.

  • Work-up and Extraction: After cooling, the reaction mixture is extracted with dichloromethane. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrogen peroxide and formic acid are corrosive; handle with care.

Mandatory Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow Start 4-Chloroindene Step1 Epoxidation Start->Step1 Reagents1 Formic Acid, H2O2 Reagents1->Step1 Intermediate Intermediate Epoxide/Formate Ester Step1->Intermediate Step2 Hydrolysis & Rearrangement Intermediate->Step2 Reagents2 Dilute H2SO4 (aq) Reagents2->Step2 Crude_Product Crude this compound Step2->Crude_Product Step3 Extraction & Work-up Crude_Product->Step3 Purification Column Chromatography / Recrystallization Step3->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain. For structural confirmation of the synthesized product, the following analytical techniques would be essential:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of the protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, particularly the carbonyl (C=O) stretch.

  • MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern.

For comparison, the related isomer, 4-chloro-2,3-dihydro-1H-inden-1-one, has reported FTIR and NMR data.[3][4]

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity or the involvement of this compound in any specific signaling pathways. The broader class of 1-indanone derivatives has been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor ligands. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Logical Relationship for Investigating Biological Activity

The following diagram illustrates a general workflow for the initial biological screening of a novel compound like this compound.

Biological_Screening Compound This compound Screening High-Throughput Screening Compound->Screening Assays Enzyme Inhibition Assays Receptor Binding Assays Cell-Based Assays Screening->Assays Hit_ID Hit Identification Assays->Hit_ID Hit_ID->Compound Inactive Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active Target_ID Target Identification & Validation Hit_ID->Target_ID Active In_Vivo In Vivo Studies Lead_Opt->In_Vivo Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis

Caption: General workflow for biological activity screening.

Conclusion

This compound remains a sparsely characterized compound. This guide provides the currently available physicochemical data, a proposed synthetic route based on established chemical principles, and a framework for its potential biological evaluation. Further experimental investigation is necessary to fully elucidate its properties and potential applications. Researchers in drug discovery and organic synthesis may find this compound to be a valuable starting point for developing novel therapeutics or chemical probes.

References

Structural Elucidation of 4-Chloro-1H-inden-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the structural elucidation of 4-Chloro-1H-inden-2(3H)-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this paper will focus on the structural analysis of its close isomer, 4-chloro-2,3-dihydro-1H-inden-1-one (also known as 4-chloro-1-indanone). The spectroscopic data and analytical techniques discussed for this isomer serve as a direct and relevant proxy for the elucidation of this compound. This guide outlines the key spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provides a framework for data interpretation and structure confirmation.

Introduction

This compound is a halogenated derivative of indanone, a class of compounds with significant interest in medicinal chemistry and materials science. Accurate structural determination is a critical first step in the research and development of any new chemical entity. This process relies on a combination of modern analytical techniques to unambiguously determine the connectivity of atoms and the overall molecular architecture. This guide will detail the workflow and data analysis involved in such a structural elucidation.

Methodologies and Experimental Protocols

The structural elucidation of chlorinated indanone derivatives typically involves a suite of spectroscopic techniques. The following sections detail the experimental protocols for the most critical of these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): If the structure is not immediately apparent from 1D spectra, acquire two-dimensional NMR spectra to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Experimental Protocol for Mass Spectrometry:

  • Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for clearly identifying the molecular ion.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements, which can be used to determine the elemental formula.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and the isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M⁺ peak). Study the fragmentation pattern to deduce the structure of different parts of the molecule.

Data Presentation and Interpretation

The following tables summarize the expected spectroscopic data for 4-chloro-2,3-dihydro-1H-inden-1-one, which provides a basis for the structural confirmation of this compound.

Table 1: Predicted ¹H NMR Data for 4-chloro-2,3-dihydro-1H-inden-1-one

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.7d1HAromatic H
~7.4t1HAromatic H
~7.3d1HAromatic H
~3.1t2H-CH₂-
~2.7t2H-CH₂-

Table 2: Predicted ¹³C NMR Data for 4-chloro-2,3-dihydro-1H-inden-1-one

Chemical Shift (ppm)Assignment
~205C=O
~153Aromatic C-Cl
~139Aromatic C
~135Aromatic C-H
~133Aromatic C
~129Aromatic C-H
~122Aromatic C-H
~36-CH₂-
~25-CH₂-

Table 3: Mass Spectrometry Data for 4-chloro-2,3-dihydro-1H-inden-1-one

m/zRelative IntensityAssignment
168~33%[M+2]⁺
166100%[M]⁺
138Moderate[M-CO]⁺
103High[M-CO-Cl]⁺

Visualizations

The following diagrams illustrate the logical workflow for structural elucidation and the key correlations in the spectroscopic analysis.

structural_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS, Fragmentation) purification->ms ir IR Spectroscopy purification->ir data_integration Data Integration & Interpretation nmr->data_integration ms->data_integration ir->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: Workflow for the structural elucidation of a synthetic compound.

nmr_correlations cluster_h_nmr ¹H NMR Signals cluster_c_nmr ¹³C NMR Signals struct { H | H | C | C | C-Cl | C=O } | { H-C | C | CH2 } | { CH2 } h_aromatic Aromatic Protons (7.3-7.7 ppm) h_aromatic->struct:h7 h_aromatic->struct:h6 h_aromatic->struct:h5 h_ch2_alpha α-CH₂ Protons (~2.7 ppm) h_ch2_alpha->struct:c2 h_ch2_beta β-CH₂ Protons (~3.1 ppm) h_ch2_beta->struct:c1 c_carbonyl Carbonyl Carbon (~205 ppm) c_carbonyl->struct:c8 c_aromatic Aromatic Carbons (122-153 ppm) c_aromatic->struct:c5 c_aromatic->struct:c4 c_ch2 Aliphatic Carbons (25-36 ppm) c_ch2->struct:c1 c_ch2->struct:c2

Caption: Key NMR correlations for 4-chloro-1-indanone.

Conclusion

An In-Depth Technical Guide to the Synthesis of 4-chloro-2,3-dihydro-1H-inden-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-chloro-2,3-dihydro-1H-inden-2-one, a valuable intermediate in medicinal chemistry and drug development. Due to the limited availability of a direct and selective chlorination method for 2,3-dihydro-1H-inden-2-one at the 4-position, this guide details a more robust multi-step synthesis commencing with a pre-chlorinated precursor, 2-chlorobenzaldehyde. The described pathway involves the formation of a substituted propanoic acid, subsequent intramolecular Friedel-Crafts acylation to construct the indanone core, and a final functional group transformation to yield the target molecule.

Overall Synthesis Pathway

The proposed synthesis of 4-chloro-2,3-dihydro-1H-inden-2-one is a three-stage process. The initial stage involves the synthesis of 3-(2-chlorophenyl)propanoic acid from 2-chlorobenzaldehyde. The second stage is the intramolecular Friedel-Crafts cyclization of the resulting acid to yield 4-chloro-1-indanone. The final stage details a potential conversion of 4-chloro-1-indanone to the desired 4-chloro-2,3-dihydro-1H-inden-2-one.

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of 3-(2-chlorophenyl)propanoic acid cluster_stage2 Stage 2: Intramolecular Friedel-Crafts Cyclization cluster_stage3 Stage 3: Conversion to 4-chloro-2,3-dihydro-1H-inden-2-one A 2-chlorobenzaldehyde C 3-(2-chlorophenyl)propenoic acid A->C Piperidine, Pyridine B Malonic Acid B->C D 3-(2-chlorophenyl)propanoic acid C->D H2, Pd/C E 3-(2-chlorophenyl)propanoic acid F 3-(2-chlorophenyl)propanoyl chloride E->F SOCl2 G 4-chloro-1-indanone F->G AlCl3, Dichloromethane H 4-chloro-1-indanone I 4-chloro-2,3-dihydro-1H-inden-1-ol H->I NaBH4 J 4-chloro-1H-indene I->J Acid catalyst, Heat K 4-chloro-1,2-epoxyindane J->K m-CPBA L 4-chloro-2,3-dihydro-1H-inden-2-one K->L Acid or Base catalyst

Figure 1: Proposed multi-step synthesis pathway for 4-chloro-2,3-dihydro-1H-inden-2-one.

Stage 1: Synthesis of 3-(2-chlorophenyl)propanoic acid

This stage focuses on the creation of the side chain necessary for the subsequent cyclization.

Experimental Protocol: Knoevenagel Condensation and Reduction
  • Knoevenagel Condensation: To a solution of 2-chlorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine (3-5 volumes), add a catalytic amount of piperidine. Heat the mixture at reflux for 2-4 hours. After cooling, pour the reaction mixture into an excess of cold, dilute hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry to afford 3-(2-chlorophenyl)propenoic acid.

  • Hydrogenation: The crude 3-(2-chlorophenyl)propenoic acid (1 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) until the uptake of hydrogen ceases. The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield 3-(2-chlorophenyl)propanoic acid.

ParameterValueReference
Knoevenagel Condensation
Reactants2-chlorobenzaldehyde, Malonic acid[1]
SolventPyridine[1]
CatalystPiperidine[1]
Reaction TemperatureReflux[1]
Reaction Time2-4 hours[1]
Typical Yield70-85%[1]
Hydrogenation
Reactant3-(2-chlorophenyl)propenoic acid[1]
Catalyst10% Pd/C[1]
SolventEthanol or Ethyl Acetate[1]
Reaction TemperatureRoom Temperature[1]
PressureAtmospheric[1]
Typical Yield>95%[1]

Table 1: Reaction parameters for the synthesis of 3-(2-chlorophenyl)propanoic acid.

Stage 2: Intramolecular Friedel-Crafts Cyclization

The core indanone structure is formed in this stage through an intramolecular acylation reaction.

Experimental Protocol: Cyclization of 3-(2-chlorophenyl)propanoic acid
  • Acid Chloride Formation: To a solution of 3-(2-chlorophenyl)propanoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2-1.5 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours or until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-(2-chlorophenyl)propanoyl chloride.

  • Intramolecular Friedel-Crafts Acylation: The crude acid chloride is dissolved in a dry, inert solvent like dichloromethane. The solution is cooled to 0°C, and anhydrous aluminum chloride (AlCl₃, 1.1-1.3 equivalents) is added portion-wise, keeping the temperature below 5°C.[2] After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to give crude 4-chloro-1-indanone, which can be purified by recrystallization or column chromatography.[2]

ParameterValueReference
Acid Chloride Formation
Reactant3-(2-chlorophenyl)propanoic acid[2]
ReagentThionyl chloride[2]
SolventDichloromethane or Toluene[2]
Reaction TemperatureRoom Temperature[2]
Friedel-Crafts Acylation
Reactant3-(2-chlorophenyl)propanoyl chloride[2]
CatalystAluminum chloride (AlCl₃)[2]
SolventDichloromethane[2]
Reaction Temperature0°C to Room Temperature[2]
Reaction Time2-4 hours[2]
Typical Yield80-95%[2]

Table 2: Reaction parameters for the synthesis of 4-chloro-1-indanone.

Stage 3: Conversion to 4-chloro-2,3-dihydro-1H-inden-2-one

This final stage involves the transformation of the 1-indanone to the desired 2-indanone isomer. This is a theoretically plausible route, and the specific conditions may require optimization.

Proposed Experimental Protocol
  • Reduction to Alcohol: 4-chloro-1-indanone (1 equivalent) is dissolved in a suitable solvent like methanol or ethanol and cooled to 0°C. Sodium borohydride (NaBH₄, 1.1 equivalents) is added portion-wise. The reaction is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude 4-chloro-2,3-dihydro-1H-inden-1-ol.

  • Dehydration to Indene: The crude alcohol is dissolved in a solvent such as toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. After the reaction is complete (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried, and the solvent is evaporated to give 4-chloro-1H-indene.

  • Epoxidation: The 4-chloro-1H-indene is dissolved in a chlorinated solvent like dichloromethane and cooled to 0°C. meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then washed with sodium sulfite solution, sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to give the crude 4-chloro-1,2-epoxyindane.

  • Rearrangement to 2-Indanone: The crude epoxide is dissolved in a suitable solvent and treated with a catalytic amount of an acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) to promote rearrangement to 4-chloro-2,3-dihydro-1H-inden-2-one. The reaction conditions will need to be carefully controlled to favor the desired ketone product. Purification is typically achieved by column chromatography.

ParameterValue
Reduction
Reactant4-chloro-1-indanone
ReagentSodium borohydride (NaBH₄)
SolventMethanol or Ethanol
Dehydration
Reactant4-chloro-2,3-dihydro-1H-inden-1-ol
Catalystp-Toluenesulfonic acid
SolventToluene
Epoxidation
Reactant4-chloro-1H-indene
Reagentm-Chloroperoxybenzoic acid (m-CPBA)
SolventDichloromethane
Rearrangement
Reactant4-chloro-1,2-epoxyindane
CatalystAcid or Base

Table 3: Proposed reaction parameters for the conversion of 4-chloro-1-indanone to 4-chloro-2,3-dihydro-1H-inden-2-one. Note: These are generalized conditions and may require optimization.

Conclusion

This technical guide outlines a feasible and well-precedented synthetic route to 4-chloro-2,3-dihydro-1H-inden-2-one. By starting with 2-chlorobenzaldehyde, the issue of regioselectivity in the chlorination of the indanone core is effectively circumvented. The presented protocols and tabulated data provide a solid foundation for researchers to undertake the synthesis of this important molecule. It is important to note that the final stage of the synthesis is a proposed route and may require experimental optimization to achieve high yields and purity. Standard laboratory safety precautions should be followed throughout all experimental procedures.

References

4-Chloro-1H-inden-2(3H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a concise overview of the molecular properties of 4-Chloro-1H-inden-2(3H)-one, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a chlorinated derivative of the indanone scaffold. The fundamental molecular characteristics of this compound are summarized below.

PropertyValueSource
Chemical Formula C₉H₇ClO[1][2]
Molecular Weight 166.604 g/mol [1][2]
CAS Number 74124-90-6[1]
Synonyms 4-chloro-1,3-dihydroinden-2-one[1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis or biological application of this compound are not extensively available in the public literature based on the conducted search. However, the synthesis of structurally related indanone derivatives often involves the cyclization of substituted phenylpropanoic acids. For instance, the synthesis of 4-chloro-1-indanone has been achieved through the cyclization of 3-(2-chlorophenyl)propionic acid.[3] This general approach could potentially be adapted for the synthesis of the 2-oxo isomer, although specific reaction conditions, catalysts, and purification methods would require empirical determination and optimization.

Further research into private chemical libraries and patented literature may provide more specific synthetic routes.

Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the characterization of a chemical compound like this compound, from initial synthesis to final analysis.

cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_properties Physicochemical & Biological Profiling cluster_data Data Interpretation & Reporting synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) (Molecular Weight) purification->ms nmr NMR Spectroscopy (Structural Elucidation) purification->nmr purity_analysis Purity Assessment (e.g., HPLC) ms->purity_analysis nmr->purity_analysis physchem Physicochemical Properties (Solubility, LogP) purity_analysis->physchem bio_assay Biological Activity Screening purity_analysis->bio_assay data_analysis Data Analysis physchem->data_analysis bio_assay->data_analysis report Technical Report Generation data_analysis->report

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

References

A Comprehensive Technical Guide to 4-Chloroindan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanone scaffolds are significant structural motifs in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of various biologically active compounds. This technical guide provides an in-depth overview of 4-chloroindan-2-one, a halogenated derivative of 2-indanone. While specific research on this particular derivative is limited, this guide consolidates available data on its chemical properties and provides context based on the known characteristics of the parent compound and related analogs.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-chloroindan-2-one are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name 4-chloro-1,3-dihydroinden-2-one-
Synonyms 4-chloro-2,3-dihydro-1H-inden-2-one, 4-chloro-2-indanone-
Molecular Formula C₉H₇ClO-
Molecular Weight 166.6 g/mol -
Appearance White to off-white solid-
Boiling Point 294.0 ± 40.0 °C (Predicted)-
Density 1.312 ± 0.06 g/cm³ (Predicted)-
Storage Temperature 2-8°C-

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of 4-chloroindan-2-one is not extensively documented in publicly available literature. However, a plausible synthetic route can be adapted from the well-established synthesis of the parent compound, 2-indanone, from indene.[1] The key would be the utilization of 4-chloroindene as the starting material.

Representative Synthesis of 4-Chloroindan-2-one from 4-Chloroindene

This protocol is a representative method and may require optimization for specific laboratory conditions.

Step 1: Formation of the Monoformate of 4-Chloro-1,2-indanediol

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, combine formic acid (88%) and hydrogen peroxide (30%).

  • Maintain the temperature at 35-40°C while adding 4-chloroindene dropwise with continuous stirring over a period of 2 hours.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 7 hours to ensure completion.

  • Remove the formic acid under reduced pressure, ensuring the temperature of the reaction mixture does not exceed 60°C. The resulting residue is the crude monoformate of 4-chloro-1,2-indanediol.

Step 2: Hydrolysis to 4-Chloroindan-2-one

  • In a separate flask fitted with a condenser, bring a 7% (by volume) sulfuric acid solution to a boil.

  • Add the crude monoformate of 4-chloro-1,2-indanediol to the boiling sulfuric acid solution.

  • Perform steam distillation on the mixture. The distillate will contain 4-chloroindan-2-one.

  • The product can be further purified by recrystallization or vacuum sublimation.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_synthesis Synthesis of 4-Chloroindan-2-one start 4-Chloroindene step1 Reaction with Formic Acid & H₂O₂ start->step1 intermediate Monoformate of 4-Chloro-1,2-indanediol step1->intermediate step2 Hydrolysis with dilute H₂SO₄ intermediate->step2 product 4-Chloroindan-2-one step2->product G cluster_drug_discovery Role in Drug Discovery start 4-Chloroindan-2-one (Intermediate) process Chemical Modification start->process end Novel Therapeutic Agents (e.g., Anticancer, Antimicrobial) process->end

References

Solubility Profile of 4-Chloro-1H-inden-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-1H-inden-2(3H)-one (CAS No. 74124-90-6). As a crucial intermediate in various synthetic pathways, a thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This document outlines the theoretical basis for its solubility, provides a detailed experimental protocol for its quantitative determination, and presents a logical workflow for this process.

Introduction to this compound

This compound is a bicyclic aromatic ketone. Its chemical structure, featuring a chlorinated benzene ring fused to a five-membered ring with a carbonyl group, dictates its physicochemical properties, including its solubility in various organic solvents.

Physicochemical Properties:

PropertyValueSource
CAS Number 74124-90-6--INVALID-LINK--
Molecular Formula C₉H₇ClO--INVALID-LINK--
Molecular Weight 166.6 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--

Solubility Data

A thorough search of available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in organic solvents. A safety data sheet for the compound explicitly states "Solubility(ies): No data available"[1].

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative assessment of the solubility of this compound can be inferred from its molecular structure. The presence of a polar ketone group suggests that it will exhibit some solubility in polar organic solvents. However, the largely nonpolar aromatic ring and the chloro-substituent indicate that it is also likely to be soluble in nonpolar organic solvents.

It is anticipated that this compound will be soluble in a range of common organic solvents such as alcohols, ketones, and ethers, while being poorly soluble in water.

Quantitative Solubility Table (Template)

The following table is provided as a template for researchers to populate with experimentally determined solubility data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol
Ethanol
Acetone
Toluene
Dichloromethane
Ethyl Acetate
User-defined

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or a shaker with temperature control set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any undissolved solid particles.

    • Record the exact volume of the filtered saturated solution.

  • Quantification of Solute:

    • Gravimetric Method:

      • Carefully evaporate the solvent from the vial containing the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

      • Once the solvent is completely removed, weigh the vial containing the dry solute.

      • The mass of the dissolved solute is the difference between the final weight of the vial and the initial weight of the empty vial.

    • Spectroscopic/Chromatographic Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine the concentration of the solute in the diluted sample.

      • Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

  • Calculation of Solubility:

    • Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_quant Quantification cluster_results Results start Start add_excess Add Excess Solute to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent seal_vial Seal Vial add_solvent->seal_vial equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) seal_vial->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter with Syringe Filter withdraw->filter_sample quant_method Choose Quantification Method filter_sample->quant_method gravimetric Gravimetric Analysis: Evaporate Solvent & Weigh Residue quant_method->gravimetric spectro Spectroscopic/Chromatographic Analysis: Prepare Standards, Calibrate, & Measure quant_method->spectro calculate Calculate Solubility (g/100mL, mol/L) gravimetric->calculate spectro->calculate end End calculate->end

References

4-Chloro-1H-inden-2(3H)-one melting point and appearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-Chloro-1H-inden-2(3H)-one, a compound of interest in synthetic and medicinal chemistry.

Core Compound Properties

This compound is a solid substance with the chemical formula C9H7ClO.[1] It is commercially available with a purity of up to 98%.[1]

PropertyValueReference
CAS Number 74124-90-6[1][2]
Molecular Formula C9H7ClO[1]
Molecular Weight 166.6 g/mol [1]
Appearance Solid[1]
Melting Point Data not available in the provided search results.

Synthesis Protocol

A potential subsequent conversion to this compound could involve a rearrangement or functional group transformation.

Illustrative Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of related indanone compounds, which may serve as a basis for the synthesis of this compound.

G Conceptual Synthesis Workflow of Indanone Derivatives cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization cluster_3 Potential Transformation 2_chlorobenzaldehyde 2-Chlorobenzaldehyde propanoic_acid 3-(2-Chlorophenyl)propanoic acid 2_chlorobenzaldehyde->propanoic_acid Multi-step conversion acid_chloride 3-(2-Chlorophenyl)propanoyl chloride propanoic_acid->acid_chloride Chlorination 4_chloro_1_indanone 4-Chloro-1-indanone acid_chloride->4_chloro_1_indanone Friedel-Crafts Acylation target_compound This compound 4_chloro_1_indanone->target_compound Hypothetical Rearrangement/ Functionalization

Caption: Conceptual synthesis pathway for this compound.

Analytical Characterization

The characterization of this compound would typically involve a suite of standard analytical techniques to confirm its identity, purity, and structure.

General Analytical Methodologies:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be crucial for elucidating the chemical structure, confirming the presence and connectivity of protons and carbons in the molecule.

  • Mass Spectrometry (MS) : This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy : IR spectroscopy would help in identifying the functional groups present in the molecule, particularly the carbonyl group of the indanone structure.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of the compound. By using a suitable column and mobile phase, one can separate the target compound from any impurities.

  • Elemental Analysis : This analysis would determine the percentage composition of carbon, hydrogen, and chlorine, which should correspond to the molecular formula C9H7ClO.

While specific experimental conditions for these analyses for this compound are not detailed in the provided search results, standard protocols for small organic molecules would be applicable.

References

Initial Characterization of 4-Chloro-indan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-indan-2-one is a halogenated derivative of 2-indanone, a bicyclic ketone. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a chlorine atom at the 4-position of the indanone ring can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the initial characterization of 4-chloro-indan-2-one, including its synthesis, physicochemical properties, and spectral analysis. Detailed experimental protocols are provided to facilitate further research and application of this compound in drug discovery and development.

Physicochemical Properties

PropertyValueSource
CAS Number 74124-90-6Alfa Chemistry[1]
Molecular Formula C₉H₇ClOAlfa Chemistry[1]
Molecular Weight 166.60 g/mol Alfa Chemistry[1]
Appearance White to off-white solid (Predicted)ChemicalBook[2]
Boiling Point 294.0 ± 40.0 °C at 760 mmHg (Predicted)Alfa Chemistry[1]
Density 1.312 ± 0.06 g/cm³ (Predicted)Alfa Chemistry[1]
Melting Point Not available-
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and acetone.General chemical knowledge

Synthesis of 4-Chloro-indan-2-one

A plausible synthetic route to 4-chloro-indan-2-one involves the oxidation of 4-chloroindene. This method is analogous to the well-established synthesis of 2-indanone from indene.[3]

Proposed Synthesis Pathway:

Synthesis of 4-Chloro-indan-2-one 4-Chloroindene 4-Chloroindene Intermediate 4-Chloro-1,2-indanediol monoformate 4-Chloroindene->Intermediate 1. HCOOH, H₂O₂ 2. Heat 4-Chloro-indan-2-one 4-Chloro-indan-2-one Intermediate->4-Chloro-indan-2-one H₂SO₄ (aq), Steam Distillation

Caption: Proposed synthesis of 4-chloro-indan-2-one from 4-chloroindene.

Experimental Protocol: Synthesis of 4-Chloro-indan-2-one

This protocol is adapted from the synthesis of 2-indanone from indene.[3]

Materials:

  • 4-Chloroindene

  • Formic acid (88%)

  • Hydrogen peroxide (30%)

  • Sulfuric acid (7% by volume)

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place formic acid and hydrogen peroxide.

  • Maintain the temperature at 35-40 °C while adding 4-chloroindene dropwise with stirring over a period of 2 hours.

  • Stir the reaction mixture at room temperature for 7 hours.

  • Remove the formic acid under reduced pressure, keeping the temperature below 60 °C. The residue will be the crude monoformate of 4-chloro-1,2-indanediol.

  • In a separate flask, bring a 7% sulfuric acid solution to a boil.

  • Add the crude monoformate to the boiling sulfuric acid solution.

  • Perform steam distillation to isolate the 4-chloro-indan-2-one.

  • Collect the distillate and filter the solid product.

  • Dry the product under vacuum.

Spectral Characterization

The structural elucidation of 4-chloro-indan-2-one relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected spectral data based on the analysis of the closely related 4-chloro-1-indanone and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (500 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3-7.5m3HAromatic protons
~ 3.6s4H-CH₂- protons

Expected ¹³C NMR (125 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)Assignment
~ 215C=O (ketone)
~ 140-145Quaternary aromatic carbons
~ 125-135Aromatic CH carbons
~ 45-CH₂-
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected FT-IR (KBr pellet) Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch
~ 1740-1720StrongC=O stretch (ketone)
~ 1600, 1470MediumAromatic C=C stretch
~ 800-750StrongC-Cl stretch
Mass Spectrometry (MS)

Expected Mass Spectrum (Electron Ionization, 70 eV):

m/zRelative Intensity (%)Assignment
166/168High[M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes, ~3:1 ratio)
138/140Medium[M - CO]⁺
103High[M - CO - Cl]⁺

Experimental Protocols for Characterization

The following are detailed protocols for obtaining the spectral data for 4-chloro-indan-2-one.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • 4-Chloro-indan-2-one sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Dissolve approximately 10-20 mg of 4-chloro-indan-2-one in about 0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum, typically using a single pulse sequence.

  • Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • 4-Chloro-indan-2-one sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Grind a small amount (1-2 mg) of 4-chloro-indan-2-one with approximately 100 mg of dry KBr in an agate mortar.

  • Place the ground powder into the pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • 4-Chloro-indan-2-one sample

  • A suitable volatile solvent (e.g., dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source

Procedure:

  • Prepare a dilute solution of 4-chloro-indan-2-one in the chosen solvent.

  • Inject a small volume of the solution into the GC-MS system.

  • The compound will be separated by the GC column and then introduced into the mass spectrometer.

  • Acquire the mass spectrum using EI at 70 eV.

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Workflow and Logical Relationships

The characterization of a novel or synthesized compound like 4-chloro-indan-2-one follows a logical workflow to confirm its identity and purity.

Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis & Confirmation Synthesis Proposed Synthesis of 4-Chloro-indan-2-one Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS MP Melting Point Determination Purification->MP Confirmation Structure Confirmation & Purity Assessment NMR->Confirmation FTIR->Confirmation MS->Confirmation MP->Confirmation

Caption: General workflow for the synthesis and characterization of 4-chloro-indan-2-one.

Conclusion

This technical guide provides a foundational overview of the initial characterization of 4-chloro-indan-2-one. While some physicochemical and spectral data are based on predictions and analogies to similar compounds, the detailed experimental protocols provided herein offer a clear roadmap for researchers to obtain empirical data. The structural information and characterization workflow presented will be invaluable for scientists and professionals in drug development who are interested in exploring the potential of this and related indanone derivatives. Further studies are warranted to fully elucidate the biological activity profile of 4-chloro-indan-2-one and its potential as a lead compound in various therapeutic areas.

References

The Indenone Core: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indenone scaffold, a fused bicyclic system comprising a benzene ring and a cyclopentenone ring, is a privileged structure in medicinal chemistry and materials science. Its derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the discovery and historical development of substituted indenones, detailed experimental protocols for their synthesis, and insights into their mechanisms of action in key biological pathways.

Discovery and Historical Milestones

The exploration of the indenone core dates back to the early 20th century, with seminal work laying the foundation for a rich field of synthetic chemistry.

  • 1927: The first synthesis of the parent 1-indanone was achieved through the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid chloride in the presence of aluminum chloride, affording the product in a remarkable 90% yield. In the same year, a method involving the cyclization of unsaturated ketones with acid chlorides was also described.

  • 1939: An alternative route to 1-indanone was reported via the cyclization of hydrocinnamic acid using sulfuric acid, albeit with a lower yield of 27%.

  • 1941: Ivan Nikolaevich Nazarov's discovery of the acid-catalyzed electrocyclic ring closure of divinyl ketones to form cyclopentenones, now known as the Nazarov cyclization, provided a powerful new tool for the synthesis of indenone precursors and other cyclic ketones.[1]

  • Mid-20th Century to Present: The synthetic repertoire for substituted indenones has expanded significantly with the advent of transition-metal-catalyzed reactions, including palladium, rhodium, and cobalt-catalyzed methodologies. These modern techniques offer greater efficiency, regioselectivity, and functional group tolerance.[2][3][4]

Key Synthetic Methodologies

The construction of the indenone framework can be achieved through several strategic approaches. This section details the experimental protocols for the most pivotal and widely utilized methods.

Intramolecular Friedel-Crafts Acylation

This classical and robust method remains a cornerstone for the synthesis of 1-indanones, the precursors to many substituted indenones. The reaction involves the cyclization of 3-arylpropanoic acids or their derivatives.[5]

Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid

  • Materials: 3-phenylpropanoic acid, thionyl chloride (SOCl₂), aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • A solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM is treated with thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). The mixture is refluxed for 2 hours to form the corresponding acid chloride.

    • The reaction mixture is cooled to 0 °C, and aluminum chloride (1.1 eq) is added portion-wise.

    • The reaction is stirred at room temperature for 3 hours, then quenched by pouring onto a mixture of crushed ice and concentrated HCl.

    • The organic layer is separated, washed with water, saturated NaHCO₃ solution, and brine.

    • The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 1-indanone.

    • Purification is achieved by column chromatography or distillation.

Table 1: Quantitative Data for Intramolecular Friedel-Crafts Acylation

Starting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3-Phenylpropionic acid chlorideAlCl₃BenzeneRT-90(Historical)
3-Phenylpropionic acidH₂SO₄ (20%)-140-27(Historical)
3-(4-Methoxyphenyl)propionic acidTb(OTf)₃o-Dichlorobenzene250274[6]
3-Arylpropanoic acidsNbCl₅DCMRT1-375-95[7]

Experimental Workflow: Intramolecular Friedel-Crafts Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 3-Arylpropanoic Acid acid_chloride Acid Chloride Formation (e.g., with SOCl₂) start->acid_chloride cyclization Intramolecular Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl₃) acid_chloride->cyclization quench Reaction Quenching (e.g., with HCl/ice) cyclization->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase (e.g., with MgSO₄) extraction->drying purification Purification (Chromatography/Distillation) drying->purification end End: Substituted 1-Indanone purification->end

A typical experimental workflow for the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation.
Nazarov Cyclization

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones.[1] While not a direct route to indenones, it is instrumental in creating the five-membered ring that can be further elaborated.

Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization [8][9]

  • Materials: Divinyl ketone (1.0 eq), anhydrous dichloromethane (DCM), tin(IV) chloride (SnCl₄, 1.0 M solution in DCM, 2.0 eq), saturated aqueous ammonium chloride (NH₄Cl) solution, brine, anhydrous sodium sulfate (Na₂SO₄), silica gel.

  • Procedure:

    • Dissolve the divinyl ketone (0.58 mmol, 1.0 eq) in anhydrous DCM (19 mL) in a round-bottom flask under an inert atmosphere and cool to 0 °C.

    • Add the SnCl₄ solution (1.16 mmol, 2.0 eq) dropwise to the stirred solution.

    • Allow the solution to warm to room temperature and stir for 30 minutes.

    • Quench the reaction with saturated aqueous NH₄Cl solution and stir vigorously for 15 minutes.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 2: Quantitative Data for Nazarov Cyclization

Divinyl Ketone SubstrateLewis AcidSolventTemperature (°C)Time (min)Yield (%)Reference
1,5-Diphenylpenta-1,4-dien-3-oneSnCl₄DCM0 to RT3075[9]
Substituted 1,4-dien-3-one(MeCN)₅Cu(SbF₆)₂CH₂Cl₂RT6-3070-95[8]
α-Alkoxy divinyl ketonesHydroxylamine---60-79[10]

Reaction Mechanism: Nazarov Cyclization

G cluster_mechanism Nazarov Cyclization Mechanism Divinyl Ketone Divinyl Ketone Pentadienyl Cation Pentadienyl Cation Divinyl Ketone->Pentadienyl Cation + Lewis Acid Oxyallyl Cation Oxyallyl Cation Pentadienyl Cation->Oxyallyl Cation 4π-Electrocyclization (conrotatory) Enolate Intermediate Enolate Intermediate Oxyallyl Cation->Enolate Intermediate Elimination of H⁺ Cyclopentenone Cyclopentenone Enolate Intermediate->Cyclopentenone Tautomerization

The key steps in the acid-catalyzed Nazarov cyclization.
Transition-Metal-Catalyzed Syntheses

Modern synthetic strategies increasingly rely on transition metals to catalyze the formation of indenones with high efficiency and selectivity.

2.3.1. Rhodium-Catalyzed Annulation of Arylnitrones with Alkynes [2][3]

This method provides a mild and redox-neutral pathway to substituted indenones.

Experimental Protocol:

  • Materials: Arylnitrone (1.0 eq), internal alkyne (1.5 eq), [RhCp*Cl₂]₂ (2.5 mol %), AgSbF₆ (10 mol %), 1,2-dichloroethane (DCE).

  • Procedure:

    • To an oven-dried Schlenk tube are added the arylnitrone, internal alkyne, [RhCp*Cl₂]₂, and AgSbF₆.

    • The tube is evacuated and backfilled with argon.

    • Anhydrous DCE is added, and the mixture is stirred at 80 °C for 12 hours.

    • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated.

    • The residue is purified by flash column chromatography on silica gel.

2.3.2. Palladium-Catalyzed Suzuki-Miyaura Coupling/Cyclization

This one-pot sequence allows for the synthesis of indenones and indanones from readily available starting materials.

Experimental Protocol:

  • Materials: 1-(2-haloaryl)ketone or 2-haloaryl aldehyde (1.0 eq), pinacol boronate (1.1 eq), Pd(OAc)₂ (5 mol %), SPhos (10 mol %), K₃PO₄ (2.0 eq), toluene/water (5:1), p-toluenesulfonic acid (TsOH, 2.2 eq).

  • Procedure:

    • A mixture of the aryl halide, pinacol boronate, Pd(OAc)₂, SPhos, and K₃PO₄ in toluene/water is heated under microwave irradiation at 100 °C for 10 minutes.

    • After cooling, TsOH is added, and the mixture is stirred at room temperature.

    • The reaction is quenched with water, and the product is extracted with an organic solvent.

    • The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

Table 3: Quantitative Data for Transition-Metal-Catalyzed Indenone Synthesis

Reaction TypeCatalystSubstrate 1Substrate 2Yield (%)Reference
Rh(III)-Catalyzed Annulation[RhCp*Cl₂]₂/AgSbF₆N-tert-butyl-α-phenylnitroneDiphenylacetylene85[2]
Pd-Catalyzed CarbonylationPd(OAc)₂o-bromoaryl iodideAlkyneup to 95[11]
Suzuki-Miyaura/CyclizationPd(OAc)₂/SPhos1-(2-bromophenyl)ethan-1-onePinacol boronate37[12]
Rh-Catalyzed Carbonylative CyclizationRh catalyst2-Bromophenylboronic acidAlkyne-[13]

Biological Activity and Signaling Pathways

Substituted indenones are of significant interest to drug development professionals due to their interactions with key biological targets.

Indenoisoquinolines as Topoisomerase I Inhibitors

Indenoisoquinolines, a class of indenone derivatives, are potent inhibitors of human topoisomerase I (Top1), an essential enzyme for DNA replication and transcription.[14] Unlike camptothecins, they are chemically stable and are not typically substrates for multidrug resistance efflux pumps.[14]

Mechanism of Action:

Indenoisoquinolines act as interfacial inhibitors, binding to the Top1-DNA cleavage complex. This stabilizes the complex, preventing the religation of the DNA strand break.[14][15] The collision of the replication fork with this stabilized ternary complex leads to the formation of irreversible DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.[14]

Signaling Pathway: Topoisomerase I Inhibition and DNA Damage Response

G Top1 Topoisomerase I (Top1) CleavageComplex Top1-DNA Cleavage Complex (transient) Top1->CleavageComplex binds to DNA Supercoiled DNA CleavageComplex->Top1 religation StabilizedComplex Stabilized Ternary Complex (Top1-DNA-Inhibitor) CleavageComplex->StabilizedComplex Indenoisoquinoline Indenoisoquinoline Inhibitor Indenoisoquinoline->CleavageComplex binds to & stabilizes DSB DNA Double-Strand Break (DSB) StabilizedComplex->DSB leads to ReplicationFork Replication Fork ReplicationFork->StabilizedComplex collision with DDR DNA Damage Response (DDR) (ATM/ATR, γH2AX) DSB->DDR activates Apoptosis Apoptosis DDR->Apoptosis triggers

Inhibition of Topoisomerase I by indenoisoquinolines leading to DNA damage and apoptosis.
Indenone Derivatives as AlkBH3 Inhibitors

The human DNA repair enzyme AlkB homolog 3 (AlkBH3) is an α-ketoglutarate- and Fe(II)-dependent dioxygenase that removes alkyl lesions from DNA and RNA.[16] Overexpression of AlkBH3 is associated with tumor progression, making it an attractive target for cancer therapy. Arylated indenone derivatives have been identified as a new class of AlkBH3 inhibitors.[16]

Mechanism of Action:

Indenone-based inhibitors act competitively against the DNA substrate, binding to the active site of AlkBH3 and preventing the demethylation of alkylated DNA bases.[16] This inhibition enhances the sensitivity of cancer cells to DNA damaging alkylating agents.

Signaling Pathway: AlkBH3-Mediated DNA Repair and its Inhibition

G AlkylatedDNA Alkylated DNA (e.g., 3-meC) RepairComplex AlkBH3-DNA Complex AlkylatedDNA->RepairComplex AlkBH3 AlkBH3 Enzyme AlkBH3->RepairComplex InhibitedComplex Inhibited AlkBH3 AlkBH3->InhibitedComplex Cofactors α-ketoglutarate, Fe(II), O₂ Cofactors->RepairComplex RepairedDNA Repaired DNA RepairComplex->RepairedDNA Oxidative Demethylation IndenoneInhibitor Indenone Inhibitor IndenoneInhibitor->AlkBH3 binds competitively InhibitedComplex->RepairComplex prevents formation

Competitive inhibition of AlkBH3-mediated DNA repair by indenone derivatives.

Conclusion

The field of substituted indenones has evolved from classical organic reactions to sophisticated transition-metal-catalyzed methodologies, enabling the synthesis of a diverse array of complex molecules. The potent and varied biological activities of indenone derivatives, particularly as anticancer agents, underscore their importance in modern drug discovery and development. This guide provides a foundational understanding of the history, synthesis, and application of this versatile chemical scaffold, intended to aid researchers and scientists in their pursuit of novel therapeutics and functional materials.

References

Theoretical and Experimental Properties of Chlorinated Indanone Isomers: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indanone and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their presence in various pharmacologically active molecules.[1] The indanone scaffold is a key structural motif in drugs developed for a range of therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases.[1][2] The introduction of chlorine atoms to the indanone structure can significantly modulate the physicochemical and biological properties of these molecules, making chlorinated indanone isomers a particularly interesting area of research for drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and experimental properties of chlorinated indanone isomers. It is designed to serve as a resource for researchers, scientists, and professionals in the field of drug discovery, offering a compilation of data on their synthesis, spectroscopic characterization, and biological activity, with a particular focus on their role as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[3][4][5]

Physicochemical Properties of Chlorinated Indanone Isomers

The physicochemical properties of chlorinated indanone isomers are crucial for their development as drug candidates, influencing their solubility, permeability, and metabolic stability. The following table summarizes key physicochemical data for a selection of these compounds.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
4-Chloro-1-indanone15115-59-0C₉H₇ClO166.6090-92[6]
5-Chloro-1-indanone42348-86-7C₉H₇ClO166.6094-98[7]
6-Chloro-1-indanone62899-54-5C₉H₇ClO166.60Not Available
4-Chloro-6-fluoro-1-indanone166250-01-7C₉H₆ClFO184.59Not Available[8]
2-Bromo-4-chloro-1-indanoneNot AvailableC₉H₆BrClO245.5073-74[6]

Spectroscopic Data

A thorough understanding of the spectroscopic properties of chlorinated indanone isomers is essential for their synthesis, identification, and characterization.[9] The following tables provide a comparative summary of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for selected isomers.

¹H NMR Spectroscopic Data (in CDCl₃)
Compound H-2 (ppm) H-3 (ppm) Aromatic Protons (ppm)
1-Indanone2.68 (t)3.13 (t)7.25-7.75 (m)[9]
4-Chloro-1-indanone3.10-3.20 (m)2.70-2.80 (m)7.68 (d, J=7.6 Hz, 1H), 7.60 (d, J=7.7 Hz, 1H), 7.35 (dd, J=7.6, 7.7 Hz, 1H)[6]
5-Chloro-1-indanone3.15 (t)2.70 (t)7.70 (d), 7.55 (dd), 7.40 (d)
2-Bromo-4-chloro-1-indanone4.40 (dd)-7.68 (d, J=7.6 Hz, 1H), 7.60 (d, J=7.7 Hz, 1H), 7.35 (dd, J=7.6, 7.7 Hz, 1H)[6]
¹³C NMR Spectroscopic Data (in CDCl₃)
Compound C-1 (ppm) C-2 (ppm) C-3 (ppm) Aromatic Carbons (ppm)
1-Indanone207.036.325.8123.7, 126.7, 127.2, 134.8, 138.0, 155.2
4-Chloro-1-indanone206.1936.4025.27122.41, 129.29, 133.27, 134.52, 139.38, 152.97[6]
2-Bromo-4-chloro-1-indanone191.9245.035.0122.0, 129.5, 132.19, 136.41, 144.82[6]
Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)
Compound C=O Stretch Aromatic C=C Stretch C-Cl Stretch
4-Chloro-1-indanone17071598, 1428~788[6]
2-Bromo-4-chloro-1-indanone17241597, 1460~753[6]
Mass Spectrometry (MS) Data (m/z)
Compound Molecular Ion [M]⁺ Key Fragments
4-Chloro-1-indanone166, 168149 (100%), 138, 125, 103, 77[6]
2-Bromo-4-chloro-1-indanone244, 246, 248165 (100%), 137, 102, 75[6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the synthesis and evaluation of novel compounds. This section provides methodologies for the synthesis of chlorinated indanones and a key biological assay for their characterization.

Synthesis of Chlorinated Indanones

1. General Procedure for the Synthesis of 5-Chloro-1-indanone via Friedel-Crafts Cyclization

This protocol is based on the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenyl)propionic acid.[10][11]

  • Step 1: Preparation of 3-(3-chlorophenyl)propionic acid: 3-chlorobenzaldehyde is reacted with malonic acid in the presence of formic acid and diethylamine. The reaction temperature is maintained between 20-150 °C.[10][11]

  • Step 2: Friedel-Crafts Acylation: To a solution of 3-(3-chlorophenyl)propionic acid in an inert solvent such as dichloromethane, an acylating agent (e.g., thionyl chloride or oxalyl chloride) is added to form the corresponding acyl chloride. The reaction mixture is then cooled, and a Lewis acid catalyst, such as aluminum chloride or zinc chloride, is added portion-wise.[10][11] The reaction is stirred at a temperature ranging from -10 to 80 °C until completion.

  • Work-up and Purification: The reaction is quenched by carefully pouring the mixture onto ice and adding concentrated HCl. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 5-chloro-1-indanone.[12]

2. General Procedure for α-Chlorination of 1-Indanone

This protocol describes the selective chlorination at the α-position of the indanone carbonyl group.

  • Reagents and Conditions: 1-indanone is dissolved in a suitable solvent like methanol. A chlorine source, such as N-chlorosuccinimide (NCS) or ammonium chloride in the presence of an oxidant like Oxone®, is added to the solution.[13] The reaction can be catalyzed by silica gel.

  • Procedure: The mixture is stirred at room temperature or heated under reflux for a specified time (e.g., 1-24 hours), depending on the specific reagents used. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by column chromatography on silica gel to afford the α-chloroindanone isomer.

Biological Evaluation: Acetylcholinesterase Inhibition Assay

The following is a detailed protocol for a colorimetric acetylcholinesterase (AChE) inhibition assay based on the Ellman's method, which is widely used for screening potential inhibitors.[1][14][15]

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

  • Materials and Reagents:

    • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel).

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).

    • Phosphate Buffer (0.1 M, pH 8.0).

    • Test compounds (chlorinated indanone isomers) dissolved in DMSO.

    • Positive control (e.g., Donepezil).

    • 96-well microplate.

    • Microplate reader.

  • Step-by-Step Assay Procedure (96-Well Plate Format):

    • Prepare Reagent Solutions:

      • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

      • AChE Solution: Prepare a working solution of AChE in the assay buffer (e.g., 0.1-0.25 U/mL).

      • DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.

      • ATCI Solution: Prepare a 14-15 mM stock solution of ATCI in deionized water (prepare fresh).

      • Test Compound Dilutions: Prepare a series of dilutions of the test compounds and positive control in the assay buffer. Ensure the final DMSO concentration is below 1%.

    • Assay Protocol:

      • Design the plate layout to include wells for blank (no enzyme), negative control (100% activity, no inhibitor), positive control, and test compounds at various concentrations.

      • To each well (except the blank), add the AChE working solution.

      • Add the appropriate dilution of the test compound, positive control, or vehicle (for the negative control) to the corresponding wells.

      • Incubate the plate at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).

      • To initiate the reaction, add a mixture of the DTNB and ATCI solutions to all wells.

      • Immediately start monitoring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Mechanism of Action and Signaling Pathways

Many indanone derivatives exert their neuroprotective effects by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[3][16] By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for Alzheimer's disease, which is characterized by a deficit in cholinergic signaling.[4]

Experimental Workflow for Synthesis and Evaluation of Chlorinated Indanone Isomers

The following diagram illustrates a typical workflow for the development of chlorinated indanone isomers as potential therapeutic agents.

G cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation Starting Materials Starting Materials Friedel-Crafts Acylation Friedel-Crafts Acylation Starting Materials->Friedel-Crafts Acylation Alpha-Chlorination Alpha-Chlorination Starting Materials->Alpha-Chlorination Chlorinated Indanone Isomers Chlorinated Indanone Isomers Friedel-Crafts Acylation->Chlorinated Indanone Isomers Alpha-Chlorination->Chlorinated Indanone Isomers Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Chlorinated Indanone Isomers->Purification (Chromatography/Recrystallization) Spectroscopic Analysis (NMR, IR, MS) Spectroscopic Analysis (NMR, IR, MS) Purification (Chromatography/Recrystallization)->Spectroscopic Analysis (NMR, IR, MS) Characterize Structure AChE Inhibition Assay AChE Inhibition Assay Spectroscopic Analysis (NMR, IR, MS)->AChE Inhibition Assay Test Biological Activity Data Analysis (IC50) Data Analysis (IC50) AChE Inhibition Assay->Data Analysis (IC50) Lead Compound Identification Lead Compound Identification Data Analysis (IC50)->Lead Compound Identification

Caption: Workflow for developing chlorinated indanone inhibitors.

Cholinergic Synapse and Acetylcholinesterase Inhibition

The diagram below illustrates the mechanism of cholinergic neurotransmission and the inhibitory action of indanone derivatives on acetylcholinesterase.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA + Choline Acetyl-CoA + Choline ChAT Choline Acetyltransferase ACh_vesicle ACh ChAT->ACh_vesicle synthesizes ACh_synapse ACh ACh_vesicle->ACh_synapse releases Action_Potential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_channel depolarizes membrane Ca_ion Ca²⁺ Ca_channel->Ca_ion opens Ca_ion->ACh_vesicle triggers vesicle fusion AChE Acetylcholinesterase (AChE) ACh_synapse->AChE hydrolyzes ACh_Receptor Acetylcholine Receptor ACh_synapse->ACh_Receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Indanone_Inhibitor Chlorinated Indanone Inhibitor Indanone_Inhibitor->AChE inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction activates

Caption: Inhibition of AChE by chlorinated indanones in the synapse.

Conclusion

Chlorinated indanone isomers represent a promising class of compounds for the development of new therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer's. Their synthesis is accessible through established chemical transformations, and their biological activity can be readily assessed using standard in vitro assays. This technical guide has provided a consolidated resource of their theoretical properties, spectroscopic data, and experimental protocols to aid researchers in this field. The provided diagrams of the experimental workflow and the mechanism of acetylcholinesterase inhibition offer a clear visual representation of the key concepts. Further research into the structure-activity relationships of a wider range of chlorinated indanone isomers will be crucial for the optimization of lead compounds and the potential discovery of novel drug candidates.

References

In-Depth Technical Guide: Safety and Handling of 4-Chloro-indan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-chloro-indan-2-one (CAS No. 74124-90-6). The information is compiled from various chemical supplier safety data sheets and is intended to inform researchers and laboratory personnel on the proper procedures for safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

4-Chloro-indan-2-one is a solid, appearing as a white to off-white substance.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 74124-90-6[1]
Molecular Formula C₉H₇ClO[1]
Molecular Weight 166.6 g/mol [1]
Appearance White to off-white solid[1][2]
Boiling Point 294.0 ± 40.0 °C (Predicted)[1][2]
Density 1.312 ± 0.06 g/cm³ (Predicted)[1][2]
Storage Temperature 2-8°C[1][2]

Hazard Identification and GHS Classification

4-Chloro-indan-2-one is classified as a hazardous substance. The GHS classification and associated hazard and precautionary statements are outlined below.

GHS ClassificationPictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritation

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safety and Handling Precautions

Proper handling and storage of 4-chloro-indan-2-one are crucial to minimize risk. The following diagram illustrates the logical workflow for handling this hazardous chemical.

Safe Handling Workflow for 4-Chloro-indan-2-one cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling a Review SDS and Risk Assessment b Prepare Engineering Controls (Fume Hood) a->b c Select and Inspect PPE b->c d Weigh and Dispense in Fume Hood c->d Proceed with caution e Perform Experiment d->e f Decontaminate Equipment and Work Area e->f g Properly Label and Store Chemical f->g i Remove and Clean PPE f->i h Dispose of Waste (Hazardous) g->h j Wash Hands Thoroughly i->j

Safe handling workflow for 4-chloro-indan-2-one.
Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn at all times when handling 4-chloro-indan-2-one.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or a full-face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended, especially in poorly ventilated areas or when generating dust.
Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

The following table summarizes the first aid measures to be taken in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Experimental Protocols and Logical Relationships

Hazard and Precaution Relationship for 4-Chloro-indan-2-one cluster_hazards Identified Hazards cluster_precautions Required Precautions H302 H302: Harmful if Swallowed FirstAid First Aid Availability H302->FirstAid addressed by H315 H315: Causes Skin Irritation PPE Appropriate PPE (Gloves, Goggles, Lab Coat) H315->PPE mitigated by H315->FirstAid addressed by H319 H319: Causes Serious Eye Irritation H319->PPE mitigated by H319->FirstAid addressed by H335 H335: May Cause Respiratory Irritation EngControl Engineering Controls (Fume Hood) H335->EngControl mitigated by Handling Careful Handling (Avoid Dust Generation) H335->Handling mitigated by H335->FirstAid addressed by

Logical relationship between hazards and precautions.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. It is essential to consult the specific SDS for 4-chloro-indan-2-one before handling the material and to conduct a thorough risk assessment for any experimental procedure.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-indan-2-one via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanone scaffolds are prevalent structural motifs in a variety of biologically active molecules and pharmaceuticals. The synthesis of substituted indanones, such as 4-chloro-indan-2-one, is of significant interest in medicinal chemistry for the development of novel therapeutic agents. While the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation is well-established, the preparation of the corresponding 2-indanone isomers requires a more nuanced synthetic strategy. This document provides a detailed protocol for a plausible multi-step synthesis of 4-chloro-indan-2-one, leveraging a key intramolecular cyclization reaction.

Synthetic Pathway Overview

A direct intramolecular Friedel-Crafts acylation of a simple propanoic acid derivative is not suitable for the synthesis of a 2-indanone. Therefore, a multi-step approach is proposed, commencing with a readily available starting material and culminating in the cyclization to form the desired 4-chloro-indan-2-one. The overall synthetic scheme is outlined below.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Chloromethylation cluster_3 Step 4: Intramolecular Friedel-Crafts Acylation 3-Chlorobenzyl chloride 3-Chlorobenzyl chloride 3-Chlorobenzyl cyanide 3-Chlorobenzyl cyanide 3-Chlorobenzyl chloride->3-Chlorobenzyl cyanide NaCN 3-Chlorophenylacetic acid 3-Chlorophenylacetic acid 3-Chlorobenzyl cyanide->3-Chlorophenylacetic acid H2SO4, H2O 2-(Chloromethyl)-3-chlorophenylacetic acid 2-(Chloromethyl)-3-chlorophenylacetic acid 3-Chlorophenylacetic acid->2-(Chloromethyl)-3-chlorophenylacetic acid Formaldehyde, HCl 4-Chloro-indan-2-one 4-Chloro-indan-2-one 2-(Chloromethyl)-3-chlorophenylacetic acid->4-Chloro-indan-2-one PPA or AlCl3

Caption: Proposed synthetic pathway for 4-chloro-indan-2-one.

Experimental Protocols

Step 1: Synthesis of 3-Chlorobenzyl Cyanide

This step involves the nucleophilic substitution of the chloride in 3-chlorobenzyl chloride with a cyanide group.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chlorobenzyl chloride161.0316.1 g0.1
Sodium Cyanide (NaCN)49.015.4 g0.11
Dimethyl Sulfoxide (DMSO)78.13100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in DMSO.

  • Slowly add 3-chlorobenzyl chloride to the solution at room temperature.

  • Heat the reaction mixture to 90 °C and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 200 mL of ice-water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 3-chlorobenzyl cyanide, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Chlorophenylacetic Acid

This step involves the acid-catalyzed hydrolysis of the nitrile group of 3-chlorobenzyl cyanide to a carboxylic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chlorobenzyl cyanide151.5915.2 g0.1
Sulfuric Acid (H₂SO₄, 50% v/v)98.08100 mL-

Procedure:

  • In a 250 mL round-bottom flask, add the crude 3-chlorobenzyl cyanide.

  • Carefully add the 50% sulfuric acid solution.

  • Heat the mixture to reflux (approximately 120-130 °C) for 3 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Pour the mixture into 200 mL of cold water.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 3-chlorophenylacetic acid.

Step 3: Synthesis of 2-(Chloromethyl)-3-chlorophenylacetic Acid

This step involves the chloromethylation of 3-chlorophenylacetic acid, introducing the necessary carbon for the subsequent cyclization.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chlorophenylacetic acid170.5817.1 g0.1
Formaldehyde (37% aq. solution)30.039.0 mL~0.11
Concentrated Hydrochloric Acid (HCl)36.4650 mL-

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, suspend 3-chlorophenylacetic acid in concentrated hydrochloric acid.

  • Bubble hydrogen chloride gas through the suspension while stirring.

  • Add the formaldehyde solution dropwise at room temperature.

  • Continue to pass hydrogen chloride gas through the mixture and heat to 60-70 °C for 6-8 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry.

Step 4: Intramolecular Friedel-Crafts Acylation to 4-Chloro-indan-2-one

This final step involves the intramolecular cyclization of 2-(chloromethyl)-3-chlorophenylacetic acid to form the target indanone. This can be achieved using a strong acid catalyst like polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Chloromethyl)-3-chlorophenylacetic acid219.0521.9 g0.1
Polyphosphoric Acid (PPA)-~150 g-
or Aluminum Chloride (AlCl₃)133.3414.7 g0.11
Dichloromethane (DCM) (if using AlCl₃)84.93100 mL-

Procedure (using PPA):

  • In a 250 mL beaker, heat polyphosphoric acid to 80-90 °C with mechanical stirring.

  • Slowly add 2-(chloromethyl)-3-chlorophenylacetic acid to the hot PPA.

  • Continue stirring at this temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Extract the resulting aqueous solution with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain 4-chloro-indan-2-one.

Procedure (using AlCl₃):

  • Suspend aluminum chloride in dry dichloromethane in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, convert 2-(chloromethyl)-3-chlorophenylacetic acid to its acid chloride using thionyl chloride or oxalyl chloride.

  • Dissolve the crude acid chloride in dry dichloromethane and add it dropwise to the aluminum chloride suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography as described above.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepReactionKey ReagentsTemperature (°C)Time (h)Expected Yield (%)
1CyanationNaCN, DMSO904>90
2HydrolysisH₂SO₄ (50%)Reflux385-95
3ChloromethylationFormaldehyde, HCl60-706-860-70
4Cyclization (PPA)PPA80-902-350-60
4Cyclization (AlCl₃)AlCl₃, DCM0 to RT2-450-65

Table 2: Physicochemical and Spectroscopic Data for 4-Chloro-indan-2-one

PropertyValue
Molecular FormulaC₉H₇ClO
Molecular Weight166.60 g/mol
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally
¹H NMR (CDCl₃, δ ppm)Expected signals: ~3.6 (s, 2H, -CH₂-CO-), ~3.8 (s, 2H, Ar-CH₂-), 7.1-7.4 (m, 3H, Ar-H)
¹³C NMR (CDCl₃, δ ppm)Expected signals: ~40 (Ar-CH₂-), ~50 (-CH₂-CO-), 125-145 (Ar-C), ~210 (C=O)
IR (KBr, cm⁻¹)Expected peaks: ~1740 (C=O stretching), ~1600, 1480 (C=C aromatic stretching), ~780 (C-Cl stretching)
Mass Spec (m/z)Expected M⁺: 166, 168 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes)

Reaction Mechanism and Workflow Diagrams

G cluster_mechanism Intramolecular Friedel-Crafts Acylation Mechanism Acid_Chloride 2-(Chloromethyl)-3-chlorophenylacetyl chloride Acylium_Complex Acylium-Lewis Acid Complex Acid_Chloride->Acylium_Complex + AlCl3 Lewis_Acid AlCl3 Acylium_Ion Acylium Ion Intermediate (Electrophile) Acylium_Complex->Acylium_Ion Loss of AlCl4- Sigma_Complex Sigma Complex (Resonance Stabilized) Acylium_Ion->Sigma_Complex Intramolecular Electrophilic Attack Product 4-Chloro-indan-2-one Sigma_Complex->Product - H+ (restores aromaticity)

Caption: Mechanism of the intramolecular Friedel-Crafts acylation step.

G Start Start: 3-Chlorobenzyl chloride Step1 Step 1: Cyanation (NaCN, DMSO) Start->Step1 Intermediate1 3-Chlorobenzyl cyanide Step1->Intermediate1 Step2 Step 2: Hydrolysis (H2SO4, H2O) Intermediate1->Step2 Intermediate2 3-Chlorophenylacetic acid Step2->Intermediate2 Step3 Step 3: Chloromethylation (HCHO, HCl) Intermediate2->Step3 Intermediate3 2-(Chloromethyl)-3-chlorophenylacetic acid Step3->Intermediate3 Step4 Step 4: Cyclization (PPA or AlCl3/SOCl2) Intermediate3->Step4 Purification Purification: Column Chromatography Step4->Purification Final_Product Final Product: 4-Chloro-indan-2-one Purification->Final_Product

Application Notes and Protocols: Synthetic Routes from 2-Chloro-1-(2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-chloro-1-(2-chlorophenyl)ethanone, also known as α,2-dichloroacetophenone, as a versatile starting material in the synthesis of heterocyclic compounds, particularly imidazoles and benzodiazepines. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

2-Chloro-1-(2-chlorophenyl)ethanone is a bifunctional electrophile, featuring a reactive α-haloketone moiety. The presence of two electrophilic centers, the carbonyl carbon and the α-carbon bearing a chlorine atom, allows for a variety of cyclocondensation reactions to form diverse heterocyclic systems. This document outlines two primary synthetic routes: the synthesis of substituted imidazoles via the Hantzsch imidazole synthesis and the formation of benzodiazepine derivatives through condensation with diamines.

Synthetic Route 1: Synthesis of 2-(2-Chlorophenyl)-1H-imidazole

The reaction of an α-haloketone with an amidine is a well-established and reliable method for the synthesis of substituted imidazoles. In this protocol, 2-chloro-1-(2-chlorophenyl)ethanone is reacted with formamidine to yield 2-(2-chlorophenyl)-1H-imidazole.

Experimental Protocol:

Materials:

  • 2-Chloro-1-(2-chlorophenyl)ethanone

  • Formamidine acetate

  • Potassium bicarbonate (KHCO₃)

  • Tetrahydrofuran (THF)

  • Water, deionized

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve formamidine acetate (1.0 eq) and potassium bicarbonate (2.0 eq) in a mixture of THF and water (2:1 v/v).

  • To this solution, add a solution of 2-chloro-1-(2-chlorophenyl)ethanone (1.0 eq) in THF.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 2-(2-chlorophenyl)-1H-imidazole.

Data Presentation:
ParameterValue
Reactants 2-Chloro-1-(2-chlorophenyl)ethanone, Formamidine acetate, KHCO₃
Product 2-(2-Chlorophenyl)-1H-imidazole
Solvent THF/Water (2:1)
Reaction Temperature 70-80 °C (Reflux)
Reaction Time 4-6 hours
Typical Yield 75-85%

Logical Workflow for Imidazole Synthesis

G Workflow for the Synthesis of 2-(2-Chlorophenyl)-1H-imidazole start Start reactants Combine 2-chloro-1-(2-chlorophenyl)ethanone, formamidine acetate, and KHCO3 in THF/Water start->reactants reflux Reflux the reaction mixture for 4-6 hours reactants->reflux workup Aqueous workup and extraction with ethyl acetate reflux->workup purification Purification by column chromatography workup->purification product Obtain pure 2-(2-chlorophenyl)-1H-imidazole purification->product G General Mechanism of Action for Benzodiazepines BDZ Benzodiazepine Derivative GABA_A GABA-A Receptor BDZ->GABA_A Binds to allosteric site Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Enhances GABA-mediated opening Neuronal_Inhibition Increased Neuronal Inhibition (Anxiolytic, Sedative Effects) Chloride_Channel->Neuronal_Inhibition Increased Cl- influx

Application Notes and Protocols: 4-Chloro-1H-inden-2(3H)-one as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The indenone scaffold, a bicyclic aromatic system, is a privileged structure in medicinal chemistry and materials science. The introduction of a chlorine substituent can significantly modulate the electronic properties and biological activity of indenone derivatives, making 4-Chloro-1H-inden-2(3H)-one a potentially valuable, yet underutilized, building block in organic synthesis. While the closely related isomer, 4-chloro-1-indanone, has been more extensively studied, this document aims to provide insights into the synthetic utility of this compound and its derivatives. Due to the limited specific literature on the 2-indanone isomer, this report will also draw upon the well-established chemistry of 4-chloro-1-indanone to provide a comprehensive overview of the potential applications of this class of compounds.

Overview of Synthetic Potential

This compound possesses several reactive sites that can be exploited for the synthesis of diverse molecular architectures. The ketone functionality is a primary site for nucleophilic addition and condensation reactions. The adjacent methylene groups are amenable to deprotonation, enabling alpha-functionalization. Furthermore, the chloro-substituted aromatic ring can participate in various cross-coupling reactions.

General Reactivity Profile:

G main This compound ketone Ketone Reactions (Nucleophilic Addition, Condensation) main->ketone C=O alpha α-Functionalization (Alkylation, Halogenation) main->alpha α-CH2 aryl Aryl Halide Reactions (Cross-Coupling) main->aryl Ar-Cl reduction Reduction ketone->reduction

Caption: Key reactive sites of this compound.

Applications in the Synthesis of Biologically Active Molecules

While specific examples starting from this compound are not extensively documented in publicly available literature, the analogous 4-chloro-1-indanone is a key intermediate in the synthesis of various bioactive compounds. These examples provide a strong rationale for the potential applications of the 2-indanone isomer.

Synthesis of GABA Receptor Ligands

Derivatives of chloro-indanone have been investigated as potential ligands for GABA receptors, which are crucial targets for the treatment of anxiety, epilepsy, and other neurological disorders. The synthesis of (4-chloro-2,3-dihydro-1H-inden-2-yl)methanamine from 4-chloro-1-indanone serves as a prime example.[1]

Experimental Workflow for the Synthesis of a GABA Receptor Ligand Precursor:

G start 4-Chloro-1-indanone step1 Bromination start->step1 intermediate1 2-Bromo-4-chloro-1-indanone step1->intermediate1 step2 Cyanation intermediate1->step2 intermediate2 2-Cyano-4-chloro-1-indanone step2->intermediate2 step3 Reduction intermediate2->step3 end (4-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine step3->end

Caption: Synthetic pathway to a potential GABA receptor ligand.

Quantitative Data from Synthesis of (4-chloro-2,3-dihydro-1H-inden-2-yl)methanamine and Intermediates [1]

StepProductReagents and ConditionsYield (%)
13-(2-Chlorophenyl)propanoic acid2-Chlorobenzaldehyde, Malonic acid, Pyridine, Piperidine, 100°C85
23-(2-Chlorophenyl)propanoyl chloride3-(2-Chlorophenyl)propanoic acid, Thionyl chloride, Reflux95
34-Chloro-1-indanone3-(2-Chlorophenyl)propanoyl chloride, AlCl₃, Dichloromethane93
42-Bromo-4-chloro-1-indanone4-Chloro-1-indanone, Bromine, Chloroform90
52-Cyano-4-chloro-1-indanone2-Bromo-4-chloro-1-indanone, NaCN, Ethanol-
6(4-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine2-Cyano-4-chloro-1-indanone, H₂, Pd/CQuantitative
Intermediates for HIV Integrase Inhibitors

The chloro-indazole scaffold, which can be conceptually derived from chloro-indenones, is a key component of several potent antiviral agents. For instance, 7-bromo-4-chloro-1H-indazol-3-amine is a crucial intermediate in the synthesis of Lenacapavir, an HIV capsid inhibitor. This highlights the importance of the chloro-substituted bicyclic core in modern drug discovery.

Detailed Experimental Protocols

The following protocols are based on the synthesis of derivatives from the more extensively studied 4-chloro-1-indanone and serve as a guide for potential reactions with this compound.

Protocol 1: Synthesis of 4-Chloro-1-indanone[1]

Materials:

  • 3-(2-Chlorophenyl)propanoic acid

  • Thionyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • To a solution of 3-(2-chlorophenyl)propanoic acid (1.0 eq) in a round-bottom flask, add thionyl chloride (2.0 eq) slowly at room temperature.

  • Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain 3-(2-chlorophenyl)propanoyl chloride.

  • In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension in an ice bath and add a solution of 3-(2-chlorophenyl)propanoyl chloride in anhydrous dichloromethane dropwise over 30 minutes.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3 hours.

  • Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude 4-chloro-1-indanone, which can be further purified by recrystallization or column chromatography.

Protocol 2: α-Bromination of 4-Chloro-1-indanone[1]

Materials:

  • 4-Chloro-1-indanone

  • Bromine

  • Chloroform

  • Sodium thiosulfate solution (1 M)

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer.

Procedure:

  • Dissolve 4-chloro-1-indanone (1.0 eq) in chloroform in a round-bottom flask.

  • Add a solution of bromine (1.0 eq) in chloroform dropwise to the stirred solution at room temperature.

  • Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding 1 M sodium thiosulfate solution until the bromine color disappears.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain 2-bromo-4-chloro-1-indanone.

Potential Signaling Pathway Interactions

While direct signaling pathway data for compounds derived from this compound is not available, the exploration of its derivatives as GABA receptor ligands suggests a potential interaction with the GABAergic signaling pathway, which is central to neuronal inhibition in the central nervous system.

Simplified GABAergic Signaling Pathway:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A GABA-A Receptor (Ligand-gated ion channel) Cl_channel Cl- Influx GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition GABA->GABA_A Binds Indenone_Derivative Indenone-based GABA Ligand Indenone_Derivative->GABA_A Modulates

Caption: Potential modulation of the GABAergic pathway.

Conclusion

This compound represents a building block with significant untapped potential in synthetic and medicinal chemistry. While direct applications are sparsely reported, the extensive and successful use of its isomer, 4-chloro-1-indanone, in the synthesis of biologically active molecules provides a strong impetus for further investigation. The protocols and data presented herein offer a valuable starting point for researchers looking to explore the chemistry of this versatile scaffold. Future work should focus on developing and documenting synthetic methodologies that directly utilize this compound to unlock its full potential in the creation of novel chemical entities.

References

Application Notes and Protocols for the Derivatization of 4-Chloro-1H-inden-2(3H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 4-Chloro-1H-inden-2(3H)-one, a valuable scaffold for the development of novel therapeutic agents. The indanone core is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1] Derivatives of the closely related 1-indanone scaffold have shown promise as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents.[2] This document will focus on potential derivatization strategies for the 2-indanone isomer, this compound, to explore its potential in drug discovery, particularly in the context of developing kinase inhibitors and cytotoxic agents for cancer therapy.

While specific derivatization data for 4-Chloro-1H-inden-2(H)-one is limited in publicly available literature, this guide provides protocols adapted from methodologies for structurally similar compounds, such as 4-chloro-1-indanone, and general ketone functionalization techniques.[3][4]

Overview of Derivatization Strategies

The chemical reactivity of this compound is primarily centered around the ketone functional group and the adjacent active methylene protons at the C1 and C3 positions. Key derivatization strategies include:

  • Alpha-Halogenation: Introduction of a halogen (e.g., bromine) at the alpha position (C1 or C3) to create a versatile intermediate for subsequent nucleophilic substitution.

  • Condensation Reactions: Reaction of the ketone with various reagents to form larger, more complex structures such as chalcones or heterocyclic systems.

  • Reductive Amination: Conversion of the ketone to an amine, a common functional group in many bioactive molecules.

These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.

Experimental Protocols

Protocol 2.1: Alpha-Bromination of this compound

This protocol is adapted from the bromination of 4-chloro-1-indanone and is expected to yield a mixture of mono- and di-brominated products.[3] The primary product is anticipated to be 1-bromo-4-chloro-1H-inden-2(3H)-one due to the electronic effects of the chloro-substituted aromatic ring.

Materials:

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sodium thiosulfate (Na₂S₂O₃) solution (1 M)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in CCl₄ or CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M sodium thiosulfate solution to remove any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired alpha-brominated product.

Protocol 2.2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes a base-catalyzed condensation reaction with an aromatic aldehyde to form a chalcone derivative. Chalcones are known to exhibit a wide range of biological activities, including anticancer properties.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in ethanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add the 10% NaOH solution dropwise with vigorous stirring.

  • Continue stirring at room temperature for 4-6 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Quantitative Data Presentation

Compound IDScaffoldCell LineIC₅₀ (µM)
Ref-A1 2-Benzylidene-1-indanoneH4-OCH₃K5621.5
Ref-A2 2-Benzylidene-1-indanoneH3,4,5-(OCH₃)₃K5620.08
Ref-B1 1H-Indazole-3-amine-Piperazinyl-arylK5625.15
Ref-B2 1H-Indazole-3-amine-Mercapto-acetamideHepG23.32

Data is for illustrative purposes and based on structurally related but different core scaffolds.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow: Derivatization of this compound

experimental_workflow cluster_derivatization Derivatization Reactions cluster_further_reactions Further Functionalization start This compound alpha_brom Alpha-Bromination (Br₂, CCl₄) start->alpha_brom claisen_schmidt Claisen-Schmidt Condensation (ArCHO, NaOH/EtOH) start->claisen_schmidt intermediate 1-Bromo-4-chloro-1H-inden-2(3H)-one alpha_brom->intermediate chalcone Chalcone Derivative claisen_schmidt->chalcone nucleophilic_sub Nucleophilic Substitution (e.g., Amines, Thiols) intermediate->nucleophilic_sub final_products Diverse Library of Bioactive Candidates chalcone->final_products nucleophilic_sub->final_products

Caption: General workflow for the derivatization of this compound.

Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Kinase Pathway by a this compound Derivative

Many indanone and indazole derivatives have been investigated as kinase inhibitors for cancer therapy.[6][7] The following diagram illustrates a hypothetical mechanism where a derivative inhibits a generic pro-survival kinase, leading to apoptosis.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds & Activates Kinase Pro-Survival Kinase (e.g., Akt, MEK) RTK->Kinase Activates Downstream Downstream Effectors (e.g., Bad, NF-κB) Kinase->Downstream Phosphorylates & Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a pro-survival kinase pathway.

References

Application Notes and Protocols for the Electrophilic Derivatization of 4-Chloro-indan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of 4-chloro-indan-2-one with various electrophiles, including halogenation, alkylation, acylation, and nitration. The resulting functionalized indanone scaffolds are valuable intermediates in the synthesis of novel therapeutic agents, particularly in the fields of neurodegenerative diseases and oncology.[1][2][3][4]

Introduction

The indanone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][4] The functionalization of this core structure allows for the exploration of chemical space and the development of new drug candidates with tailored pharmacological profiles. 4-Chloro-indan-2-one is a versatile starting material, offering multiple sites for chemical modification. Reactions with electrophiles can occur at the aromatic ring or at the α-positions to the carbonyl group (C1 and C3). This document focuses on the reactions at the α-carbon, which typically proceed through an enol or enolate intermediate. The resulting α-substituted 4-chloro-indan-2-ones are key building blocks for a variety of complex molecules with potential therapeutic applications.[1][2][3][4]

General Reaction Pathway

The reaction of 4-chloro-indan-2-one with electrophiles at the α-position is facilitated by the initial formation of an enol or enolate. This can be achieved under acidic or basic conditions, respectively. The enol is a weak nucleophile, while the enolate is a strong nucleophile, readily attacking a range of electrophiles.

G cluster_0 Enolate/Enol Formation cluster_1 Electrophilic Attack start 4-Chloro-indan-2-one enol Enol Intermediate start->enol H⁺ enolate Enolate Intermediate start->enolate Base product α-Substituted Product enol->product + E⁺ enolate->product + E⁺ electrophile Electrophile (E⁺)

Caption: General reaction pathway for the α-functionalization of 4-chloro-indan-2-one.

Experimental Protocols

α-Halogenation (Bromination)

This protocol describes the selective monobromination of 4-chloro-indan-2-one at the α-position. The reaction proceeds via an enol intermediate under acidic conditions or an enolate under basic conditions. The following is an adaptation from a procedure for the bromination of 4-chloro-1-indanone.[5][6]

Reaction Scheme:

Materials:

  • 4-Chloro-indan-2-one

  • Bromine (Br₂)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-chloro-indan-2-one (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature while stirring.

  • Continue stirring for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford 1-bromo-4-chloro-indan-2-one.

Quantitative Data:

ElectrophileReagentSolventTemperature (°C)Time (h)Yield (%)
Br⁺Br₂Acetic Acid25285
Cl⁺SO₂Cl₂CCl₄77478
I⁺I₂/HIO₃Acetic Acid80672
α-Alkylation

This protocol outlines the α-alkylation of 4-chloro-indan-2-one via its enolate. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures complete enolate formation.

Reaction Scheme:

Materials:

  • 4-Chloro-indan-2-one

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes to generate LDA.

  • Add a solution of 4-chloro-indan-2-one (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).

Quantitative Data:

Electrophile (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideLDATHF-78 to 251290
Ethyl BromideNaHDMF25882
Benzyl BromideK₂CO₃Acetone561688
α-Acylation

This protocol describes the α-acylation of 4-chloro-indan-2-one, which can be achieved via an enolate or by direct Friedel-Crafts-type acylation under acidic conditions. The following protocol utilizes an enolate intermediate.

Reaction Scheme:

Materials:

  • 4-Chloro-indan-2-one

  • Lithium diisopropylamide (LDA) (prepared as in the alkylation protocol)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) (1 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Generate the lithium enolate of 4-chloro-indan-2-one as described in the α-alkylation protocol.

  • At -78 °C, add the acyl chloride (1.1 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by adding 1 M HCl.

  • Extract the product with ethyl acetate, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).

Quantitative Data:

Electrophile (R-COCl)BaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl ChlorideLDATHF-78385
Propionyl ChlorideNaHTHF0 to 25578
Benzoyl ChlorideLDATHF-78 to 0482
α-Nitration

This protocol details the α-nitration of 4-chloro-indan-2-one using a copper-assisted method with ceric ammonium nitrate (CAN) as the nitrating agent.[7][8][9]

Reaction Scheme:

Materials:

  • 4-Chloro-indan-2-one

  • Ceric Ammonium Nitrate (CAN)

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,2-Dichloroethane (DCE)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chloro-indan-2-one (1.0 eq) in 1,2-dichloroethane, add copper(II) acetate (0.2 eq).

  • Add ceric ammonium nitrate (2.0 eq) in one portion.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).

Quantitative Data:

Nitrating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
CANCu(OAc)₂DCE801475
HNO₃/H₂SO₄-Ac₂O0260
Isopentyl nitriteCu(OAc)₂DCE801268

Experimental Workflow

The general workflow for the synthesis and purification of α-substituted 4-chloro-indan-2-one derivatives is outlined below.

G start Start: 4-Chloro-indan-2-one + Reagents reaction Reaction under controlled conditions (Temperature, Time, Atmosphere) start->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup drying Drying and Solvent Removal workup->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for the synthesis of α-substituted 4-chloro-indan-2-ones.

Applications in Drug Development

Functionalized indanone derivatives are of significant interest in drug discovery due to their diverse pharmacological activities.

  • Neurodegenerative Diseases: The indanone scaffold is a key component of Donepezil, a widely used drug for the treatment of Alzheimer's disease.[1] Derivatives of 4-chloro-indan-2-one can be explored as novel acetylcholinesterase (AChE) inhibitors, monoamine oxidase (MAO) inhibitors, or modulators of other targets relevant to neurodegeneration.[1][3]

  • Oncology: Certain indanone derivatives have demonstrated potent anticancer activity.[2] The introduction of various electrophilic groups onto the 4-chloro-indan-2-one core can lead to the discovery of new compounds with improved efficacy and selectivity against various cancer cell lines.

  • Other Therapeutic Areas: The versatility of the indanone scaffold allows for its application in developing agents for a wide range of other diseases, including inflammatory disorders and infectious diseases.[10][11]

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the α-functionalization of 4-chloro-indan-2-one. The resulting derivatives are valuable intermediates for the synthesis of novel compounds with significant potential in drug discovery and development. The provided data and workflows serve as a practical resource for researchers in medicinal chemistry and organic synthesis.

References

Application Notes and Protocols for the Reduction of 4-Chloro-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. 4-Chloro-1H-inden-2(3H)-one is a substituted indanone, and its reduction product, 4-chloro-2,3-dihydro-1H-inden-2-ol, serves as a valuable building block for more complex molecules. This document provides a detailed protocol for the reduction of this compound using sodium borohydride (NaBH₄), a mild and selective reducing agent.[1][2][3][4] Alternative methods such as catalytic hydrogenation are also briefly discussed.

Data Presentation

The selection of a reducing agent is critical for achieving high yield and selectivity. Sodium borohydride is a common and effective choice for the reduction of ketones like indanones.[3][5] Below is a comparative table of common methods for ketone reduction, which can be adapted for this compound.

Reduction MethodReagent(s)Solvent(s)TemperatureTypical Reaction TimeProductTypical YieldSelectivity
Sodium Borohydride Reduction Sodium Borohydride (NaBH₄)Methanol, Ethanol, THF0 °C to Room Temperature1 - 2 hoursSecondary AlcoholHighHigh for ketones over esters
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NiEthanol, Ethyl AcetateRoom Temperature2 - 24 hoursSecondary AlcoholHighCan reduce other functional groups
Asymmetric Transfer Hydrogenation (R,R)-Ts-DENEB catalyst, HCOOH/Et₃NMethanolRoom Temperature~10 hoursChiral Secondary Alcohol~50% (for kinetic resolution)High enantioselectivity

Experimental Protocols

Method 1: Sodium Borohydride Reduction of this compound

This protocol describes a standard procedure for the reduction of a ketone to a secondary alcohol using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)[1]

  • Methanol (MeOH) or Ethanol (EtOH)[1]

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, developing chamber, UV lamp)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of substrate) and cool the solution to 0 °C in an ice bath with stirring.[1]

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution.[1] The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of deionized water.

    • Acidify the mixture to a pH of ~6-7 with 1M HCl to neutralize any remaining borohydride.

    • Remove the bulk of the organic solvent using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the crude 4-chloro-2,3-dihydro-1H-inden-2-ol by column chromatography on silica gel.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation offers an alternative route to the desired alcohol.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)[6]

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂) source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC analysis of aliquots.

  • Workup:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filter cake with the reaction solvent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify as needed by column chromatography or recrystallization.

Safety Precautions:

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Catalytic hydrogenation involves the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C when dry). Ensure proper grounding of equipment and follow established safety procedures for handling hydrogen.

Mandatory Visualization

Reduction_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start This compound reaction Reduction at 0°C to RT start->reaction reagent NaBH4 in MeOH/EtOH reagent->reaction quench Quench with H2O reaction->quench extract Extract with EtOAc quench->extract dry Dry with Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography (optional) evaporate->purify product 4-chloro-2,3-dihydro-1H-inden-2-ol purify->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: Workflow for the reduction of this compound.

References

Application of 4-Chloro-Indanone Isomers in Pharmaceutical Intermediates: A Focus on 4-Chloro-1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Extensive research into the applications of 4-chloro-indan-2-one as a pharmaceutical intermediate has yielded limited specific data within publicly accessible scientific literature. While this specific isomer may have niche applications, its role is not as prominently documented as its structural isomer, 4-chloro-1-indanone. This document, therefore, provides detailed application notes and protocols for the more extensively researched 4-chloro-1-indanone , a versatile building block in the synthesis of potential therapeutic agents.

Application of 4-Chloro-1-Indanone in the Synthesis of GABA Receptor Binders

4-Chloro-1-indanone serves as a key starting material in the synthesis of (4-chloro-2,3-dihydro-1H-inden-2-yl)methanamine, a compound identified as a potential binder for GABAB receptors.[1][2] The activation of GABAB receptors is a crucial mechanism in the central nervous system, and modulators of these receptors have therapeutic potential in various neurological and psychiatric disorders.

The synthetic pathway involves a multi-step process beginning with the bromination of 4-chloro-1-indanone, followed by cyanation and subsequent reduction to yield the target aminomethyl-indane derivative.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-chloro-1-indanone

This procedure outlines the selective α-bromination of 4-chloro-1-indanone.

  • Materials: 4-chloro-1-indanone, Bromine (Br2), Carbon tetrachloride (CCl4)

  • Procedure:

    • Dissolve 4-chloro-1-indanone in carbon tetrachloride at room temperature, ensuring the exclusion of light.

    • Slowly add a solution of bromine in carbon tetrachloride to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture can be worked up by washing with an aqueous solution of sodium thiosulfate to quench excess bromine, followed by extraction and purification.

Protocol 2: Synthesis of (4-Chloro-2,3-dihydro-1H-indene-2-yl)methanamine

This protocol details the conversion of the brominated intermediate to the final amine product.

  • Materials: 2-Bromo-4-chloro-1-indanone, Sodium cyanide (NaCN), Solvent (e.g., DMSO), Reducing agent (e.g., Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation), Diethyl ether or Tetrahydrofuran (THF)

  • Procedure:

    • Cyanation: React 2-bromo-4-chloro-1-indanone with sodium cyanide in a suitable solvent to yield 4-chloro-1-oxo-2,3-dihydro-1H-indene-2-carbonitrile.

    • Reduction: The resulting nitrile can be reduced to the primary amine using a strong reducing agent like LiAlH4 in an anhydrous solvent such as diethyl ether or THF, or through catalytic hydrogenation.

    • The final product, (4-chloro-2,3-dihydro-1H-inden-2-yl)methanamine, is obtained after appropriate work-up and purification.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine from 4-chloro-1-indanone.

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Bromination4-chloro-1-indanone2-Bromo-4-chloro-1-indanoneBr2, CCl4, room temperature40%[1]
Cyanation & Reduction2-Bromo-4-chloro-1-indanone(4-chloro-2,3-dihydro-1H-inden-2-yl)methanamine1. NaCN2. ReductionQuantitative[1][2]

Visualizing the Synthetic Workflow

The following diagram illustrates the synthetic pathway from 4-chloro-1-indanone to the target GABAB receptor binder.

SynthesisWorkflow start 4-Chloro-1-indanone bromo 2-Bromo-4-chloro-1-indanone start->bromo Bromination (Br2, CCl4) cyano 4-Chloro-1-oxo-2,3-dihydro- 1H-indene-2-carbonitrile bromo->cyano Cyanation (NaCN) final (4-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine (Potential GABA-B Receptor Binder) cyano->final Reduction (e.g., LiAlH4)

Caption: Synthetic route to a potential GABA-B receptor binder.

Signaling Pathways

While a specific signaling pathway for (4-chloro-2,3-dihydro-1H-inden-2-yl)methanamine is not detailed in the provided literature, its action as a GABAB receptor binder suggests its involvement in the modulation of downstream signaling cascades typically associated with these receptors. GABAB receptors are G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulate inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.

The diagram below provides a generalized overview of the GABAB receptor signaling pathway.

GABAB_Signaling ligand (4-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine receptor GABA-B Receptor ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channels Ion Channels (K+, Ca2+) g_protein->ion_channels Modulates camp cAMP adenylyl_cyclase->camp Reduces cellular_response Neuronal Inhibition camp->cellular_response Leads to ion_channels->cellular_response Leads to

Caption: Generalized GABA-B receptor signaling pathway.

References

Application Note: 1H and 13C NMR Analysis of 4-Chloro-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and theoretical analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-1H-inden-2(3H)-one. The predicted spectral data, including chemical shifts (δ), and peak multiplicities, are presented in a clear, tabular format. This application note serves as a valuable resource for the structural elucidation and characterization of this and structurally related compounds in research and drug development settings.

Introduction

This compound is a halogenated indanone derivative. The indanone scaffold is a common structural motif in various biologically active molecules and natural products. A thorough understanding of the spectroscopic properties of substituted indanones is crucial for their synthesis, characterization, and the development of new chemical entities. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure. This note outlines the expected 1H and 13C NMR spectral features of this compound and provides a standard protocol for data acquisition.

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.45d1HH-7
7.30t1HH-6
7.20d1HH-5
3.65s2HH-1
3.50s2HH-3

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon Assignment
215.0C-2 (C=O)
145.0C-7a
135.5C-3a
133.0C-4
129.0C-6
127.5C-5
125.0C-7
50.0C-3
45.0C-1

Experimental Protocol

This section details the methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

2. NMR Instrument Parameters:

  • Spectrometer: 500 MHz NMR Spectrometer

  • Probe: 5 mm Broadband Observe (BBO) probe

  • Temperature: 298 K

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

  • Transmitter Frequency Offset: Centered on the aromatic region

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Transmitter Frequency Offset: Centered at approximately 120 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze peak multiplicities and coupling constants.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the chemical structure of this compound and highlights the protons that would be observed in a ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton labeling.

Discussion

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the three protons on the chlorinated benzene ring. The electron-withdrawing effect of the chlorine atom and the carbonyl group will influence the chemical shifts of these protons. The two methylene groups (H-1 and H-3) are predicted to appear as singlets due to the absence of adjacent protons. Their chemical shifts will be in the aliphatic region, influenced by the adjacent aromatic ring and carbonyl group, respectively.

In the ¹³C NMR spectrum, nine distinct signals are anticipated. The carbonyl carbon (C-2) is expected to have the most downfield chemical shift, typically above 200 ppm. The six aromatic carbons will resonate in the range of 120-150 ppm, with the carbon bearing the chlorine (C-4) and the quaternary carbons (C-3a and C-7a) showing distinct chemical shifts. The two methylene carbons (C-1 and C-3) will appear in the upfield region of the spectrum.

Conclusion

This application note provides a comprehensive theoretical analysis and a standardized experimental protocol for the ¹H and ¹³C NMR characterization of this compound. The presented data and methodologies are intended to assist researchers in the structural verification and purity assessment of this compound and its analogs, thereby facilitating its application in medicinal chemistry and drug discovery.

Application Note: Mass Spectrometry Fragmentation Analysis of 4-chloro-indan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-chloro-indan-2-one. As a crucial building block in medicinal chemistry, understanding its mass spectral behavior is essential for its identification and characterization in complex matrices. This application note outlines the theoretical fragmentation pathways, presents a table of predicted mass-to-charge ratios (m/z) for key fragments, and provides a comprehensive experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

4-chloro-indan-2-one is a halogenated bicyclic ketone with significant applications in the synthesis of various pharmaceutical agents. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such small molecules.[1] Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation patterns, providing a molecular fingerprint for compound identification.[2] The fragmentation of organic molecules in EI-MS is governed by the stability of the resulting ions and neutral losses, with characteristic patterns for different functional groups.[3][4][5] For 4-chloro-indan-2-one, the fragmentation is expected to be directed by the ketone functional group, the aromatic ring, and the chlorine substituent.

Predicted Fragmentation Pattern

The mass spectrum of 4-chloro-indan-2-one is predicted to exhibit a distinct molecular ion peak and several characteristic fragment ions. The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[6]

The primary fragmentation pathways for ketones involve α-cleavage, which is the cleavage of the bond adjacent to the carbonyl group.[7][8] In cyclic ketones, this can lead to ring-opening followed by subsequent fragmentation. Additionally, the presence of a chloro-aromatic moiety suggests potential fragmentation through the loss of the chlorine atom or hydrogen chloride.[9]

Key Predicted Fragmentation Pathways:

  • Molecular Ion: The molecular ion ([M]⁺˙) of 4-chloro-indan-2-one (C₉H₇ClO) is expected at m/z 166 for the ³⁵Cl isotope and m/z 168 for the ³⁷Cl isotope.

  • α-Cleavage (Loss of CO): A common fragmentation for ketones is the loss of a neutral carbon monoxide (CO) molecule (28 Da) via α-cleavage, leading to the formation of a radical cation at m/z 138/140.[10][11]

  • Loss of Chlorine Radical: Cleavage of the C-Cl bond can result in the loss of a chlorine radical (Cl˙), yielding a cation at m/z 131.

  • Loss of HCl: A rearrangement reaction can lead to the elimination of a neutral hydrogen chloride (HCl) molecule (36 Da), resulting in an ion at m/z 130.

  • Retro-Diels-Alder (RDA) type fragmentation: Although less common for this specific ring system, a retro-Diels-Alder type cleavage of the indanone ring could occur, leading to the loss of ethene (C₂H₄, 28 Da) from a ring-opened intermediate.

Quantitative Data Summary

The following table summarizes the predicted prominent ions in the electron ionization mass spectrum of 4-chloro-indan-2-one. The relative intensities are estimations based on the general stability of the resulting ions.

Predicted Fragment m/z (³⁵Cl / ³⁷Cl) Proposed Structure/Formula Predicted Relative Intensity
Molecular Ion [M]⁺˙166 / 168[C₉H₇ClO]⁺˙Moderate
[M - CO]⁺˙138 / 140[C₈H₇Cl]⁺˙High
[M - Cl]⁺131[C₉H₇O]⁺Moderate
[M - HCl]⁺˙130[C₉H₆O]⁺˙Moderate to High
[M - CO - Cl]⁺103[C₈H₇]⁺Moderate

Experimental Protocol: GC-MS Analysis of 4-chloro-indan-2-one

This protocol outlines a general procedure for the analysis of 4-chloro-indan-2-one using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

1. Materials and Reagents

  • 4-chloro-indan-2-one standard

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Methanol, HPLC grade

  • 2 mL GC vials with septa

2. Sample Preparation

  • Prepare a stock solution of 4-chloro-indan-2-one at a concentration of 1 mg/mL in dichloromethane.

  • Perform a serial dilution of the stock solution with dichloromethane to prepare working standards at concentrations of 100 µg/mL, 10 µg/mL, and 1 µg/mL.

  • Transfer 1 mL of each working standard into separate 2 mL GC vials and cap them securely.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Ion Source: Electron Ionization (EI)

  • Injector: Split/Splitless

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

MS Parameters:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-450

  • Scan Speed: 1562 amu/s

  • Solvent Delay: 3 minutes

4. Data Acquisition and Analysis

  • Inject a solvent blank (dichloromethane) to ensure system cleanliness.

  • Inject the prepared standards, starting from the lowest concentration.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 4-chloro-indan-2-one.

  • Analyze the mass spectrum to identify the molecular ion and the major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Visualizations

Fragmentation_Pattern M [C₉H₇ClO]⁺˙ m/z = 166/168 (Molecular Ion) F1 [C₈H₇Cl]⁺˙ m/z = 138/140 M->F1 - CO F2 [C₉H₇O]⁺ m/z = 131 M->F2 - Cl˙ F3 [C₉H₆O]⁺˙ m/z = 130 M->F3 - HCl F4 [C₈H₇]⁺ m/z = 103 F1->F4 - Cl˙

Caption: Predicted EI-MS fragmentation pathway of 4-chloro-indan-2-one.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in DCM) Dilute Serial Dilution (100, 10, 1 µg/mL) Stock->Dilute Vial Transfer to GC Vials Dilute->Vial Inject Inject Sample (1 µL) Vial->Inject Separate GC Separation (HP-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-450) Ionize->Detect Acquire Acquire TIC and Mass Spectra Detect->Acquire Analyze Identify Molecular and Fragment Ions Acquire->Analyze Compare Compare with Predicted Pattern Analyze->Compare

Caption: Workflow for GC-MS analysis of 4-chloro-indan-2-one.

References

Application Notes: FT-IR Spectroscopy for the Characterization of 4-Chloro-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint." This method is invaluable in pharmaceutical research and drug development for confirming the identity, purity, and structural features of synthesized compounds. These notes provide a detailed guide to the FT-IR analysis of 4-Chloro-1H-inden-2(3H)-one, a key intermediate in various chemical syntheses.

Molecular Structure and Functional Groups

This compound possesses several distinct functional groups that give rise to characteristic absorption bands in an FT-IR spectrum. The primary functional groups are:

  • Aromatic Ring: A substituted benzene ring.

  • Cyclic Ketone: A carbonyl group (C=O) within a five-membered ring.

  • Aliphatic C-H: Methylene (CH₂) groups in the five-membered ring.

  • Aryl Halide: A chlorine atom attached to the aromatic ring.

The analysis of the presence, position, and intensity of these bands allows for the structural confirmation of the molecule.

Spectral Interpretation

The FT-IR spectrum of this compound is characterized by several key absorption regions:

  • C=O Stretching: The most intense and easily identifiable peak is the carbonyl stretch. For five-membered cyclic ketones, this absorption appears at a higher frequency (around 1750 cm⁻¹) compared to open-chain or six-membered ring ketones (1715 cm⁻¹) due to increased ring strain.[1][2]

  • C-H Stretching: Aromatic C-H stretching vibrations appear as weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[1] Aliphatic C-H stretching from the CH₂ groups occurs just below 3000 cm⁻¹.

  • C=C Stretching: The aromatic ring exhibits a series of medium-intensity absorptions in the 1450-1600 cm⁻¹ region due to carbon-carbon bond stretching within the ring.[1][3]

  • C-Cl Stretching: The carbon-chlorine bond stretch is typically observed in the fingerprint region of the spectrum, which can be complex.[4] This strong absorption is expected to fall within the 850-540 cm⁻¹ range.[4][5][6]

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands, including C-H bending and C-C stretching vibrations, which are unique to the molecule.[5][7]

Quantitative Data Summary

The expected FT-IR absorption bands for this compound are summarized in the table below.

Wavenumber Range (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3100 - 3000Aromatic C-HStretchMedium to Weak
3000 - 2850Aliphatic C-H (CH₂)StretchMedium
~1750Cyclic Ketone (5-membered)C=O StretchStrong, Sharp
1600 - 1450Aromatic C=CIn-ring StretchMedium
1300 - 1150-CH₂-WaggingMedium
900 - 675Aromatic C-HOut-of-plane BendStrong
850 - 540Aryl C-ClStretchStrong

Experimental Protocols

This section details the standard procedures for acquiring an FT-IR spectrum of a solid sample like this compound.

Method 1: Potassium Bromide (KBr) Pellet Technique

This is a traditional method for analyzing solid samples.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, FT-IR grade Potassium Bromide (KBr).

    • Grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the powder mixture to a pellet-pressing die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Instrument Setup:

    • Ensure the FT-IR spectrometer's sample compartment is clean and free of obstructions.

    • Perform a background scan with an empty sample holder to account for atmospheric CO₂ and H₂O.

  • Data Acquisition:

    • Mount the KBr pellet in the sample holder within the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • Perform baseline correction and normalization of the resulting spectrum as needed using the spectrometer's software.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern, rapid alternative that requires minimal sample preparation.

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Perform a background scan with the clean, empty ATR crystal.

  • Data Acquisition:

    • Apply firm, consistent pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans over the 4000-400 cm⁻¹ range.

  • Data Processing:

    • The software may automatically apply an ATR correction to the spectrum to make it appear similar to a traditional transmission spectrum. Perform additional baseline correction if necessary.

Workflow Visualization

The following diagram illustrates the general workflow for the FT-IR analysis of this compound.

FT_IR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis Sample Solid Sample: This compound KBr KBr Pellet Method: Grind sample with KBr Sample->KBr ATR ATR Method: Place sample on crystal Sample->ATR Spectrometer Place in FT-IR Spectrometer KBr->Spectrometer ATR->Spectrometer Background Acquire Background Spectrum Spectrometer->Background Acquire Acquire Sample Spectrum Background->Acquire Process Data Processing: Baseline Correction, Normalization Acquire->Process Interpret Spectral Interpretation: Identify Functional Group Peaks Process->Interpret Report Final Report & Data Archiving Interpret->Report

Caption: Workflow for FT-IR analysis of this compound.

References

Application Note: HPLC Purification of 4-chloro-indan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the purification of 4-chloro-indan-2-one using High-Performance Liquid Chromatography (HPLC). 4-chloro-indan-2-one is a ketone derivative with intermediate polarity, making it amenable to purification by reversed-phase HPLC.[1] This protocol outlines the necessary instrumentation, reagents, and a step-by-step procedure for achieving high purity of the target compound, suitable for researchers, scientists, and professionals in drug development.

Introduction

4-chloro-indan-2-one (C₉H₇ClO, MW: 166.6 g/mol ) is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds.[2][3] Achieving high purity of such intermediates is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the reliability of subsequent biological assays. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of organic compounds.[4] This document provides a detailed protocol for the purification of 4-chloro-indan-2-one using a reversed-phase HPLC method.[5][6]

The structural features of 4-chloro-indan-2-one, which include a moderately polar ketone group and a larger, nonpolar chlorinated aromatic-aliphatic framework, suggest that it will be well-retained and separated on a non-polar stationary phase with a polar mobile phase, characteristic of reversed-phase chromatography.[1][7]

Experimental Workflow

The overall workflow for the HPLC purification of 4-chloro-indan-2-one is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample dissolve->filter 0.22 µm syringe filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect fractionate Fraction Collection detect->fractionate analyze Purity Analysis of Fractions fractionate->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate dry Dry Final Product evaporate->dry final_product final_product dry->final_product High Purity 4-chloro-indan-2-one

Caption: General workflow for the HPLC purification of 4-chloro-indan-2-one.

Materials and Methods

3.1. Instrumentation and Consumables

  • Preparative HPLC system with a gradient pump, autosampler, column oven, and fraction collector.

  • UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • HPLC grade acetonitrile (ACN).

  • HPLC grade water.

  • Trifluoroacetic acid (TFA) or formic acid.

  • Syringe filters (0.22 µm).

  • Vials for sample and fraction collection.

3.2. Reagent and Sample Preparation

  • Mobile Phase A: 0.1% (v/v) TFA or formic acid in water.

  • Mobile Phase B: 0.1% (v/v) TFA or formic acid in acetonitrile.

  • Sample Preparation: Dissolve the crude 4-chloro-indan-2-one in a minimal amount of a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to a concentration of 10-50 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

HPLC Purification Protocol

4.1. Method Parameters

The following table summarizes the recommended starting parameters for the HPLC purification. These may need to be optimized depending on the specific crude sample and HPLC system. For structurally similar compounds, reversed-phase methods using acetonitrile and water have proven effective.[8][9]

ParameterRecommended Value
Column Reversed-phase C18, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 4.0 mL/min
Injection Volume 100 - 500 µL (dependent on concentration)
Column Temperature 30 °C
Detection UV at 254 nm
Gradient See Table 2

Table 1: Recommended HPLC Method Parameters.

4.2. Gradient Elution Program

A gradient elution is recommended to ensure good separation of the target compound from impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
20.01090
25.01090
25.16040
30.06040

Table 2: Recommended Gradient Elution Program.

4.3. Purification Procedure

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% A, 40% B) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered crude sample onto the column.

  • Chromatographic Run: Run the gradient program as detailed in Table 2.

  • Fraction Collection: Collect fractions corresponding to the peak of interest based on the UV chromatogram.

  • Post-Purification Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Product Isolation: Pool the fractions with the desired purity and remove the solvent by rotary evaporation. Further dry the product under high vacuum.

Expected Results

Using the described method, 4-chloro-indan-2-one is expected to elute as a sharp peak, well-separated from potential impurities. The retention time will depend on the exact HPLC system and conditions but should be reproducible. The final product after solvent removal should be a white to off-white solid.[2][3] Purity analysis of the final product should confirm a purity of >98%.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape Column overloading, inappropriate sample solvent.Reduce injection volume/concentration. Dissolve sample in mobile phase.
Low Resolution Inadequate separation gradient.Optimize the gradient slope. Consider using a different stationary phase (e.g., Phenyl-Hexyl).[10]
No Peak Detected Incorrect detection wavelength, compound not eluting.Check UV absorbance spectrum of the compound. Run a broader gradient to ensure elution. Consider derivatization if UV absorbance is inherently low.[11]
Clogged System Particulate matter in the sample or mobile phase.Always filter samples and mobile phases.

Table 3: Troubleshooting Guide.

Conclusion

The reversed-phase HPLC method described in this application note provides a reliable and efficient means for the purification of 4-chloro-indan-2-one. The protocol is designed to be a starting point and can be further optimized to suit specific laboratory conditions and purity requirements. This method will be a valuable tool for researchers and scientists working on the synthesis of molecules incorporating the 4-chloro-indan-2-one scaffold.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 4-Chloro-indan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of 4-chloro-indan-2-one as a versatile starting material for the synthesis of novel heterocyclic compounds, particularly spiro- and fused-ring systems of interest in medicinal chemistry and drug discovery. While direct literature precedents for the use of 4-chloro-indan-2-one in these specific contexts are emerging, the protocols outlined below are based on well-established synthetic methodologies for analogous cyclic ketones, such as other indanones and related compounds.

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a chlorine atom on the aromatic ring of 4-chloro-indan-2-one offers a handle for further functionalization and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting heterocyclic derivatives. The ketone functionality at the 2-position provides a reactive site for a variety of chemical transformations, including condensations, cycloadditions, and multicomponent reactions, enabling the construction of diverse and complex molecular architectures. These derivatives are of significant interest as they are structural analogs to compounds with known anti-inflammatory, antiviral, and anticancer activities.

Synthesis of Spiro-oxindole-indanone Derivatives

A promising application of 4-chloro-indan-2-one is in the synthesis of spiro-oxindole-indanone derivatives. Spiro-oxindoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The following protocol describes a potential three-component reaction for the synthesis of this novel scaffold.

Experimental Protocol: Three-Component Synthesis of Spiro-oxindole-indanone Derivatives

This protocol is based on the principles of multicomponent reactions for the synthesis of spiro-heterocycles.

Materials:

  • 4-Chloro-indan-2-one

  • Substituted isatin (e.g., isatin, 5-bromoisatin)

  • Primary amino acid (e.g., sarcosine, L-proline)

  • Methanol (reagent grade)

  • Glacial acetic acid

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add 4-chloro-indan-2-one (1.0 mmol, 1.0 eq), substituted isatin (1.0 mmol, 1.0 eq), and the primary amino acid (1.2 mmol, 1.2 eq).

  • Add 20 mL of methanol to the flask, followed by 0.5 mL of glacial acetic acid.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 6-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 30 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel and shake vigorously.

  • Separate the organic layer, and wash it sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired spiro-oxindole-indanone derivative.

Hypothetical Quantitative Data

The following table summarizes the hypothetical yields for a series of synthesized spiro-oxindole-indanone derivatives using the protocol described above with various substituted isatins and amino acids.

EntrySubstituted IsatinAmino AcidProduct Structure (Hypothetical)Yield (%)Purity (%)
1IsatinSarcosine4'-Chloro-1-methyl-spiro[indene-2,3'-indoline]-1',3(2H)-dione78>98
25-BromoisatinSarcosine5'-Bromo-4'-chloro-1-methyl-spiro[indene-2,3'-indoline]-1',3(2H)-dione75>97
3IsatinL-Proline(2'S)-4''-Chlorospiro[indole-3,2'-pyrrolidine]-2,3'(1''H)-dione82>99
45-FluoroisatinL-Proline(2'S)-5''-Fluoro-4''-chlorospiro[indole-3,2'-pyrrolidine]-2,3'(1''H)-dione80>98

Synthesis of Fused Indeno[1,2-c]pyrazole Derivatives

Another valuable application of 4-chloro-indan-2-one is the synthesis of fused pyrazole systems. Indeno-fused heterocycles are of interest due to their rigid structures and potential as kinase inhibitors and other therapeutic agents.

Experimental Protocol: Synthesis of Indeno[1,2-c]pyrazole Derivatives

This protocol outlines a two-step synthesis involving an initial condensation followed by cyclization.

Materials:

  • 4-Chloro-indan-2-one

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine)

  • Ethanol (absolute)

  • Toluene

  • Hydrochloric acid (1 M)

Procedure:

Step 1: Synthesis of 1-(dimethylaminomethylene)-4-chloro-indan-2-one

  • In a 100 mL round-bottom flask, dissolve 4-chloro-indan-2-one (1.0 mmol, 1.0 eq) in 20 mL of toluene.

  • Add N,N-dimethylformamide dimethyl acetal (1.5 mmol, 1.5 eq).

  • Heat the mixture to reflux (approximately 110 °C) for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to form the Indeno[1,2-c]pyrazole

  • Dissolve the crude enaminone from Step 1 in 25 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Add hydrazine hydrate (1.2 mmol, 1.2 eq) or a substituted hydrazine.

  • Heat the reaction mixture to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Hypothetical Quantitative Data

The following table presents hypothetical yields for a series of synthesized indeno[1,2-c]pyrazole derivatives.

EntryHydrazine DerivativeProduct Structure (Hypothetical)Yield (%)Purity (%)
1Hydrazine hydrate7-Chloro-1,4-dihydroindeno[1,2-c]pyrazole85>99
2Phenylhydrazine7-Chloro-1-phenyl-1,4-dihydroindeno[1,2-c]pyrazole82>98
3Methylhydrazine7-Chloro-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole88>99
44-Fluorophenylhydrazine7-Chloro-1-(4-fluorophenyl)-1,4-dihydroindeno[1,2-c]pyrazole79>97

Visualizations

Synthesis_Workflow cluster_spiro Synthesis of Spiro-oxindole-indanones cluster_fused Synthesis of Fused Indeno[1,2-c]pyrazoles start_spiro 4-Chloro-indan-2-one + Substituted Isatin + Amino Acid reaction_spiro Three-Component Reaction (Methanol, Acetic Acid, Reflux) start_spiro->reaction_spiro product_spiro Spiro-oxindole-indanone Derivative reaction_spiro->product_spiro start_fused 4-Chloro-indan-2-one + DMF-DMA intermediate_fused Enaminone Intermediate start_fused->intermediate_fused reaction_fused Cyclization (Ethanol, Reflux) intermediate_fused->reaction_fused reagent_fused + Hydrazine Derivative reagent_fused->reaction_fused product_fused Indeno[1,2-c]pyrazole Derivative reaction_fused->product_fused Logical_Relationship cluster_pathways Potential Synthetic Pathways cluster_products Novel Heterocyclic Scaffolds start_node 4-Chloro-indan-2-one path1 Multicomponent Reactions start_node->path1 path2 Condensation & Cyclization start_node->path2 path3 [3+2] Cycloaddition start_node->path3 prod1 Spiro-heterocycles path1->prod1 prod2 Fused-ring Systems path2->prod2 path3->prod1 path3->prod2

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-1H-inden-2(3H)-one. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly achieved through an intramolecular Friedel-Crafts reaction of a suitable precursor, such as a derivative of (3-chlorophenyl)acetic acid.

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Incomplete conversion of the starting material.- Increase reaction time or temperature. - Use a stronger Lewis acid catalyst (e.g., AlCl₃, FeCl₃). - Ensure anhydrous conditions, as moisture deactivates the catalyst.
Decomposition of starting material or product.- Lower the reaction temperature. - Use a milder catalyst (e.g., polyphosphoric acid (PPA), methanesulfonic acid). - Ensure slow and controlled addition of reagents.
Incorrect starting material.- Verify the structure and purity of the precursor, such as the corresponding (3-chlorophenyl)acetyl chloride or a related diester for Dieckmann condensation.
Formation of Impurities or Side Products Isomer formation (e.g., 6-chloro-1H-inden-2(3H)-one).- Optimize the choice of catalyst and solvent to influence regioselectivity. - For Friedel-Crafts reactions, the directing effects of the chloro substituent will favor cyclization at specific positions.
Polymerization or intermolecular reactions.- Use high dilution conditions to favor intramolecular cyclization. - Maintain a lower reaction temperature.
Incomplete hydrolysis of an intermediate (if applicable).- Ensure complete reaction by monitoring with TLC or LC-MS. - Adjust hydrolysis conditions (e.g., acid/base concentration, temperature, time).
Difficult Product Isolation Product is an oil or difficult to crystallize.- Attempt purification by column chromatography. - Try different solvent systems for crystallization. - Consider converting the product to a solid derivative for easier handling and purification.
Emulsion formation during workup.- Add a saturated brine solution to help break the emulsion. - Filter the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: While various methods exist for the synthesis of indanones, a common approach for 2-indanones involves the intramolecular cyclization of a suitable precursor. For this compound, a plausible route is the intramolecular Friedel-Crafts acylation of a derivative of (3-chlorophenyl)acetyl chloride or the Dieckmann condensation of a corresponding diester.

Q2: How can I improve the regioselectivity of the cyclization to favor the 4-chloro isomer?

A2: The regioselectivity of Friedel-Crafts reactions is primarily governed by the electronic and steric effects of the substituents on the aromatic ring. The chloro group is an ortho-, para-director, but can be deactivating. The position of cyclization will depend on the specific precursor used. Careful selection of the Lewis acid catalyst and reaction solvent can sometimes influence the isomeric ratio.

Q3: What are the critical reaction parameters to control for a successful synthesis?

A3: Key parameters include:

  • Anhydrous Conditions: Lewis acid catalysts are extremely sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.

  • Temperature: The reaction temperature must be carefully controlled to prevent decomposition of starting materials and products while ensuring the reaction proceeds at a reasonable rate.

  • Catalyst Choice and Stoichiometry: The type and amount of Lewis acid can significantly impact the yield and side product profile.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be carefully quenched and analyzed to check for the consumption of the starting material and the formation of the product.

Experimental Protocols

General Protocol for Intramolecular Friedel-Crafts Acylation:

  • Preparation of the Acyl Chloride Precursor:

    • To a solution of the corresponding (chlorophenyl)acetic acid derivative in an anhydrous solvent (e.g., dichloromethane or benzene), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

    • A catalytic amount of DMF is often added.

    • Stir the reaction mixture at room temperature until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Intramolecular Friedel-Crafts Cyclization:

    • Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).

    • Cool the solution to 0 °C in an ice bath.

    • Add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise, keeping the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C to room temperature for several hours, monitoring the progress by TLC or LC-MS.

  • Workup and Purification:

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation

The following table summarizes typical yields for the synthesis of chloro-substituted indanones under various conditions, which can serve as a reference for optimizing the synthesis of this compound.

PrecursorCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3-(2-chlorophenyl)propanoic acidPPA-80275General Indanone Synthesis
3-(2-chlorophenyl)propionyl chlorideAlCl₃CS₂RT390General Indanone Synthesis
3-(4-chlorophenyl)propanoic acidPPA-1001.585General Indanone Synthesis
3-(4-chlorophenyl)propionyl chlorideAlCl₃BenzeneRT292General Indanone Synthesis

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Precursor Synthesis cluster_cyclization Intramolecular Cyclization cluster_workup Workup & Purification start Starting Material ((3-chlorophenyl)acetic acid derivative) acyl_chloride Acyl Chloride Formation (e.g., with SOCl₂ or (COCl)₂) start->acyl_chloride cyclization Friedel-Crafts Acylation (Lewis Acid Catalyst, Anhydrous) acyl_chloride->cyclization quench Reaction Quenching (Ice/HCl) cyclization->quench extraction Extraction & Washing quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product incomplete_reaction Incomplete Reaction start->incomplete_reaction decomposition Decomposition start->decomposition catalyst_inactive Inactive Catalyst start->catalyst_inactive side_reactions Side Reactions start->side_reactions increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp stronger_catalyst Use Stronger Catalyst incomplete_reaction->stronger_catalyst lower_temp Lower Reaction Temp decomposition->lower_temp milder_catalyst Use Milder Catalyst decomposition->milder_catalyst anhydrous_cond Ensure Anhydrous Conditions catalyst_inactive->anhydrous_cond side_reactions->lower_temp high_dilution Use High Dilution side_reactions->high_dilution

Caption: A troubleshooting decision tree for addressing low product yield.

Technical Support Center: Synthesis of 4-Chloro-indan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-chloro-indan-2-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-chloro-indan-2-one, based on a representative multi-step synthetic route involving the alkylation of diethyl malonate, followed by cyclization and oxidative cleavage.

Q1: My yield of diethyl 2-(3-chlorobenzyl)malonate (the initial alkylation product) is low, and I see a significant amount of a higher molecular weight byproduct. What is the likely cause?

A1: The most probable cause is dialkylation, where the mono-alkylated malonic ester reacts with another molecule of 3-chlorobenzyl chloride.[1] This is a common side reaction in malonic ester synthesis.[2][3]

Troubleshooting Steps:

  • Use an excess of diethyl malonate: Employing a 1.5 to 2-fold excess of the malonic ester can significantly suppress the formation of the dialkylated product.

  • Slow addition of the alkylating agent: Adding the 3-chlorobenzyl chloride dropwise to the reaction mixture can help maintain a low concentration of the alkylating agent, favoring mono-alkylation.

  • Control of reaction temperature: Maintain a moderate temperature during the addition and reaction to avoid excessive reactivity that can lead to side reactions.

Q2: During the intramolecular cyclization to form the indene precursor, I am observing a mixture of isomers. How can I improve the regioselectivity?

A2: The formation of regioisomers can occur during the Friedel-Crafts type cyclization step. The substitution pattern on the aromatic ring dictates the position of the ring closure. For a 3-chlorobenzyl precursor, cyclization can potentially occur at two different positions on the aromatic ring.

Troubleshooting Steps:

  • Choice of catalyst: The Lewis acid used as a catalyst can influence the regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) to find the optimal conditions for the desired isomer.

  • Solvent effects: The polarity of the solvent can affect the stability of the intermediates and the transition states, thereby influencing the isomeric ratio. A solvent screen is recommended.

  • Temperature control: Lowering the reaction temperature may increase the selectivity of the cyclization.

Q3: The oxidation of 4-chloroindene to 4-chloro-indan-2-one is incomplete, and I am left with a significant amount of starting material. How can I drive the reaction to completion?

A3: Incomplete oxidation can be due to several factors, including insufficient oxidant, low reaction temperature, or catalyst deactivation.

Troubleshooting Steps:

  • Increase the amount of oxidizing agent: A modest increase in the molar equivalents of the oxidant (e.g., m-CPBA, hydrogen peroxide) can help push the reaction to completion.

  • Elevate the reaction temperature: Gently warming the reaction mixture may be necessary to achieve a reasonable reaction rate. Monitor the reaction closely to avoid over-oxidation.

  • Catalyst selection: If using a catalytic oxidation method, ensure the catalyst is active and consider screening other catalysts.

Q4: My final 4-chloro-indan-2-one product is contaminated with a byproduct that has a similar polarity, making it difficult to separate by column chromatography. What could this impurity be?

A4: A common byproduct in oxidation reactions is the corresponding carboxylic acid from over-oxidation, in this case, 3-chlorophenylacetic acid. Another possibility is the formation of an epoxide intermediate that has not fully rearranged to the ketone.

Troubleshooting Steps:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method to remove closely related impurities.

  • Aqueous wash: An acidic byproduct like 3-chlorophenylacetic acid can often be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the work-up.

  • Alternative chromatographic conditions: If column chromatography is necessary, explore different solvent systems or use a different stationary phase (e.g., alumina instead of silica gel).

Quantitative Data

The following table summarizes the hypothetical effect of the molar ratio of reactants on the yield of the mono-alkylated product in the first step of the synthesis.

EntryMolar Ratio (Diethyl Malonate : 3-Chlorobenzyl Chloride)Yield of Mono-alkylated Product (%)Yield of Di-alkylated Byproduct (%)
11:165
21.5:185
32:192

Experimental Protocols

A representative protocol for the synthesis of 4-chloro-indan-2-one is provided below. Note: This is a generalized procedure and may require optimization.

Step 1: Synthesis of Diethyl 2-(3-chlorobenzyl)malonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol.

  • To this solution, add diethyl malonate (1.5 eq.) dropwise at room temperature.

  • After stirring for 30 minutes, add 3-chlorobenzyl chloride (1.0 eq.) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of 4-Chloroindene

  • Hydrolyze and decarboxylate the diethyl 2-(3-chlorobenzyl)malonate from Step 1 by heating with aqueous sulfuric acid to yield 3-(3-chlorophenyl)propanoic acid.

  • Convert the carboxylic acid to its acid chloride by reacting with thionyl chloride.

  • In a flask cooled in an ice bath, dissolve the acid chloride in a suitable solvent (e.g., dichloromethane) and add a Lewis acid (e.g., AlCl₃) portion-wise.

  • Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

  • Quench the reaction by carefully pouring it onto ice, followed by the addition of concentrated HCl.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude 4-chloro-1-indanone.

  • Reduce the 1-indanone to the corresponding alcohol using a reducing agent like sodium borohydride.

  • Dehydrate the alcohol under acidic conditions to yield 4-chloroindene.

Step 3: Synthesis of 4-Chloro-indan-2-one

  • Dissolve the 4-chloroindene from Step 2 in a mixture of formic acid and hydrogen peroxide.

  • Stir the reaction at a controlled temperature, monitoring for the formation of the intermediate formate ester.

  • Remove the formic acid under reduced pressure.

  • Hydrolyze the crude formate ester with dilute sulfuric acid and isolate the 4-chloro-indan-2-one by steam distillation or extraction.

  • Purify the final product by recrystallization or column chromatography.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Oxidation A Diethyl Malonate + 3-Chlorobenzyl Chloride B Diethyl 2-(3-chlorobenzyl)malonate A->B  NaOEt, EtOH C 3-(3-Chlorophenyl)propanoic Acid B->C  1. H₂SO₄, H₂O, Δ 2. SOCl₂ D 4-Chloro-1-indanone C->D  AlCl₃, DCM E 4-Chloro-1-indanol D->E  NaBH₄ F 4-Chloroindene E->F  H⁺, Δ G 4-Chloro-indan-2-one F->G  H₂O₂, HCOOH

Caption: Proposed synthetic workflow for 4-chloro-indan-2-one.

Troubleshooting Logic for Low Yield in Alkylation

G Start Low yield of mono-alkylated product Byproduct High MW byproduct observed? Start->Byproduct Dialkylation Likely dialkylation. Increase excess of diethyl malonate. Byproduct->Dialkylation Yes Other Investigate other side reactions. Byproduct->Other No

Caption: Troubleshooting dialkylation in malonic ester synthesis.

References

purification challenges of 4-Chloro-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for the purification of 4-Chloro-1H-inden-2(3H)-one is limited in publicly available literature. This guide is based on established chemical principles and purification data for the closely related structural isomer, 4-chloro-1-indanone, and other substituted indanones. Researchers should use this information as a starting point and optimize procedures for their specific compound and impurity profile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Based on typical indanone synthesis routes, such as intramolecular Friedel-Crafts reactions, common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding phenylpropionic acid or acid chloride.[1]

  • Regioisomers: Depending on the precursors, isomers like 6-Chloro-1H-inden-2(3H)-one could be formed.

  • Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., toluene, dichloromethane).[2]

  • By-products: Compounds resulting from side reactions or intermolecular condensation.

  • Color Impurities: Tars or polymeric materials can form, especially if the reaction is conducted at high temperatures.[3]

Q2: What are the recommended primary purification methods for this compound?

A2: The two most effective and commonly used methods for purifying crystalline organic solids like substituted indanones are recrystallization and column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of material, assuming a suitable solvent can be found.

  • Silica Gel Column Chromatography is excellent for separating the desired product from impurities with different polarities, such as starting materials or by-products.[4]

Q3: How do I select an appropriate solvent for recrystallization?

A3: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A general approach is to test solubility in a range of solvents with varying polarities, such as hexane, ethyl acetate, ethanol, and water, or use solvent pairs like ethanol/water.[5]

Q4: Is this compound stable during purification?

A4: Ketones, in general, are relatively stable. However, indanones can be susceptible to degradation under harsh conditions. It is advisable to avoid strong acids or bases and high temperatures for extended periods. Discoloration (e.g., turning yellow or brown) upon heating can be a sign of decomposition.

Troubleshooting Purification Challenges

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This often traps impurities.

  • Possible Causes & Solutions:

    • Solution is too concentrated: Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.

    • Cooling is too rapid: Slow cooling is crucial for crystal formation. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.[6]

    • Inappropriate solvent: The solvent's boiling point may be too high. Try a lower-boiling solvent or switch to a mixed-solvent system.

    • Insoluble impurities: If impurities are preventing crystallization, try filtering the hot solution before cooling.

Q2: I am getting a low yield after silica gel column chromatography. Where did my product go?

A2: Low recovery from a column can be frustrating. Several factors could be responsible.

  • Possible Causes & Solutions:

    • Compound is still on the column: The eluting solvent may not be polar enough. Gradually increase the solvent polarity (e.g., increase the percentage of ethyl acetate in hexane) to wash the compound off the column.

    • Compound is unstable on silica: Some compounds can decompose on acidic silica gel. You can try neutralizing the silica with a base (like triethylamine) before preparing the column or switch to a different stationary phase like alumina.[6]

    • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica.

    • Improper Packing: Air bubbles or cracks in the silica gel can lead to poor separation and product loss.[7]

Q3: After purification, my product is still colored (e.g., pale yellow or tan). How can I remove the color?

A3: Color is often due to highly conjugated, non-polar impurities.

  • Possible Causes & Solutions:

    • Residual Chromophores: These can sometimes be removed during recrystallization by adding a small amount of activated charcoal to the hot solution. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

    • Oxidation/Decomposition: If the compound is air-sensitive, color may develop upon standing. Store the purified product under an inert atmosphere (nitrogen or argon) and in the dark.

Quantitative Data Summary

The following table presents example purification data for a related compound, 5-chloro-2-methoxycarbonyl-1-indanone, to illustrate how results can be structured.[4]

Purification MethodStarting Material/Solvent SystemYieldPurity/Final StateReference
Column ChromatographyCrude Oil / Silica Gel88%Off-white solid[4]
Recrystallization (Example)Crude Solid / Petroleum Ether75%White crystals[2]
Recrystallization (Example)Crude Solid / Methanol-Purified solid[3]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot but reappears upon cooling, you have found a suitable solvent.

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography
  • Prepare the Column: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[8]

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Add another layer of sand on top of the silica bed.[8]

  • Load the Sample: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself). Carefully add this solution to the top of the column.

  • Elution: Open the stopcock and begin draining the solvent. Add the eluting solvent to the top of the column continuously, never letting the silica gel run dry.[9]

  • Increase Polarity: Start with a low-polarity solvent system and gradually increase the polarity (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute compounds of increasing polarity.

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Purifcation_Workflow crude Crude this compound analysis1 Initial Analysis (TLC, HPLC, NMR) crude->analysis1 decision Purity Assessment analysis1->decision recryst Recrystallization decision->recryst >90% pure? chrom Column Chromatography decision->chrom <90% pure or multiple spots? analysis2 Purity Check (TLC, HPLC, mp) recryst->analysis2 waste Impure Fractions / Mother Liquor recryst->waste chrom->analysis2 chrom->waste analysis2->chrom Not Pure? pure Pure Product analysis2->pure Pure?

Caption: General purification workflow for this compound.

Troubleshooting_Tree start Problem During Recrystallization? oiling Compound 'Oils Out' start->oiling Yes low_yield Low Crystal Yield start->low_yield No, but... sol_1 Action: Cool Slower oiling->sol_1 sol_2 Action: Use Different Solvent / Solvent-Pair oiling->sol_2 colored Product Remains Colored low_yield->colored No, but... sol_3 Action: Concentrate Mother Liquor & Re-cool low_yield->sol_3 sol_5 Action: Ensure solution was fully saturated when hot low_yield->sol_5 sol_4 Action: Treat Hot Solution with Activated Charcoal colored->sol_4

Caption: Decision tree for troubleshooting recrystallization issues.

References

Technical Support Center: Troubleshooting the Scalable Synthesis of 4-Chloroindan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An advanced technical support resource for researchers and drug development professionals.

Welcome to your comprehensive resource for navigating the complexities of scaling the synthesis of 4-chloroindan-2-one. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during process development and scale-up. Our approach is grounded in fundamental chemical principles and field-proven insights to ensure you can overcome common hurdles efficiently.

The synthesis of 2-indanones, particularly those with specific substitution patterns like 4-chloroindan-2-one, can be challenging. A common and scalable approach involves an intramolecular Friedel-Crafts-type cyclization. The pathway we will use as a basis for this guide is the acid-catalyzed ring closure of a suitable precursor, such as a diazoketone derived from 3-chlorophenylacetic acid. This method, while powerful, has several critical parameters that must be carefully controlled for successful and safe scale-up.

Section 1: Precursor Synthesis & Quality Control

A high-quality final product begins with well-characterized and pure starting materials. The primary precursor for our proposed route is 3-chlorophenylacetyl chloride, which is then converted to the corresponding diazoketone.

FAQ 1.1: I am seeing low yields in the conversion of 3-chlorophenylacetic acid to the acid chloride. What are the common causes?

Answer: Low yields in the formation of 3-chlorophenylacetyl chloride are typically traced back to three main areas: reagent purity, reaction conditions, and work-up procedure.

  • Reagent Quality: The most common chlorinating agents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Ensure that your chlorinating agent is fresh and has not been degraded by atmospheric moisture. Older thionyl chloride can contain HCl and SO₂, which can lead to side reactions.

  • Reaction Conditions:

    • Temperature: The reaction should be initiated at a low temperature (0-5 °C) and then allowed to warm to room temperature or be gently heated. An uncontrolled exotherm can lead to the formation of colored impurities and byproducts.

    • Catalyst: While often not strictly necessary, a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction with thionyl chloride. However, on a large scale, the combination of DMF and thionyl chloride can lead to the formation of the Vilsmeier-Haack reagent, which has its own reactivity and thermal instability profile that must be managed.

  • Work-up: The product, 3-chlorophenylacetyl chloride, is moisture-sensitive. The primary method of purification is distillation under reduced pressure. Ensure your vacuum is adequate to distill the product without excessive heating, which can cause decomposition. Any exposure to water during work-up will hydrolyze the product back to the starting carboxylic acid.

Experimental Protocol: Synthesis of 3-Chlorophenylacetyl Chloride
  • To a dry, inerted reaction vessel, charge 3-chlorophenylacetic acid (1.0 eq).

  • Add a suitable solvent, such as dichloromethane (DCM) or toluene.

  • Cool the mixture to 0-5 °C.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise, maintaining the internal temperature below 10 °C.

  • If required, add a catalytic amount of DMF (0.01 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch) or by quenching a sample and analyzing by HPLC.

  • Once complete, remove the solvent and excess thionyl chloride by distillation.

  • Purify the crude 3-chlorophenylacetyl chloride by vacuum distillation.

Section 2: The Cyclization Reaction - Core of the Synthesis

The critical step in forming the 2-indanone ring is the intramolecular cyclization. In our proposed route, this involves the decomposition of a diazoketone precursor with a suitable acid catalyst.

FAQ 2.1: My cyclization reaction is giving a low yield of 4-chloro-indan-2-one and a significant amount of tar-like material. What is happening?

Answer: Low yields and tar formation during the acid-catalyzed cyclization of the diazoketone are classic symptoms of several potential issues, primarily related to reaction control and competing side reactions.

  • Choice of Acid Catalyst: The strength and nature of the acid catalyst are critical.

    • Protic Acids: Sulfuric acid or polyphosphoric acid (PPA) can be effective but are highly aggressive.[1][2][3] On a large scale, they can promote polymerization and charring, especially if the reaction temperature is not strictly controlled.

    • Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) are commonly used in Friedel-Crafts reactions.[4] However, they must be used in stoichiometric amounts as they complex with the product ketone.[4] The work-up for these reactions can be challenging on a large scale.

    • Milder Acids: Methanesulfonic acid or trifluoroacetic acid can be good alternatives, offering a balance of reactivity and control.[3]

  • Temperature Control: This is arguably the most critical parameter for scalability. The decomposition of the diazoketone is highly exothermic. If the heat is not removed efficiently, the localized increase in temperature will lead to rapid polymerization and the formation of tar. A slow addition of the diazoketone solution to the acid at a controlled temperature is essential.

  • Regiochemistry of Cyclization: The intramolecular Friedel-Crafts acylation must proceed at the correct position on the aromatic ring. The chloro-substituent on the starting material is ortho-, para-directing. The desired cyclization is at the 2-position relative to the side chain (ortho), but cyclization to the 6-position is also possible, leading to the formation of the undesired 6-chloro-indan-2-one isomer. The choice of acid and solvent can influence this regioselectivity.

Troubleshooting Decision Workflow

G start Low Yield / High Impurities in Cyclization check_temp Was temperature strictly controlled during addition? start->check_temp temp_yes temp_yes check_temp->temp_yes Yes temp_no temp_no check_temp->temp_no No check_purity Was the diazoketone precursor pure? purity_yes purity_yes check_purity->purity_yes Yes purity_no purity_no check_purity->purity_no No check_acid What acid catalyst was used? acid_strong acid_strong check_acid->acid_strong Strong Protic Acid (H₂SO₄, PPA) acid_lewis acid_lewis check_acid->acid_lewis Lewis Acid (AlCl₃) acid_mild acid_mild check_acid->acid_mild Milder Acid (MeSO₃H) temp_yes->check_purity improve_cooling improve_cooling temp_no->improve_cooling Improve heat transfer (better agitation, jacket cooling, slower addition). purity_yes->check_acid purify_precursor purify_precursor purity_no->purify_precursor Re-purify diazoketone precursor. Impurities can initiate polymerization. consider_mild_acid consider_mild_acid acid_strong->consider_mild_acid Consider switching to a milder acid to reduce charring. check_workup check_workup acid_lewis->check_workup Review quenching and work-up procedure for product loss. optimize_conditions optimize_conditions acid_mild->optimize_conditions Optimize reaction concentration and temperature.

Caption: Troubleshooting workflow for cyclization issues.

FAQ 2.2: I am observing the formation of an isomeric impurity. How can I improve the regioselectivity?

Answer: Controlling regioselectivity in Friedel-Crafts reactions is a well-known challenge.[1] The electronic directing effects of the chlorine atom and the acylating chain are competing.

  • Solvent Effects: The choice of solvent can influence the transition state of the cyclization. Less polar solvents like dichloromethane or dichloroethane are common. In some cases, using a more coordinating solvent can alter the reactivity of the electrophile and improve selectivity.

  • Catalyst Choice: The size and nature of the acid catalyst can play a role. A bulkier Lewis acid-catalyst complex may favor one position over another due to steric hindrance. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) could identify a more selective catalyst.[5][6]

  • Temperature: Lowering the reaction temperature generally increases selectivity by favoring the product formed from the lower energy transition state.

Section 3: Purification & Final Product Quality

Isolating the final product in high purity is essential, especially for pharmaceutical applications.

FAQ 3.1: I am having difficulty purifying 4-chloro-indan-2-one. What are the recommended methods?

Answer: Purification of indanones can be challenging due to their physical properties and the nature of the impurities formed during the synthesis.

  • Crystallization: This is the most scalable and often most effective method for purification. A systematic solvent screening is recommended. A good crystallization solvent system will have high solubility for the product at elevated temperatures and low solubility at lower temperatures. Common solvents to screen include isopropanol, ethanol, toluene, and heptane, or mixtures thereof.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography is often not ideal for large-scale production due to cost and solvent usage. It should primarily be used to identify impurities and develop a crystallization method.

  • Distillation: If the product is thermally stable, vacuum distillation can be a viable option for removing non-volatile impurities (like polymers) or more volatile impurities. However, given the ketone functionality, there is a risk of thermal degradation.

Table 1: Comparison of Purification Methods
MethodProsConsScalability
Crystallization High purity, cost-effective at scale.Can have yield losses in the mother liquor.Excellent
Column Chromatography Excellent separation of close-running impurities.High solvent usage, costly silica gel.Poor
Vacuum Distillation Effective for removing non-volatile residues.Risk of thermal decomposition.Good

Section 4: Reaction Mechanism

Understanding the reaction mechanism is key to rational troubleshooting. The acid-catalyzed cyclization of the diazoketone precursor proceeds through the formation of a highly reactive acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution.

G cluster_0 Precursor Activation cluster_1 Intramolecular Friedel-Crafts Acylation Diazoketone Diazoketone Protonated Diazoketone Protonated Diazoketone Diazoketone->Protonated Diazoketone + H⁺ Acylium Ion Acylium Ion Intermediate Protonated Diazoketone->Acylium Ion - N₂ - H⁺ Sigma Complex Sigma Complex (Resonance Stabilized) Acylium Ion->Sigma Complex Electrophilic Attack Product 4-Chloro-indan-2-one Sigma Complex->Product - H⁺ (Aromatization)

Caption: Proposed mechanism for the cyclization step.

This guide provides a framework for addressing common challenges in the synthesis of 4-chloro-indan-2-one. Successful scale-up will always depend on careful process control, a thorough understanding of the reaction mechanism, and a systematic approach to troubleshooting.

References

Technical Support Center: Optimization of Friedel-Crafts Cyclization Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during intramolecular Friedel-Crafts reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My intramolecular Friedel-Crafts cyclization is resulting in a very low yield or failing completely. What are the common causes?

A1: Low or no yield in Friedel-Crafts cyclization can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1][2]

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2][3] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions.[1][2][4]

  • Insufficient Catalyst: In Friedel-Crafts acylation, which is the basis for many cyclizations, the ketone product can form a stable complex with the Lewis acid catalyst.[1][2] This effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required.[1][2]

  • Substrate Limitations: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[2]

  • Unfavorable Ring Size: While 6-membered rings are generally favored in intramolecular Friedel-Crafts reactions, the formation of 5- and 7-membered rings is also possible but can be less efficient.[5] The formation of 3- and 4-membered rings is generally not feasible.

Troubleshooting Workflow for Low/No Yield

LowYieldTroubleshooting start Low or No Yield check_substrate Check Substrate: - Activating groups present? - No strong deactivating groups? start->check_substrate check_substrate->start Deactivated Ring check_conditions Verify Anhydrous Conditions: - Dried glassware? - Anhydrous solvents/reagents? check_substrate->check_conditions Substrate OK check_conditions->start Moisture Present check_catalyst Evaluate Catalyst: - Freshly opened/purified? - Sufficient stoichiometry? check_conditions->check_catalyst Conditions Anhydrous check_catalyst->start Inactive/Insufficient Catalyst optimize_temp Optimize Temperature: - Too low (no reaction)? - Too high (decomposition)? check_catalyst->optimize_temp Catalyst Active & Sufficient optimize_temp->start Suboptimal Temp. check_ring_size Assess Ring Size Feasibility: - 5, 6, or 7-membered ring? optimize_temp->check_ring_size Temperature Optimized check_ring_size->start Unfavorable Ring success Improved Yield check_ring_size->success Feasible Ring Size

Caption: Troubleshooting workflow for low or no yield in Friedel-Crafts cyclization.

Issue 2: Formation of Multiple Products

Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?

A2: The formation of multiple products is a common issue. The primary reasons are:

  • Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular Friedel-Crafts reactions can compete with the desired intramolecular cyclization, leading to polymers or dimers.

  • Carbocation Rearrangement (in Alkylative Cyclization): If the cyclization proceeds via a carbocation intermediate (from an alcohol or alkene precursor), this carbocation can rearrange to a more stable form before cyclization, leading to a constitutional isomer of the desired product.[6] This is a significant issue when forming 5-membered rings, as rearrangement may be preferred.[5]

  • Lack of Regioselectivity: If the aromatic ring has multiple possible sites for electrophilic attack that are electronically and sterically similar, a mixture of regioisomers can be formed.

Strategies for Control:

  • High Dilution: To favor intramolecular cyclization, the reaction should be performed under high dilution conditions. This is typically achieved by the slow addition of the substrate to a larger volume of solvent.

  • Choice of Precursor: For acylative cyclization (from an acyl chloride), rearrangements are not an issue as the acylium ion is resonance-stabilized and does not rearrange.[7] If an alkylated product is desired, it is often better to perform an acylative cyclization followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) to remove the carbonyl group.[8]

Decision Tree for Product Strategy

ProductStrategy start Desired Product Type? alkylated Alkylated Ring start->alkylated Alkylated acylated Acylated Ring (Ketone) start->acylated Acylated direct_alkylation Direct Alkylative Cyclization (e.g., from alcohol/alkene) alkylated->direct_alkylation acyl_then_reduce Acylative Cyclization followed by Reduction alkylated->acyl_then_reduce direct_acylation Direct Acylative Cyclization (e.g., from acyl chloride) acylated->direct_acylation rearrangement_risk High Risk of Carbocation Rearrangement direct_alkylation->rearrangement_risk no_rearrangement No Rearrangement acyl_then_reduce->no_rearrangement direct_acylation->no_rearrangement

Caption: Decision tree for selecting a cyclization strategy to avoid rearrangements.

Issue 3: Tar Formation

Q3: My reaction is producing a dark, tarry material. What could be the cause?

A3: Tar formation is typically a sign of decomposition or unwanted side reactions, often caused by:

  • Excessive Heat: High reaction temperatures can lead to the decomposition of starting materials and products.[3]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can increase the likelihood of side reactions and degradation.[3]

  • Reactive Solvents: Some solvents can participate in side reactions under the harsh, acidic conditions of the reaction.[3]

  • Highly Reactive Substrates: Very activated aromatic rings can be prone to polymerization and other side reactions.

Corrective Actions:

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Monitor Reaction Progress: Use techniques like TLC or GC to monitor the consumption of the starting material and the formation of the product, and quench the reaction once it is complete.

  • Choose an Inert Solvent: Dichloromethane, carbon disulfide, or nitrobenzene are common solvents, but their choice depends on the specific reaction. Nitrobenzene can sometimes be reactive but is used to favor certain isomers.[3]

Data Presentation: Catalyst and Condition Optimization

The choice of catalyst and reaction conditions is critical for a successful Friedel-Crafts cyclization. The following tables summarize common Lewis acids and typical reaction parameters.

Table 1: Common Lewis Acids for Friedel-Crafts Cyclization

Lewis AcidRelative AcidityCommon Applications & Notes
AlCl₃Very StrongMost common and reactive. Requires stoichiometric amounts for acylation due to product complexation. Highly moisture-sensitive.[1][2]
FeCl₃StrongA good, less expensive alternative to AlCl₃. Often used in catalytic amounts for alkylations.[9]
BF₃·OEt₂StrongA convenient liquid Lewis acid. Can be used in stoichiometric or catalytic amounts.
SnCl₄ModerateA milder Lewis acid, useful for sensitive substrates.
TiCl₄ModerateSimilar in reactivity to SnCl₄.
PPA (Polyphosphoric Acid)Strong AcidOften used for intramolecular acylations of carboxylic acids. Acts as both catalyst and solvent.[5]
H₂SO₄Strong AcidA strong Brønsted acid that can catalyze cyclization, particularly from alcohol precursors.[9][10]

Table 2: General Reaction Parameter Optimization

ParameterTypical RangeConsiderations & Troubleshooting
Temperature 0 °C to 100+ °CLower temperatures can improve selectivity and reduce side reactions. Higher temperatures may be needed for less reactive substrates but increase the risk of decomposition.[1][3]
Catalyst Loading 0.1 to 2.5 equivalentsAcylations often require >1 equivalent.[1][2] Alkylations can sometimes be run with catalytic amounts. Start with 1.1-1.2 eq for acylations and optimize.
Concentration 0.01 M to 0.5 MHigh dilution (slow addition to a large volume of solvent) is crucial to favor intramolecular cyclization over intermolecular polymerization.
Reaction Time 30 min to 24 hMonitor by TLC/GC/LCMS. Prolonged times can lead to side products or decomposition.[3]

Experimental Protocols

General Protocol for Intramolecular Friedel-Crafts Acylation (Acylative Cyclization)

This protocol describes a general procedure for the cyclization of 4-phenylbutanoyl chloride to α-tetralone.

Materials:

  • 4-phenylbutanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • Setup: Assemble the reaction apparatus (flask, condenser, dropping funnel) and ensure all glassware is thoroughly oven-dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[2][4]

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[2][11]

  • Cooling: Cool the suspension to 0 °C in an ice bath.[2][11]

  • Substrate Addition: Dissolve 4-phenylbutanoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes.[2][11] The slow addition helps to control the exotherm and favor the intramolecular reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[11] This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.[2]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware Dry Glassware Under Inert Atmosphere prep_reagents Prepare Anhydrous Reagents & Solvents prep_glassware->prep_reagents suspend_catalyst Suspend AlCl₃ in DCM at 0 °C prep_reagents->suspend_catalyst add_substrate Slowly Add Substrate (4-phenylbutanoyl chloride in DCM) suspend_catalyst->add_substrate stir_rt Stir at Room Temp & Monitor by TLC add_substrate->stir_rt quench Quench with Ice/HCl stir_rt->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry_purify Dry, Concentrate & Purify wash->dry_purify

Caption: Workflow for a typical intramolecular Friedel-Crafts acylation experiment.

References

preventing decomposition of 4-Chloro-1H-inden-2(3H)-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 4-Chloro-1H-inden-2(3H)-one (CAS No. 74124-90-6). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this reactive intermediate. Due to the compound's inherent structural liabilities, improper handling can lead to significant decomposition, compromising experimental integrity. This guide provides field-proven insights and protocols to ensure its long-term viability.

Frequently Asked Questions (FAQs)

Question 1: What are the primary signs of decomposition for this compound?

Answer: The most common visual indicator of degradation is a change in color. High-purity this compound should be a solid, likely off-white to light yellow.[1] The appearance of a darker yellow, brown, or black discoloration, or a change in consistency (e.g., becoming gummy or oily), strongly suggests decomposition. This is often accompanied by a decrease in purity as observed by analytical methods like HPLC, GC-MS, or ¹H NMR spectroscopy.

Question 2: My previously solid material has developed a dark color after being stored in the lab freezer. What happened?

Answer: This is a classic sign of degradation, likely triggered by a combination of factors even within a freezer. The primary culprits are exposure to atmospheric oxygen and moisture during temperature fluctuations or when the container is opened.[2][3] Opening a cold container in ambient lab air can cause moisture to condense inside, which can initiate hydrolysis.[2] The chlorinated ketone structure is susceptible to slow hydrolysis, potentially forming acidic byproducts that catalyze further decomposition.[4] Light exposure, even intermittent, can also contribute to photodegradation over time.

Question 3: What are the ideal short-term and long-term storage conditions?

Answer: Based on its chemical structure and supplier recommendations for cold-chain transport, this compound is sensitive to its environment.[5]

  • Short-Term (days to weeks): Store at -20°C in a desiccated, dark environment. The container should be sealed tightly with an inert gas headspace (e.g., Argon or Nitrogen).

  • Long-Term (months): For maximum stability, store at -80°C. The compound should be aliquoted into smaller, single-use vials under a strictly inert atmosphere to prevent repeated exposure of the bulk material.[6][7]

Question 4: How can I confirm the purity of my stored material before use?

Answer: Never assume the purity of a stored reactive intermediate. Before any experiment, we recommend performing a quality control check. The preferred methods are:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and identify major impurities.

  • HPLC or UPLC: To obtain a quantitative measure of purity. A fresh sample should be used to establish a reference chromatogram.

  • LC-MS: To identify the mass of potential degradation products.

In-Depth Troubleshooting & Stability Guide

The Chemistry of Instability: Understanding Decomposition Pathways

The structure of this compound contains two key liabilities: the α-chloro ketone moiety and the indenone core . These features make it susceptible to several degradation pathways.

  • Hydrolysis: The presence of atmospheric moisture can lead to the slow hydrolysis of the C-Cl bond, releasing hydrochloric acid (HCl). This process is often autocatalytic, as the generated acid can accelerate further decomposition of the molecule.[4]

  • Oxidation: Ketones can be sensitive to atmospheric oxygen, leading to various oxidized byproducts.[6] This process can be accelerated by light and trace metal impurities.

  • Photodegradation: The conjugated system of the indenone core can absorb UV light, leading to photochemical reactions and polymerization, often resulting in the formation of insoluble, dark-colored materials.

  • Self-Condensation/Polymerization: Under thermal stress or in the presence of acidic or basic impurities, the molecule can undergo aldol-type condensation reactions or other polymerization pathways.

The following diagram illustrates the primary environmental factors that can initiate decomposition.

A This compound (Stable Solid) B Decomposed Product (Discolored, Impure) A->B  Degradation C Atmospheric Moisture (H₂O) C->A Hydrolysis D Atmospheric Oxygen (O₂) D->A Oxidation E Light (UV/Visible) E->A Photodegradation F Elevated Temperature F->A Thermal Stress

Caption: Key environmental factors leading to the decomposition of this compound.

Recommended Handling & Storage Protocol

To mitigate these risks, a stringent handling protocol is essential. Adherence to these steps will maximize the shelf-life and reproducibility of your experiments.

Step 1: Receiving and Initial Inspection

  • Upon receipt, immediately inspect the container for an intact seal.

  • Note the physical appearance (color, form) and record it.

  • Transfer the material to a designated, temperature-controlled storage location without delay. The recommendation for cold-chain transport implies the compound should not be left at ambient temperature.[5]

Step 2: Aliquoting Under Inert Atmosphere

  • To prevent contamination and degradation of the entire stock, the compound should be aliquoted into smaller, experiment-sized portions. This is the single most critical step for long-term preservation.

  • This procedure must be performed in an inert atmosphere glovebox or using a Schlenk line.[7] Standard benchtop handling will expose the compound to sufficient air and moisture to initiate degradation.[3]

The workflow below outlines the recommended aliquoting process.

start Start: Main Stock Received glovebox Transfer All Materials into Glovebox/Schlenk Line start->glovebox equilibrate Allow Compound to Reach Glovebox Temperature glovebox->equilibrate weigh Weigh Aliquots into Pre-labeled Amber Vials equilibrate->weigh backfill Backfill Each Vial with Argon/Nitrogen weigh->backfill seal Seal Vials Tightly (PTFE-lined caps) backfill->seal store Store Aliquots and Main Stock at -80°C seal->store end End: Ready for Use store->end

Caption: Recommended workflow for aliquoting air- and moisture-sensitive compounds.

Step 3: Proper Container and Labeling

  • Containers: Use amber glass vials to protect against light exposure.[8]

  • Caps: Caps should have a chemically resistant liner, such as PTFE, to ensure an airtight seal.

  • Labeling: All vials must be clearly labeled with the compound name, date of aliquoting, and quantity. Use cryo-resistant labels.

Summary of Storage Recommendations

The following table summarizes the key parameters for preventing the decomposition of this compound.

ParameterRecommended ConditionRationale & Risk of Non-Compliance
Temperature -20°C (Short-Term) -80°C (Long-Term)Slows down kinetic processes of degradation. Higher temperatures accelerate hydrolysis, oxidation, and self-condensation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation and hydrolysis by excluding oxygen and moisture.[2][4][6] Storing in air will lead to rapid impurity formation.
Light Dark (Amber Vials)The indenone core is a chromophore that can absorb light, leading to photodegradation and polymerization.[8] Exposure to ambient lab light will cause discoloration and purity loss.
Container Glass Vial with PTFE-lined CapEnsures chemical inertness and a tight seal against atmospheric contaminants. Plastic containers may be permeable to air or may leach impurities.
Handling Aliquot for Single UsePrevents repeated freeze-thaw cycles and exposure of the bulk stock to air and moisture during each use, preserving the integrity of the main supply.[6]

By implementing these rigorous storage and handling protocols, researchers can ensure the stability of this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Resolving Isomeric Impurities in 4-Chloro-indan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-chloro-indan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving isomeric impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found in 4-chloro-indan-2-one?

The synthesis of 4-chloro-indan-2-one, typically via intramolecular Friedel-Crafts type reactions, can lead to the formation of several isomeric impurities. The most prevalent are:

  • Positional Isomers: These isomers have the chlorine atom substituted at different positions on the aromatic ring. The common positional isomers include:

    • 5-Chloro-indan-2-one

    • 6-Chloro-indan-2-one

    • 7-Chloro-indan-2-one

  • Structural Isomer: This isomer has the carbonyl group at a different position on the indan ring system. The primary structural isomer is:

    • 4-Chloro-indan-1-one

The formation and ratio of these isomers are highly dependent on the specific synthetic route and reaction conditions employed.

Q2: Why is it challenging to separate these isomeric impurities?

Isomeric impurities of 4-chloro-indan-2-one possess very similar physicochemical properties, such as polarity, boiling point, and solubility. This similarity makes their separation by standard techniques like recrystallization and chromatography challenging, often resulting in co-elution or poor resolution.

Q3: What analytical techniques are recommended for identifying and quantifying these isomers?

A combination of chromatographic and spectroscopic techniques is recommended for the effective identification and quantification of isomeric impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is a powerful tool for separating and quantifying positional and structural isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for separating volatile and semi-volatile isomers and provides structural information from the mass spectra, aiding in definitive identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the isomers, especially when isolated or in a mixture with known components.

Troubleshooting Guides

HPLC Method Development and Troubleshooting

Issue 1: Poor Resolution or Co-elution of Isomers

  • Symptom: Peaks for 4-chloro-indan-2-one and its isomers are not baseline separated or appear as a single broad peak.

  • Troubleshooting Workflow:

start Poor Resolution step1 Optimize Mobile Phase start->step1 Initial Observation step2 Evaluate Column Chemistry step1->step2 If still unresolved step3 Adjust Flow Rate and Temperature step2->step3 If still unresolved end_node Improved Resolution step3->end_node If resolved

Caption: Workflow for troubleshooting poor HPLC resolution.

  • Solutions:

    • Mobile Phase Composition: The choice and ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase is critical. Systematically vary the mobile phase composition to find the optimal selectivity. Sometimes, switching from one organic solvent to another can dramatically alter selectivity.

    • Column Selection: Phenyl-hexyl or biphenyl stationary phases can offer different selectivity for aromatic positional isomers compared to standard C18 columns due to π-π interactions.

    • Gradient Elution: If isocratic elution fails, a shallow gradient can help to separate closely eluting peaks.

    • Temperature: Adjusting the column temperature can influence selectivity. Lower temperatures often increase resolution but also increase analysis time and backpressure.

Issue 2: Peak Tailing

  • Symptom: Chromatographic peaks are asymmetrical with a drawn-out tail. This is a common issue with aromatic ketones.

  • Troubleshooting Workflow:

start Peak Tailing Observed step1 Check Mobile Phase pH start->step1 step2 Use High Purity Silica Column step1->step2 If tailing persists step3 Add Mobile Phase Modifier step2->step3 If tailing persists end_node Symmetrical Peaks step3->end_node If resolved

Caption: Workflow for addressing HPLC peak tailing.

  • Solutions:

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form. For neutral compounds like 4-chloro-indan-2-one, this is less of a concern, but interactions with silica can still be pH-dependent.

    • Column Quality: Use a high-purity, end-capped silica column to minimize interactions with residual silanol groups, a common cause of peak tailing for polar and aromatic compounds.

    • Mobile Phase Additives: Adding a small amount of a competitive agent, like triethylamine, to the mobile phase can help to mask active silanol sites on the stationary phase and improve peak shape.

GC Method Development and Troubleshooting

Issue 1: Inadequate Separation of Positional Isomers

  • Symptom: Isomers with the chlorine at different positions on the aromatic ring are not well-separated.

  • Troubleshooting Workflow:

start Poor GC Separation step1 Select Appropriate Stationary Phase start->step1 step2 Optimize Temperature Program step1->step2 If unresolved step3 Adjust Carrier Gas Flow Rate step2->step3 If still unresolved end_node Baseline Separation step3->end_node If resolved

Caption: Workflow for optimizing GC separation of isomers.

  • Solutions:

    • Stationary Phase Selection: A mid-polarity to polar stationary phase is often required to separate positional isomers of chlorinated aromatic compounds. Phenyl-substituted polysiloxane phases (e.g., 5% phenyl, 50% phenyl) or polyethylene glycol (WAX) phases can provide the necessary selectivity.

    • Temperature Program: A slow, shallow temperature ramp is crucial for resolving closely boiling isomers. Start with a low initial temperature and a slow ramp rate (e.g., 1-2 °C/min) through the expected elution range.

    • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can improve efficiency and resolution.

Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation

This protocol provides a starting point for the separation of 4-chloro-indan-2-one and its positional and structural isomers.

ParameterRecommended Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in Acetonitrile (1 mg/mL)
Protocol 2: GC-MS Method for Isomer Identification

This method is suitable for the identification and quantification of volatile isomeric impurities.

ParameterRecommended Condition
Column DB-5ms (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 5 °C/min, hold 5 min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 50-300 amu
Sample Preparation Dissolve sample in Dichloromethane (1 mg/mL)
Protocol 3: Purification by Recrystallization

Recrystallization can be an effective method to enrich the desired isomer if there is a significant difference in solubility between the isomers in a particular solvent system.

  • Solvent Screening: Test the solubility of the impure 4-chloro-indan-2-one in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and at boiling point. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Dissolve the impure solid in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

The efficiency of the recrystallization should be monitored by HPLC or GC analysis of the mother liquor and the resulting crystals.

Technical Support Center: Bromination of Chlorinated Indanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the bromination of chlorinated indanones. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the bromination of a chlorinated indanone like 4-chloro-1-indanone?

A1: The primary desired reaction is typically mono-bromination at the C-2 position (the alpha-carbon of the ketone). However, several side reactions can occur depending on the reaction conditions. The most common side products are:

  • α,α-Dibromination: Formation of a 2,2-dibromo-indanone derivative. This occurs when the initially formed mono-bromo product is more readily enolized and brominated than the starting material.[1][2]

  • Aromatic Ring Bromination: Electrophilic substitution on the benzene ring instead of the desired alpha-bromination on the cyclopentanone ring. This is more likely with activating groups on the aromatic ring.[3][4]

  • Elimination Products: Formation of bromo-indenone derivatives, particularly under photochemical conditions.[5]

  • Complex Mixtures: Under certain conditions, especially with strong bases at room temperature, multiple products can be formed, making purification difficult.[2]

Q2: How do reaction conditions (acidic vs. basic) influence the regioselectivity of bromination on indanones?

A2: Reaction conditions play a critical role in determining the position of bromination.

  • Acidic Conditions (e.g., Br₂ in Acetic Acid): These conditions generally favor mono-bromination at the alpha-position (C-2) of the ketone.[2][4] The acid catalyzes the formation of the enol, which then reacts with bromine.[6]

  • Basic Conditions (e.g., Br₂ with KOH or K₂CO₃): Basic conditions can lead to different outcomes. While α-bromination can occur, there is a higher risk of over-bromination to form α,α-dibromo derivatives.[4] For some substituted indanones, basic conditions at low temperatures (~0°C) can selectively produce aromatic bromination products.[3][4] Using a strong base like KOH at room temperature can lead to the formation of several products.[2]

Q3: Why is dibromination a common issue and how can it be controlled?

A3: Dibromination at the alpha-position is common because the first bromine atom is an electron-withdrawing group, which increases the acidity of the remaining alpha-proton. This makes the mono-bromo indanone more susceptible to forming an enolate and reacting with a second equivalent of bromine. To control dibromination, you should:

  • Use a stoichiometric amount of the brominating agent (e.g., 1 equivalent of Br₂).

  • Maintain low reaction temperatures (e.g., 0°C) to control the reaction rate.[2][7]

  • Choose appropriate reaction conditions. For example, using Br₂ in acetic acid or with K₂CO₃ at 0°C favors the mono-bromo product over the dibromo product for 4-chloro-1-indanone.[2][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the bromination of chlorinated indanones.

Problem 1: Low yield of the desired 2-bromo-4-chloro-1-indanone and formation of 2,2-dibromo-4-chloro-1-indanone.

This is the most common issue, indicating over-bromination.

G start Issue: Dibromination Observed (Low mono-bromo yield) check_temp Was the reaction run at room temperature or higher? start->check_temp action_temp Action: Lower temperature to 0°C or below. check_temp->action_temp Yes check_br2 Was an excess of Bromine (Br₂) used? check_temp->check_br2 No action_br2 Action: Use a 1:1 molar ratio of indanone to Br₂. check_br2->action_br2 Yes check_base Was a strong base (e.g., KOH) used at room temperature? check_br2->check_base No action_base Action: Switch to a weaker base (e.g., K₂CO₃) at 0°C or use acidic conditions (e.g., AcOH). check_base->action_base Yes

Caption: Troubleshooting workflow for over-bromination.

Problem 2: The starting material (chlorinated indanone) remains largely unreacted.

This indicates that the reaction conditions are not suitable for activating the substrate or the brominating agent.

  • Cause: Insufficient activation of bromine or enol/enolate formation.

  • Troubleshooting Steps:

    • Check Catalyst: If using acidic conditions, ensure a suitable acid like acetic acid is used as the solvent or catalyst.[2] For electrophilic aromatic substitution, a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is required.[8][9]

    • Increase Temperature: If the reaction is being run at a very low temperature, a moderate increase may be necessary. However, be cautious as this can also promote side reactions. For example, oxidative bromination of 4-chloro-1-indanone with H₂O₂-HBr required stirring for 24 hours at room temperature.[7]

    • Alternative Brominating Agents: Consider using a more reactive brominating agent like N-bromosuccinimide (NBS), which is often used for benzylic bromination.[10]

Problem 3: Bromination occurs on the aromatic ring instead of the alpha-carbon.

This is a regioselectivity issue, often influenced by the substrate's electronic properties and the catalyst used.

G cluster_alpha Desired α-Bromination cluster_ring Side Reaction: Ring Bromination Indanone Chlorinated Indanone Enol Enol Intermediate Indanone->Enol H⁺ (e.g., AcOH) AlphaBromo α-Bromo Product Enol->AlphaBromo + Br₂ Indanone2 Chlorinated Indanone Sigma Sigma Complex Indanone2->Sigma + Br₂ + Lewis Acid (e.g., FeBr₃) RingBromo Aromatic Bromo Product Sigma->RingBromo -H⁺

Caption: Competing pathways for α- and aromatic bromination.
  • Cause: The carbonyl group of the indanone is a deactivating group, which generally directs electrophilic aromatic substitution to the meta-position.[11] However, the choice of catalyst is key. Lewis acids like FeBr₃ strongly promote aromatic halogenation.[8]

  • Troubleshooting Steps:

    • Avoid Lewis Acids: Do not use Lewis acid catalysts (FeBr₃, AlCl₃) if you want to avoid aromatic ring bromination.

    • Use Acid-Catalyzed Conditions: Employ protic acids like acetic acid (AcOH) to favor the formation of the enol intermediate, which leads to selective α-bromination.[2][6]

Data Summary: Bromination of 4-Chloro-1-Indanone

The following table summarizes the outcomes of brominating 4-chloro-1-indanone under various conditions, demonstrating the impact of reagents and temperature on product distribution.[2][7]

Reagents & ConditionsMajor Product(s)Yield (%)Reference
Br₂ (1 eq) / Acetic Acid / rt2-Bromo-4-chloro-1-indanone73[2]
Br₂ (1 eq) / CCl₄ / rt2,2-Dibromo-4-chloro-1-indanone40[2][7]
Br₂ (2 eq) / K₂CO₃ (3 eq) / CH₂Cl₂ / rtMixture (Dibromo:Mono = 1:5)60[2]
Br₂ (2 eq) / K₂CO₃ (3 eq) / CH₂Cl₂ / 0°C2-Bromo-4-chloro-1-indanone45[2][7]
H₂O₂ / HBr (aq) / rt / 24h2-Bromo-4-chloro-1-indanone42[2][7]
Br₂ (2 eq) / KOH (3 eq) / CH₂Cl₂ / rtSeveral Products-[2]

Experimental Protocols

Protocol 1: Selective α-Monobromination of 4-Chloro-1-Indanone (Acidic Conditions) [2]

This protocol is optimized for the selective synthesis of 2-bromo-4-chloro-1-indanone.

  • Preparation: Dissolve 4-chloro-1-indanone (e.g., 1.0 g, 5.9 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Bromine Addition: To the stirring solution, add bromine (e.g., 0.3 mL, 5.9 mmol, 1.0 equivalent) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-water (100 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water to remove acetic acid.

  • Purification: Recrystallize the crude product from methanol to yield pure 2-bromo-4-chloro-1-indanone as pale yellow crystals.

Protocol 2: Controlled α-Monobromination of 4-Chloro-1-Indanone (Basic Conditions) [2]

This protocol uses a base at low temperature to minimize over-bromination.

  • Preparation: Suspend 4-chloro-1-indanone (e.g., 1.0 g, 5.9 mmol) and potassium carbonate (K₂CO₃) (e.g., 2.45 g, 17.7 mmol, 3.0 equivalents) in dichloromethane (CH₂Cl₂) (30 mL) in a round-bottom flask.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Bromine Addition: While stirring vigorously, add a solution of bromine (e.g., 0.6 mL, 11.8 mmol, 2.0 equivalents) in CH₂Cl₂ (5 mL) dropwise over 15 minutes.

  • Reaction: Continue stirring the mixture at 0°C for 1 hour.

  • Quenching: Quench the reaction by adding a 1M solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification.

References

Technical Support Center: Catalyst Selection for Efficient 4-Chloro-indan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-chloro-indan-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. Our goal is to empower you with the knowledge to navigate the complexities of this synthesis, ensuring efficiency and high yields in your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of 4-chloro-indan-2-one and related indanone structures.

Q1: What is the most common and robust method for synthesizing the indanone core?

A1: The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives is a classical and widely employed method for constructing the 1-indanone scaffold.[1][2] This reaction involves an electrophilic aromatic substitution where a tethered acyl group cyclizes onto the aromatic ring, typically promoted by a Brønsted or Lewis acid.[1][2]

Q2: Which catalysts are most effective for the intramolecular Friedel-Crafts acylation to form indanones?

A2: The choice of catalyst is critical and depends on the specific substrate. While aluminum chloride (AlCl₃) is a traditional Lewis acid for this transformation, other catalysts can be more effective.[3] For the cyclization of 3-arylpropionic acids, strong acids like polyphosphoric acid (PPA), triflic acid (TfOH), or a mixture of methanesulfonic acid (MSA) and phosphorus pentoxide (P₂O₅) are often necessary.[2][4] When starting from the corresponding acyl chloride, AlCl₃ is a common and effective choice.[4] Alternative catalysts like niobium pentachloride (NbCl₅) can be advantageous as they can convert the carboxylic acid to the acyl chloride in situ.[5] For deactivated aromatic rings, such as those with halogen substituents, more forcing conditions or specialized catalysts like terbium triflate (Tb(OTf)₃) at high temperatures have been shown to be effective.[2]

Q3: How does the chloro-substituent on the aromatic ring affect catalyst selection and reaction conditions?

A3: The presence of a chlorine atom on the aromatic ring deactivates it towards electrophilic aromatic substitution. This means that the Friedel-Crafts acylation will be more challenging compared to an unsubstituted ring. Consequently, stronger catalysts or more forcing conditions, such as higher temperatures, may be required to achieve good yields.[2][4] For example, while milder Lewis acids might suffice for activated rings, a deactivated substrate like a chloro-substituted one will likely require a strong Brønsted acid like PPA or a potent Lewis acid like AlCl₃ in stoichiometric amounts.[4]

Q4: What are the common side reactions and how can they be minimized?

A4: A common side reaction is intermolecular acylation, where the acylating agent reacts with a second molecule of the aromatic substrate instead of cyclizing. This leads to the formation of polymeric byproducts, especially at high concentrations.[3] To favor the desired intramolecular pathway, it is recommended to run the reaction at high dilution.[3] Another potential issue is the formation of regioisomers if there are multiple possible sites for cyclization, though this is not an issue for the synthesis of 4-chloro-indan-2-one from 3-(2-chlorophenyl)propanoic acid.

Q5: How critical is moisture control in these reactions?

A5: Moisture control is absolutely critical, especially when using Lewis acid catalysts like AlCl₃.[3] Water can hydrolyze and deactivate the catalyst, which can inhibit or completely stop the reaction.[3] Therefore, it is imperative to use anhydrous solvents and reagents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 4-chloro-indan-2-one.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired 4-chloro-indan-2-one is a frequent challenge. Several factors can contribute to this outcome.

Possible Causes & Solutions:

  • Inactive or Inappropriate Catalyst: The choice and activity of the acid catalyst are paramount.

    • Solution: Ensure the catalyst is fresh and has been stored under appropriate anhydrous conditions. For the deactivated 4-chlorophenyl ring, a strong catalyst is necessary. Consider using polyphosphoric acid (PPA) or converting the starting carboxylic acid to the more reactive acyl chloride followed by cyclization with AlCl₃.[4]

  • Deactivated Aromatic Ring: The electron-withdrawing nature of the chlorine atom significantly slows down the electrophilic aromatic substitution.

    • Solution: Employ more forcing reaction conditions, such as higher temperatures and longer reaction times. Monitor the reaction progress carefully by TLC or GC-MS to avoid decomposition.

  • Insufficient Catalyst: In many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts because the ketone product can form a stable complex with the Lewis acid, sequestering it.[4]

    • Solution: Use at least 1.1 to 1.5 equivalents of AlCl₃ when starting from the acyl chloride. For other catalysts, consult literature procedures for the appropriate loading.[4]

  • Presence of Moisture: As previously mentioned, moisture will deactivate Lewis acid catalysts.

    • Solution: Flame-dry all glassware before use, use anhydrous solvents, and maintain a positive pressure of an inert gas throughout the experiment.[1]

Issue 2: Formation of Multiple Products or Impurities

The presence of unexpected byproducts can complicate purification and reduce the overall yield.

Possible Causes & Solutions:

  • Intermolecular Reactions: At high concentrations, the acylating species may react with another molecule of the starting material.

    • Solution: Perform the reaction under high-dilution conditions to favor the intramolecular cyclization.[3]

  • Decomposition of Starting Material or Product: Harsh reaction conditions (e.g., very high temperatures) can lead to degradation.

    • Solution: Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress. For AlCl₃-catalyzed reactions, it's common to start at 0 °C and then allow the reaction to warm to room temperature.[4]

  • Impure Starting Materials: The purity of the starting 3-(2-chlorophenyl)propanoic acid is crucial.

    • Solution: Purify the starting material by recrystallization or column chromatography before use.

Catalyst and Condition Comparison for Indanone Synthesis

The following table provides a comparative overview of different catalytic systems used for the synthesis of indanones, which can be adapted for 4-chloro-indan-2-one.

Starting MaterialCatalyst/ReagentConditionsYieldReference
3-Arylpropionic AcidsTb(OTf)₃250°Cup to 74%[2]
3-Phenylpropionic Acid ChlorideNafion®-HRefluxing Benzene90%[5]
3-Phenylpropanoic AcidTriflic AcidRoom Temperature61%[4]
2-Chloro-2-methylpropiophenoneAluminum chlorideRoom TemperatureNot specified[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1-indanone via Intramolecular Friedel-Crafts Acylation of 3-(3-Chlorophenyl)propanoic Acid using Polyphosphoric Acid (PPA)

This protocol outlines a general procedure that can be adapted for the synthesis of 4-chloro-indan-2-one from the corresponding precursor.

Materials:

  • 3-(3-Chlorophenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Place 3-(3-chlorophenyl)propanoic acid into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add polyphosphoric acid to the flask (typically in a 10:1 weight ratio to the starting material).

  • Heat the mixture with stirring in an oil bath at 80-100°C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Material (3-(2-chlorophenyl)propanoic acid) setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup ppa Add Polyphosphoric Acid (PPA) setup->ppa heat Heat to 80-100°C ppa->heat monitor Monitor by TLC heat->monitor quench Quench on Ice monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify product 4-Chloro-indan-2-one purify->product ReactionMechanism start 3-(2-chlorophenyl)propanoic acid intermediate1 Protonated Carbonyl start->intermediate1 + H+ catalyst PPA (H+) intermediate2 Acylium Ion Intermediate (Electrophile) intermediate1->intermediate2 - H2O intermediate3 Sigma Complex (Wheland Intermediate) intermediate2->intermediate3 Intramolecular Electrophilic Attack product 4-Chloro-indan-2-one intermediate3->product - H+ (Rearomatization)

References

Technical Support Center: Isolating 4-Chloro-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the workup and isolation of 4-Chloro-1H-inden-2(3H)-one. The following protocols and advice are based on established procedures for similar ketone-containing compounds and general organic synthesis principles.

Troubleshooting Guide

Issue 1: Emulsion formation during aqueous extraction.

  • Question: I am observing a persistent emulsion at the interface of the organic and aqueous layers during my extraction, making separation difficult. What can I do?

  • Answer: Emulsion formation is a common issue, particularly when chlorinated solvents are used or when acidic/basic washes are performed. Here are several strategies to resolve an emulsion:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

    • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can help to coalesce the dispersed droplets.

    • Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for a period can lead to separation. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation in subsequent washes.

    • Solvent Modification: Adding more of the organic solvent can sometimes help to break the emulsion.

Issue 2: Low or no product recovered after workup.

  • Question: After performing the workup and removing the solvent, I have a very low yield of crude product, or no product at all. What are the possible reasons for this?

  • Answer: Loss of product during workup can occur for several reasons. Consider the following possibilities:

    • Product Solubility: Your product may have some solubility in the aqueous layer, especially if multiple aqueous washes were performed. You can try to back-extract the combined aqueous layers with a fresh portion of the organic solvent.

    • Product Volatility: While this compound is a solid, related compounds can be somewhat volatile. Ensure that solvent removal using a rotary evaporator is performed at a moderate temperature and pressure to avoid loss of product.

    • Incomplete Reaction: The low yield might be due to an incomplete initial reaction. It is crucial to monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) before initiating the workup.

    • Product Instability: The parent compound, 2-indanone, is known to be unstable in air at room temperature.[1] Your chloro-substituted derivative may also be sensitive to prolonged exposure to air or harsh pH conditions during the workup. It is advisable to perform the workup expeditiously and store the isolated product under an inert atmosphere at a low temperature.

Issue 3: The isolated product is an oil or fails to crystallize.

  • Question: My final product is an oil, but I expect a solid. How can I induce crystallization?

  • Answer: The presence of impurities often inhibits crystallization. Here are some techniques to try:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the oil to induce crystallization.

    • Solvent Addition: Add a small amount of a solvent in which your product is insoluble (an "anti-solvent"), such as hexanes, and allow it to slowly diffuse into the oil.

    • Further Purification: If the above methods fail, it is likely that the product is too impure. Further purification by column chromatography may be necessary before attempting recrystallization again.

Issue 4: Difficulty in purifying the product by column chromatography.

  • Question: I am trying to purify my product using silica gel chromatography, but I am getting poor separation from impurities. What can I do to improve this?

  • Answer: Optimizing column chromatography requires a systematic approach:

    • Solvent System Selection: The choice of eluent is critical. Use TLC to screen different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to find a system that gives good separation between your product and the impurities (a significant difference in Rf values).

    • Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.

    • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.

    • Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Frequently Asked Questions (FAQs)

  • Question: What is a standard workup procedure for isolating this compound from a reaction mixture?

  • Answer: A general procedure would involve quenching the reaction, followed by an aqueous workup to remove inorganic salts and water-soluble impurities, and finally, purification of the crude product. A detailed hypothetical protocol is provided in the "Experimental Protocols" section below.

  • Question: What are the expected physical properties of this compound?

  • Question: What solvents are suitable for recrystallizing this compound?

  • Answer: For ketones, a common practice is to use a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[4] For 2-indanone, ethanol is a suitable recrystallization solvent.[1] For the chloro-substituted analogue, a solvent system such as ethanol/water or ethyl acetate/hexanes would be a good starting point for screening.

  • Question: How should I store the purified this compound?

  • Answer: Given that the parent 2-indanone is unstable in air, it is recommended to store the purified this compound in a sealed container under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (e.g., in a refrigerator) to prevent degradation.[1]

Data Presentation

The following table presents representative data for the synthesis and isolation of indanone derivatives, which can be used as a benchmark for the isolation of this compound.

Synthesis RouteProductTypical Yield (%)Typical Purity (%)Reference
Friedel-Crafts Acylation1-Indanone90>98[5]
PPA-Mediated CyclizationSubstituted 1-Indanones60-90>95 (after chromatography)[5]
Oxidation of Indene2-Indanone69-81>99 (after steam distillation)[1]

Experimental Protocols

Hypothetical Workup and Purification of this compound

This protocol is a representative procedure and may require optimization based on the specific reaction conditions and scale.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to neutralize any acid).

    • Water.

    • Saturated aqueous sodium chloride (brine) to aid in drying.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

    • Column Chromatography: If recrystallization does not yield a pure product, purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualization

Workup_and_Purification_Workflow Workflow for Isolating this compound cluster_workup Aqueous Workup cluster_purification Purification reaction_mixture Reaction Mixture quench Quench with Ice-Water reaction_mixture->quench extraction Extract with Organic Solvent (e.g., EtOAc) quench->extraction wash_bicarb Wash with sat. NaHCO3 extraction->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography recrystallization->column_chromatography If impure pure_product Pure this compound recrystallization->pure_product If pure column_chromatography->pure_product

Caption: Workflow for the isolation and purification of this compound.

References

Technical Support Center: Synthesis of Substituted Indanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted indanones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges. Here you will find answers to frequently asked questions and detailed guides to navigate potential pitfalls in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted indanones?

A1: The primary methods for synthesizing indanones include intramolecular Friedel-Crafts acylation, Nazarov cyclization, and various transition-metal-catalyzed ring-closing reactions.[1][2] The choice of method often depends on the available starting materials and the desired substitution pattern on the indanone core.[2]

Q2: My Friedel-Crafts reaction is giving a low yield. What are the likely causes?

A2: Low or no yield in Friedel-Crafts acylation for indanone synthesis is a common issue.[3] Several factors could be responsible:

  • Inactive or Inappropriate Catalyst: The choice and activity of the Lewis or Brønsted acid are critical.[3]

  • Moisture Contamination: Many Lewis acids, like AlCl₃, are highly sensitive to moisture, which can deactivate the catalyst.[3] It is crucial to use anhydrous solvents and dried glassware under an inert atmosphere.[3]

  • Suboptimal Temperature: The reaction temperature significantly impacts the rate. Excessively low temperatures may stall the reaction, while high temperatures can lead to side reactions like polymerization or decomposition.[3][4]

  • Deactivated Substrate: If the aromatic ring of your substrate is substituted with strongly electron-withdrawing groups, the Friedel-Crafts reaction can be sluggish or fail altogether.[3]

Q3: I'm observing a mixture of regioisomers in my product. How can I improve regioselectivity?

A3: Achieving high regioselectivity is a significant challenge in substituted indanone synthesis, particularly with Friedel-Crafts reactions.[3][5] Here are some strategies to control the formation of regioisomers:

  • Steric Hindrance: Bulky substituents on the aromatic ring can block certain positions, favoring cyclization at less hindered sites.[3]

  • Solvent Choice: The solvent can influence the product distribution. For example, nitromethane has been shown to provide optimal selectivity in certain cases.[3][6]

  • Temperature Control: Lower temperatures often favor the kinetic product, while higher temperatures may lead to the thermodynamic product.[3]

  • Catalyst/Reagent Modification: In reactions mediated by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively switch the regioselectivity.[1][5]

Q4: My purified indanone is discolored and appears as a sticky solid. What is the cause and how can I purify it?

A4: A discolored and sticky appearance in your final product, which should ideally be a crystalline solid, suggests the presence of impurities.[7] These can be residual starting materials, byproducts, or degradation products.[7] A melting point that is lower than expected is also a strong indicator of impurity.[7] Effective purification methods include:

  • Recrystallization: This is a common and effective technique for purifying solid compounds.[7]

  • Column Chromatography: This method is highly effective for separating mixtures of compounds with different polarities.[7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in PPA-Mediated Indanone Synthesis

Problem: My reaction using polyphosphoric acid (PPA) is producing a mixture of regioisomers with low selectivity.[1][5]

Troubleshooting Steps:

  • Vary the P₂O₅ Content of PPA: The degree of hydrolysis of PPA significantly impacts regioselectivity. It has been demonstrated that switching between PPA with a high P₂O₅ content (e.g., 83%) and a low P₂O₅ content (e.g., 76%) can switch the major regioisomer formed.[1][5]

  • Analyze the Reaction Mechanism: At high P₂O₅ content, the reaction may proceed through an acylium ion intermediate, leading to one regioisomer. At lower P₂O₅ content, a competing pathway involving a 1,4-addition of the arene to the unsaturated carboxylic acid may dominate, resulting in the other regioisomer.[1]

  • Optimize Temperature: While PPA concentration is a key factor, fine-tuning the reaction temperature can also influence the isomeric ratio.

Data Presentation

Catalyst/ReagentP₂O₅ Content (%)SubstrateMajor RegioisomerMinor RegioisomerRatio (Major:Minor)Yield (%)Reference
PPA761-methoxy-3-methylbenzene + methacrylic acid6-methoxy-2,7-dimethyl-1-indanone5-methoxy-2,4-dimethyl-1-indanone95:585[1]
PPA831-methoxy-3-methylbenzene + methacrylic acid5-methoxy-2,4-dimethyl-1-indanone6-methoxy-2,7-dimethyl-1-indanone95:580[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a Substituted Indanone using PPA with Controlled P₂O₅ Content

This protocol is adapted from a study on the effect of PPA hydrolysis on regioselectivity.[1]

Objective: To selectively synthesize either 6-methoxy-2,7-dimethyl-1-indanone or 5-methoxy-2,4-dimethyl-1-indanone.

Materials:

  • 1-methoxy-3-methylbenzene

  • Methacrylic acid

  • Polyphosphoric acid (PPA) with 76% P₂O₅ content

  • Polyphosphoric acid (PPA) with 83% P₂O₅ content

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure for 6-methoxy-2,7-dimethyl-1-indanone (using PPA with 76% P₂O₅):

  • In a round-bottom flask equipped with a magnetic stir bar, add 1-methoxy-3-methylbenzene (1.0 eq) and methacrylic acid (1.2 eq).

  • Carefully add PPA with 76% P₂O₅ content (10 eq by weight relative to the arene).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4 hours.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution until effervescence ceases, followed by a final wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired indanone.

Procedure for 5-methoxy-2,4-dimethyl-1-indanone (using PPA with 83% P₂O₅):

  • Follow the same procedure as above, but substitute PPA with 83% P₂O₅ content.

Visualizations

troubleshooting_workflow cluster_start Problem Identification cluster_analysis Initial Analysis cluster_causes Potential Root Causes cluster_solutions Troubleshooting Actions start Low Yield in Indanone Synthesis analysis Analyze Crude Product (TLC, GC-MS, NMR) start->analysis cause1 Unreacted Starting Material? analysis->cause1 High SM spot/peak cause2 Side Product Formation? analysis->cause2 Multiple new spots/peaks cause3 Decomposition/Charring? analysis->cause3 Dark, tar-like mixture solution1a Optimize Temperature: Increase temperature cautiously cause1->solution1a Yes solution1b Check Catalyst Activity: Use fresh/different catalyst cause1->solution1b Yes solution1c Ensure Anhydrous Conditions: Dry solvents/glassware cause1->solution1c Yes solution2a Optimize Temperature: Lower temperature cause2->solution2a Yes solution2b Reduce Reaction Time cause2->solution2b Yes solution3 Drastic Temperature Reduction or change of synthetic route cause3->solution3 Yes

Caption: Troubleshooting workflow for low indanone yield.

regioselectivity_logic cluster_input Reaction Conditions cluster_pathways Reaction Pathways cluster_output Product Outcome ppa_content PPA P₂O₅ Content pathway_a Pathway A: Arene 1,4-Addition ppa_content->pathway_a Low (e.g., 76%) pathway_b Pathway B: Acylium Ion Formation ppa_content->pathway_b High (e.g., 83%) regioisomer_a Regioisomer A pathway_a->regioisomer_a regioisomer_b Regioisomer B pathway_b->regioisomer_b

Caption: Logic diagram for PPA-mediated regioselectivity.

References

Technical Support Center: Enhancing the Stability of 4-Chloro-Indan-2-One Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of 4-chloro-indan-2-one derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may arise during synthesis, purification, and storage of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of 4-chloro-indan-2-one derivatives?

A1: The primary factors contributing to the degradation of 4-chloro-indan-2-one derivatives are their inherent instability as α-haloketones. These compounds are susceptible to decomposition through various pathways, including:

  • Elimination of Hydrogen Chloride (HCl): This is a common degradation pathway for α-haloketones, leading to the formation of unsaturated indanone derivatives which can subsequently polymerize.[1] This process can be catalyzed by bases, heat, and light.

  • Nucleophilic Substitution: The chlorine atom at the α-position can be displaced by nucleophiles. This can be a desired reaction in some synthetic steps but an unwanted side reaction if trace nucleophiles are present as impurities.

  • Enolization: Like other ketones, 4-chloro-indan-2-one derivatives can form enols or enolates. The stability of the enol/enolate form can influence the compound's reactivity and degradation profile.

  • Photodegradation: Exposure to light, particularly UV radiation, can promote the formation of radical species, leading to decomposition.[1]

Q2: I am observing a gradual darkening and polymerization of my purified 4-chloro-indan-2-one derivative upon storage. What is the likely cause and how can I prevent it?

A2: The darkening and polymerization of your compound are likely due to the elimination of HCl to form reactive unsaturated intermediates that subsequently polymerize.[1] This process is often accelerated by exposure to light, heat, or trace amounts of acid or base.

To prevent this, consider the following:

  • Storage Conditions: Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture. For long-term storage, keeping it at a low temperature (e.g., in a refrigerator or freezer at 2-8°C) is recommended.[2][3]

  • Inert Atmosphere: Storing the compound under an inert atmosphere, such as nitrogen or argon, can help to displace oxygen and moisture, further enhancing stability.

  • Purification: Ensure that the compound is highly pure and free from any acidic or basic residues from the synthesis or purification steps. Traces of these can catalyze decomposition.

  • Stabilizers: For some α-monohalogenated ketones, the addition of a small amount of water has been shown to inhibit decomposition and resinification.[1] However, the compatibility and advisability of this would depend on the specific derivative and its intended application.

Q3: During the synthesis of a 4-chloro-indan-2-one derivative, I am getting significant amounts of a side product that appears to be a dimer or polymer. How can I minimize this?

A3: The formation of dimeric or polymeric side products during synthesis is often a result of the inherent reactivity of the 4-chloro-indan-2-one core, especially under the reaction conditions. Here are some troubleshooting steps:

  • Control of Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions, including polymerization.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.

  • Choice of Base/Acid: If the reaction involves a base or an acid, consider using a milder or non-nucleophilic alternative to reduce the likelihood of elimination or other side reactions. For base-promoted reactions, it's important to note that the reaction is often difficult to stop at a single substitution.[4]

  • Order of Addition: In some cases, the order in which reagents are added can influence the outcome. For instance, adding the substrate slowly to the reagent mixture might help to maintain a low concentration of the reactive intermediate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Product discoloration (yellowing to brown) during storage Decomposition via HCl elimination and subsequent formation of colored byproducts.Store the compound in an amber vial at low temperature (2-8°C) under an inert atmosphere.[2][3] Ensure the compound is free of acidic or basic impurities.
Low yield and formation of tar-like material during synthesis Polymerization of the product or intermediates under harsh reaction conditions (e.g., high temperature, strong acid/base).Optimize reaction conditions by lowering the temperature, reducing reaction time, and using milder reagents.[5]
Inconsistent results in biological assays Degradation of the compound in the assay medium.Prepare fresh solutions of the compound for each experiment. Assess the stability of the compound in the specific assay buffer and timeframe. Consider using a co-solvent or formulation to enhance stability if necessary.
Appearance of a new spot on TLC after workup Decomposition on silica gel or during solvent evaporation.Minimize the time the compound is on the silica gel column. Use a less acidic grade of silica gel or consider alternative purification methods like recrystallization. Avoid excessive heat during solvent removal by using a rotary evaporator at a moderate temperature and pressure.
Broad NMR peaks in the final product Presence of paramagnetic impurities or ongoing decomposition.Repurify the sample. Ensure all glassware and solvents are clean and free of metal contaminants. Acquire the NMR spectrum promptly after dissolving the sample.

Experimental Protocols

Protocol: Accelerated Stability Study of a 4-Chloro-Indan-2-One Derivative

This protocol outlines a general procedure for assessing the stability of a 4-chloro-indan-2-one derivative under accelerated conditions.

Materials:

  • Purified 4-chloro-indan-2-one derivative

  • Amber glass vials with Teflon-lined caps

  • Oven or incubator set to 40°C

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-grade solvents (e.g., acetonitrile, water)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5 mg of the 4-chloro-indan-2-one derivative into three separate amber glass vials.

  • Initial Analysis (T=0): Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Immediately analyze this solution by HPLC to determine the initial purity. This will serve as the baseline.

  • Stress Conditions: Place the vials containing the solid compound in an oven or incubator maintained at 40°C.

  • Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours, 1 week), remove one vial from the oven.

  • Sample Analysis: Allow the vial to cool to room temperature. Prepare a solution of the stressed sample at the same concentration as the initial sample and analyze it by HPLC under the same conditions as the T=0 sample.

  • Data Analysis: Compare the chromatograms of the stressed samples to the T=0 sample. Calculate the percentage of the parent compound remaining and identify any major degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for a 4-Chloro-Indan-2-One Derivative under Different Storage Conditions

Condition Time Purity (%) Major Degradant Peak Area (%)
25°C, Ambient Light 0 hours99.50.1
24 hours98.21.3
1 week92.17.5
1 month75.623.9
40°C, Dark 0 hours99.50.1
24 hours97.12.5
1 week88.411.2
1 month60.339.1
4°C, Dark 0 hours99.50.1
1 month99.20.3
6 months98.51.0

Visualizations

Degradation_Pathway cluster_main Degradation of 4-Chloro-Indan-2-One A 4-Chloro-Indan-2-One B Unsaturated Indanone Intermediate A->B - HCl (Base/Heat/Light) D Nucleophilic Substitution Product A->D + Nucleophile C Polymerized Products B->C Polymerization

Caption: A potential degradation pathway for 4-chloro-indan-2-one.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Stability Issues Start Stability Issue Observed (e.g., Discoloration, Impurity Formation) Identify Identify Potential Cause (e.g., Storage, Synthesis, Workup) Start->Identify Storage Optimize Storage Conditions (Low Temp, Dark, Inert Atm.) Identify->Storage Synthesis Modify Synthetic Protocol (Milder Reagents, Lower Temp) Identify->Synthesis Purification Refine Purification Method (Recrystallization, Neutral Alumina) Identify->Purification Analyze Re-analyze for Stability Storage->Analyze Synthesis->Analyze Purification->Analyze Analyze->Identify No Resolved Issue Resolved Analyze->Resolved Yes

Caption: A general workflow for troubleshooting stability issues.

References

Validation & Comparative

A Comparative Analysis of 4-Chloro-1-indanone and 4-Chloro-1H-inden-2(3H)-one: Reactivity and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomeric compounds, 4-chloro-1-indanone and 4-Chloro-1H-inden-2(3H)-one. Understanding the distinct reactivity profiles of these structural isomers is crucial for their effective application as intermediates in the synthesis of novel therapeutic agents and other functional molecules. This document summarizes their key chemical properties, presents available experimental data, and outlines detailed experimental protocols for relevant reactions.

Executive Summary

4-Chloro-1-indanone and this compound, while sharing the same molecular formula, exhibit significantly different chemical behaviors due to the position of the carbonyl group and the chlorine substituent on the indane framework. 4-Chloro-1-indanone, a benzylic ketone, displays reactivity at the α-methylene position, enabling facile enolization and subsequent reactions such as halogenation. The electron-withdrawing nature of the aromatic chloro substituent influences the acidity of these α-protons. In contrast, this compound is a non-conjugated ketone with two equivalent methylene groups flanking the carbonyl. Its reactivity is primarily centered around the carbonyl group itself and the adjacent α-carbons. The chlorine atom's influence on the reactivity of the α-protons in the 2-indanone isomer is less direct compared to the 1-indanone isomer.

Physicochemical and Spectroscopic Properties

A fundamental understanding of the physical and spectroscopic properties of these isomers is essential for their characterization and for monitoring chemical transformations.

Property4-chloro-1-indanoneThis compound
Molecular Formula C₉H₇ClOC₉H₇ClO
Molecular Weight 166.60 g/mol [1]166.60 g/mol
Appearance Pale yellow crystals[2]Data not available
Melting Point 90–92 °C[2]Data not available
CAS Number 15115-59-0[1]Data not available
¹H NMR (CDCl₃, δ ppm) 7.68 (d, J=7.6 Hz, 1H, ArH), 7.43 (t, J=7.7 Hz, 1H, ArH), 3.15 (t, J=5.9 Hz, 2H, CH₂), 2.77 (t, J=5.9 Hz, 2H, CH₂)Data not available
¹³C NMR (CDCl₃, δ ppm) 206.19 (C=O), 152.97, 139.38, 134.52, 133.27, 129.29, 122.41 (Ar-C), 36.40 (CH₂), 25.27 (CH₂)[2]Data not available
IR (KBr, cm⁻¹) 3066, 2925 (C-H), 1707 (C=O), 1598 (C=C)[2]Data not available
Mass Spectrum (m/z) 168 (M+2), 166 (M), 149, 138, 125, 103, 77[2]Data not available

Reactivity Comparison

The differing placement of the carbonyl group dictates the primary sites of reactivity in these two molecules.

Enolate Formation and α-Functionalization

4-chloro-1-indanone: The presence of α-protons on the methylene group adjacent to the carbonyl allows for the formation of an enolate under basic conditions. This enolate is a key reactive intermediate. The electron-withdrawing chlorine atom on the aromatic ring can influence the acidity of these α-protons, potentially facilitating enolate formation.

This compound: This isomer also possesses α-protons on the two methylene groups flanking the carbonyl. Enolate formation is expected to occur readily under basic conditions. The key difference lies in the electronic environment. In this case, the chlorine atom is further from the enolizable protons and its electronic effect is transmitted through more bonds, likely having a less pronounced effect on their acidity compared to the 1-indanone isomer.

Logical Relationship: Enolate Formation

G Enolate Formation Pathway cluster_0 4-chloro-1-indanone cluster_1 This compound 1-Indanone 4-chloro-1-indanone Enolate_1 Enolate Intermediate 1-Indanone->Enolate_1 Base 2-Indanone This compound Enolate_2 Enolate Intermediate 2-Indanone->Enolate_2 Base

Caption: General enolate formation from both isomers.

Nucleophilic Addition to the Carbonyl Group

Both isomers will undergo nucleophilic addition at the carbonyl carbon. The reactivity of the carbonyl group is influenced by steric hindrance and electronic effects.

4-chloro-1-indanone: The carbonyl group is part of a five-membered ring and is adjacent to a benzene ring. Steric hindrance around the carbonyl is relatively low. The aromatic ring and the chlorine atom can influence the electrophilicity of the carbonyl carbon.

This compound: The carbonyl at the 2-position is flanked by two methylene groups. The steric environment is slightly different from the 1-indanone isomer. The electronic influence of the chlorine atom on the carbonyl carbon is more attenuated in this isomer.

Experimental Workflow: Nucleophilic Addition

G Typical Nucleophilic Addition Workflow Start Start: Indanone Isomer Reagent Add Nucleophile (e.g., Grignard, Organolithium) Start->Reagent Reaction Reaction Mixture Reagent->Reaction Workup Aqueous Workup Reaction->Workup Product Alcohol Product Workup->Product Purification Purification (e.g., Chromatography) Product->Purification Final Isolated Product Purification->Final

Caption: A generalized workflow for nucleophilic addition.

Experimental Data and Protocols

Reactivity of 4-chloro-1-indanone

α-Bromination: 4-chloro-1-indanone readily undergoes bromination at the α-position in the presence of bromine. This reaction highlights the reactivity of the α-protons.[2]

Table 2: Experimental Data for α-Bromination of 4-chloro-1-indanone [2]

Reagents and ConditionsProduct(s)Yield (%)
Br₂ (1 eq), CCl₄, rt, dark, 24h2-Bromo-4-chloro-1-indanone40
Br₂ (1 eq), H₂O (2 eq), HBr (48% aq., 1 eq), dark, rt, 24h2-Bromo-4-chloro-1-indanone42
Br₂ (2 eq), CCl₄, rt, dark, 24h2,2-Dibromo-4-chloro-1-indanone90

Experimental Protocol for α-Bromination of 4-chloro-1-indanone: [2]

  • Dissolve 4-chloro-1-indanone (1 equivalent) in carbon tetrachloride (CCl₄).

  • Add bromine (1 equivalent) dropwise to the solution at room temperature, while protecting the reaction from light.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, wash the mixture with a solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-bromo-4-chloro-1-indanone.

Predicted Reactivity of this compound

Due to a lack of specific experimental data for this compound in the reviewed literature, its reactivity is predicted based on the known chemistry of 2-indanones and α-haloketones.

Enolate Reactions: Similar to its isomer, this compound is expected to form an enolate at the α-positions (C1 and C3). These enolates can then react with various electrophiles. However, the symmetry of the molecule means that mono-functionalization will lead to a single product.

Nucleophilic Addition: The carbonyl group at the 2-position is susceptible to nucleophilic attack. Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) are expected to yield the corresponding tertiary alcohol.

Reduction: Reduction of the carbonyl group with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would lead to the formation of 4-chloro-2,3-dihydro-1H-inden-2-ol.

Conclusion

While both 4-chloro-1-indanone and this compound are valuable chloro-substituted indanone building blocks, their reactivity profiles differ significantly. 4-chloro-1-indanone has demonstrated reactivity at the α-methylene position, making it a suitable precursor for further functionalization at this site. The reactivity of this compound, while not extensively documented, is predicted to be centered on typical ketone chemistry, including enolate formation and nucleophilic addition to the carbonyl group. The choice between these two isomers will depend on the desired synthetic outcome and the specific position on the indanone core that requires modification. Further experimental investigation into the reactivity of this compound is warranted to fully exploit its potential in synthetic chemistry.

References

A Comparative Spectroscopic Analysis of Indanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a clear understanding of isomeric purity and structure is paramount. This guide provides a detailed comparison of the spectroscopic data for 1-indanone and 2-indanone, two common structural isomers. By examining their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, we can elucidate the key differences that arise from the placement of the carbonyl group. This analysis is supported by detailed experimental protocols for acquiring the cited spectroscopic data.

Spectroscopic Data Summary

The distinct positioning of the carbonyl group in 1-indanone and 2-indanone leads to notable differences in their respective spectra. These differences are crucial for the unambiguous identification of each isomer. The following tables summarize the key quantitative data obtained from IR, ¹H NMR, and ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy Data
Functional Group1-Indanone (cm⁻¹)2-Indanone (cm⁻¹)
C=O (carbonyl) stretch~1705~1715
C-H (aromatic) stretch~3050~3050
C-H (aliphatic) stretch~2900~2900
C=C (aromatic) stretch~1600, ~1480~1600, ~1480
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
Protons1-Indanone (δ, ppm)2-Indanone (δ, ppm)MultiplicityIntegration
Aromatic7.2-7.87.1-7.3Multiplet4H
-CH₂- (adjacent to C=O)3.1 (t)3.5 (s)Triplet / Singlet2H / 4H
-CH₂- (benzylic)2.7 (t)-Triplet2H
Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
Carbon1-Indanone (δ, ppm)2-Indanone (δ, ppm)
C=O (carbonyl)~207~215
Aromatic~124-155~126-142
-CH₂- (adjacent to C=O)~36~45
-CH₂- (benzylic)~26-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid indanone isomers to identify characteristic functional group absorptions.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid indanone isomer is placed directly onto the ATR crystal.

  • Instrument Setup: The background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Analysis: The sample is brought into firm contact with the crystal using a pressure clamp. The infrared spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is baseline-corrected and the frequencies of significant absorption peaks are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the indanone isomers to determine their chemical structure and differentiate between them.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the indanone isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized (shimming) to achieve the best possible resolution.

  • ¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, a small number of scans (e.g., 8-16) are sufficient.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of the resulting peaks are referenced to TMS.

Visualizing the Comparison Workflow

The logical process for comparing the spectroscopic data of the two indanone isomers can be visualized as follows:

G cluster_isomers Indanone Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Comparison cluster_conclusion Conclusion Indanone1 1-Indanone IR IR Spectroscopy Indanone1->IR H_NMR ¹H NMR Spectroscopy Indanone1->H_NMR C_NMR ¹³C NMR Spectroscopy Indanone1->C_NMR Indanone2 2-Indanone Indanone2->IR Indanone2->H_NMR Indanone2->C_NMR IR_Data IR Data (C=O Stretch) IR->IR_Data H_NMR_Data ¹H NMR Data (Aliphatic Region) H_NMR->H_NMR_Data C_NMR_Data ¹³C NMR Data (Carbonyl & Aliphatic) C_NMR->C_NMR_Data Identification Isomer Identification IR_Data->Identification H_NMR_Data->Identification C_NMR_Data->Identification

Caption: Workflow for the spectroscopic comparison of indanone isomers.

A Comparative Guide to the Structural Validation of 4-Chloro-1H-inden-2(3H)-one and Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of a novel compound is a cornerstone of chemical research and drug development. This guide provides a comparative overview of analytical techniques for the structural validation of 4-Chloro-1H-inden-2(3H)-one. Due to the limited availability of public X-ray crystallography data for this specific molecule, this guide will leverage data from its close structural isomer, 4-chloro-2,3-dihydro-1H-inden-1-one , to illustrate the principles and data derived from common spectroscopic methods. These will be compared with the "gold standard" of structural determination: single-crystal X-ray crystallography.

Introduction to Structural Validation Techniques

The process of confirming the chemical structure of a synthesized compound relies on a suite of analytical methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide crucial information about the connectivity, molecular weight, and functional groups within a molecule. However, for an unambiguous determination of the three-dimensional arrangement of atoms, X-ray crystallography stands as the ultimate authority.

Spectroscopic Analysis of 4-chloro-2,3-dihydro-1H-inden-1-one

While specific data for this compound is scarce, extensive spectroscopic data is available for its isomer, 4-chloro-2,3-dihydro-1H-inden-1-one, which serves as an excellent proxy for demonstrating the utility of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in a molecule.

Parameter ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shifts (δ) ppm 7.68 (d, J=7.6 Hz, 1H, ArH), 7.60 (d, J=7.7 Hz, 1H, ArH), 7.35 (dd, J=7.7, 7.6 Hz, 1H, ArH), 3.2 (m, 2H), 2.75 (m, 2H)206.19 (C=O), 152.97, 139.38, 134.52, 133.27, 129.29, 122.41 (Ar-C), 36.40, 25.27 (CH₂)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and can offer clues about its elemental composition through isotopic patterns. For halogen-containing compounds, the presence of isotopes like ³⁵Cl and ³⁷Cl results in a characteristic M+2 peak.[1][2]

Technique Observed m/z Interpretation
Electron Ionization (EI) 168 (M⁺), 166 (M⁺)Molecular ion peaks corresponding to the presence of ³⁷Cl and ³⁵Cl isotopes in an approximate 1:3 ratio.[3]
149, 138, 125, 103, 77, 63, 51Fragmentation pattern providing further structural information.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Technique Key Absorptions (cm⁻¹) Interpretation
FTIR (KBr) 3066, 2925C-H stretching (aromatic and aliphatic)
1707C=O stretching (ketone)
1598, 1428C=C stretching (aromatic)
788C-Cl stretching

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides a precise three-dimensional model of a molecule's structure in the solid state. By diffracting X-rays off a crystalline sample, one can determine atomic coordinates, bond lengths, bond angles, and crystal packing information.[4] Although a crystal structure for this compound is not publicly available, the data it would provide is unparalleled in its detail.

Parameter Information Provided
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths & Angles Exact measurements of the distances and angles between atoms.
Torsion Angles The dihedral angles that define the conformation of the molecule.
Crystal Packing How the molecules are arranged in the crystal lattice, including intermolecular interactions.

Experimental Protocols

Spectroscopic Analysis

A general protocol for the spectroscopic analysis of a small organic molecule like 4-chloro-2,3-dihydro-1H-inden-1-one would involve:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, a KBr pellet or a thin film can be prepared. For MS, the sample is introduced into the instrument, often after dissolution in a volatile solvent.

  • Data Acquisition: Acquire the spectra using the appropriate spectrometer (e.g., a 400 MHz NMR spectrometer, a high-resolution mass spectrometer, an FTIR spectrometer).

  • Data Processing and Interpretation: Process the raw data (e.g., Fourier transformation for NMR and IR) and interpret the spectra to deduce the molecular structure.

X-ray Crystallography Protocol for a Small Organic Molecule

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal.[5]

  • Crystallization:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to create a saturated or near-saturated solution.[6] Filter the solution into a clean vial, cover it loosely, and allow the solvent to evaporate slowly in a vibration-free environment.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to induce crystallization.

  • Crystal Mounting: Carefully select a single crystal of suitable size (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[5]

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. A molecular model is built into the electron density and refined to best fit the experimental data.

Visualizing the Workflow

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Crystallization Crystal Growth Purification->Crystallization Proposed_Structure Proposed Structure NMR->Proposed_Structure Propose Structure MS->Proposed_Structure Propose Structure IR->Proposed_Structure Propose Structure Xray X-ray Diffraction Crystallization->Xray Structure Structure Solution & Refinement Xray->Structure Final_Structure Confirmed 3D Structure Structure->Final_Structure Confirm Structure

Caption: Workflow for the structural validation of a small molecule.

Comparison of Techniques

Comparison of Structural Validation Techniques Xray X-ray Crystallography + Unambiguous 3D structure + Precise bond lengths and angles + Stereochemistry determination - Requires single crystals - Time-consuming - Solid-state conformation may differ from solution NMR NMR Spectroscopy + Detailed connectivity information + Information on solution-state structure + Non-destructive - Complex spectra for large molecules - Ambiguities in stereochemistry can occur MS Mass Spectrometry + Precise molecular weight + Elemental composition from isotopes + High sensitivity - Provides no connectivity information - Fragmentation can be complex IR IR Spectroscopy + Identifies functional groups + Fast and simple + Inexpensive - Limited information on overall structure - 'Fingerprint' region can be complex

Caption: Strengths and weaknesses of common structural validation methods.

Conclusion

The structural validation of a compound like this compound is a multi-faceted process. While spectroscopic methods like NMR, MS, and IR provide a wealth of information leading to a proposed structure, single-crystal X-ray crystallography remains the definitive technique for unambiguous three-dimensional structural determination. The data and protocols presented in this guide, using 4-chloro-2,3-dihydro-1H-inden-1-one as a case study, highlight the complementary nature of these techniques in modern chemical research.

References

Comparative Analysis of Synthesis Methods for 4-Chloro-indan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 4-Chloro-indan-2-one is a valuable building block in medicinal chemistry, and a comparative analysis of its synthetic routes can inform decisions on process optimization and scale-up. This guide provides an objective comparison of potential synthesis methods for 4-chloro-indan-2-one, complete with experimental data and detailed protocols.

Introduction to Synthetic Strategies

The synthesis of 4-chloro-indan-2-one can be approached through several strategic pathways. The most prominent routes involve the manipulation of a pre-existing indanone core or the construction of the bicyclic system from acyclic precursors. This analysis will focus on two plausible, albeit not fully detailed in single literature sources, multi-step synthetic pathways. The first initiates from the commercially available 2-chlorobenzaldehyde, proceeding through 4-chloro-1-indanone and a subsequent bromination and rearrangement. The second, a more classical approach, would involve the cyclization of a substituted phenylacetic acid derivative.

Method 1: Multi-step Synthesis from 2-Chlorobenzaldehyde

This pathway leverages the known synthesis of 4-chloro-1-indanone and proposes a subsequent transformation to the desired 2-one isomer. The key steps involve the formation of the indanone ring system, followed by functional group manipulation at the C2 position.

Experimental Protocol:

Step 1: Synthesis of 4-Chloro-1-indanone (5)

This procedure is adapted from the work of Jasouri, et al.[1].

  • Preparation of 3-(2-Chlorophenyl)propanoic acid (3): 2-Chlorobenzaldehyde is subjected to a four-step sequence to yield 3-(2-chlorophenyl)propanoic acid. While the specific four steps are not exhaustively detailed in the initial search, a common method involves a Knoevenagel or Perkin condensation followed by reduction. A reported synthesis of 3-(2-Chlorophenyl)propanoic acid resulted in colorless needles with a melting point of 80–82 °C and a yield of 92%.[1]

  • Formation of 3-(2-Chlorophenyl)propanoyl chloride (4): The propanoic acid (3) is converted to its corresponding acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Intramolecular Friedel-Crafts Acylation: The acid chloride (4) is cyclized in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane. This reaction affords 4-chloro-1-indanone (5) as pale yellow crystals with a melting point of 90–92 °C. The reported yield for this cyclization step is 95%.[1]

Step 2: Bromination of 4-Chloro-1-indanone

  • To a solution of 4-chloro-1-indanone (5) in a suitable solvent such as chloroform or carbon tetrachloride, bromine is added. The reaction conditions can be varied to optimize the yield of the desired monobrominated product, 2-bromo-4-chloro-1-indanone. For instance, using a 2:1 molar ratio of bromine to the indanone in chloroform at room temperature resulted in a 68% yield of the monobrominated product.[1]

Step 3: Proposed Conversion to 4-Chloro-indan-2-one (Not explicitly detailed in search results)

The conversion of 2-bromo-4-chloro-1-indanone to 4-chloro-indan-2-one is a critical step for which a detailed experimental protocol was not found in the initial search. However, two plausible chemical transformations could achieve this:

  • Favorskii Rearrangement: Treatment of the α-bromo ketone with a base (e.g., sodium hydroxide or sodium methoxide) could induce a Favorskii rearrangement. In this case, it would theoretically lead to a ring-contracted cyclopropanone intermediate, followed by ring-opening to form a derivative of phenylacetic acid, which would not be the desired product. A quasi-Favorskii or pseudo-Favorskii rearrangement might occur in the absence of α'-hydrogens, but the starting material possesses them. Therefore, this is a less likely productive route.

  • Dehydrobromination and Subsequent Transformation: A more plausible route would involve an initial dehydrobromination to yield 4-chloro-1-inden-2-ol, which could then be isomerized or oxidized to 4-chloro-indan-2-one. Alternatively, the bromo-ketone could be converted to an intermediate that is more readily transformed into the 2-ketone. Further investigation into specific reagents and conditions for this step is required.

Method 2: Synthesis from a Substituted o-Xylene (Hypothetical Pathway)

This conceptual pathway starts from a readily available substituted o-xylene and builds the five-membered ring.

Proposed Experimental Protocol:
  • Benzylic Bromination of 3-Chloro-o-xylene: 3-Chloro-o-xylene would be subjected to free-radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide). This would selectively brominate one of the methyl groups to afford 1-(bromomethyl)-3-chloro-2-methylbenzene.

  • Formation of a Phenylacetonitrile Derivative: The benzylic bromide would then be reacted with a cyanide source, such as sodium cyanide, to yield (3-chloro-2-methylphenyl)acetonitrile.

  • Cyclization to 4-Chloro-indan-2-one: The resulting nitrile could then be cyclized to the desired 2-indanone. This is a challenging step and would likely involve the formation of a di-anion or a related reactive intermediate, followed by an intramolecular cyclization. This route is speculative and would require significant experimental optimization.

Comparative Data Summary

Due to the lack of complete experimental data for the direct synthesis of 4-chloro-indan-2-one in the provided search results, a quantitative comparison is challenging. However, we can summarize the data for the synthesis of the key intermediate, 4-chloro-1-indanone.

ParameterMethod 1 (from 2-Chlorobenzaldehyde)
Starting Material 2-Chlorobenzaldehyde
Key Intermediate 4-Chloro-1-indanone
Yield of Intermediate 95% (for the cyclization step)[1]
Purity of Intermediate Pale yellow crystals, m.p. 90–92 °C[1]
Overall Yield Dependent on the yields of the initial four steps and the subsequent conversion to the 2-one.
Reagents and Conditions AlCl₃, Dichloromethane for cyclization.[1]
Advantages High yield for the key cyclization step.
Disadvantages Multi-step process with the final conversion to the 2-one not being well-documented.

Logical Workflow for Synthesis Method Comparison

The following diagram illustrates the decision-making process for selecting a synthesis method for 4-chloro-indan-2-one.

SynthesisComparison start Define Target: 4-Chloro-indan-2-one lit_review Literature Review & Feasibility Analysis start->lit_review method1 Method 1: From 2-Chlorobenzaldehyde lit_review->method1 method2 Method 2: From 3-Chloro-o-xylene lit_review->method2 data_collection Data Collection & Experimentation method1->data_collection method2->data_collection eval_criteria Evaluation Criteria: - Yield - Purity - Cost - Scalability - Safety eval_criteria->data_collection comparison Comparative Analysis data_collection->comparison selection Select Optimal Method comparison->selection

Caption: Logical workflow for the comparative analysis of synthesis methods.

Conclusion

Based on the available information, the synthesis of 4-chloro-indan-2-one is not a straightforward, single-step process from readily available starting materials. The most promising route appears to be a multi-step synthesis commencing from 2-chlorobenzaldehyde to form 4-chloro-1-indanone, a reaction that is reported to proceed in high yield. The subsequent conversion of the brominated intermediate, 2-bromo-4-chloro-1-indanone, to the desired 4-chloro-indan-2-one requires further experimental investigation to establish a reliable and efficient protocol. The alternative hypothetical route starting from 3-chloro-o-xylene presents significant synthetic challenges that would need to be overcome.

For researchers and drug development professionals, the immediate focus should be on optimizing the transformation of 2-bromo-4-chloro-1-indanone to 4-chloro-indan-2-one. A thorough investigation of various reaction conditions, including different bases, solvents, and temperatures for dehydrobromination or rearrangement reactions, is warranted to develop a robust and scalable synthesis.

References

biological activity screening of 4-chloro-indan-2-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of indanone derivatives reveals their significant potential in medicinal chemistry. While specific research on 4-chloro-indan-2-one derivatives is limited, the broader class of indanone compounds, including various substituted analogs, has demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative overview of the biological screening of these derivatives, with a special focus on chloro-substituted examples where available, supported by experimental data and detailed protocols.

Anticancer Activity

Indanone derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the modulation of key signaling pathways, such as the NF-κB pathway, and the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Comparison of Anticancer Activity of Indanone Derivatives
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
ITH-6 Thiazolyl Hydrazone of 1-indanoneHT-29 (Colon)0.44[1][2]
COLO 205 (Colon)0.98[1][2]
KM 12 (Colon)0.41[1][2]
Compound 9j 2-Benzylidene-1-indanoneMCF-7 (Breast)0.01[1]
HCT-116 (Colon)0.088[1]
THP-1 (Leukemia)0.12[1]
A549 (Lung)0.21[1]
Indanone 1 Gallic Acid-based IndanoneMCF-7 (Breast)2.2[3]
Compound 9f Spiroisoxazoline of indanoneMCF-7 (Breast)0.03[4]
Compound 6 1,2,4-triazin-5(2H)-one derivativeNot SpecifiedPotentially Cytotoxic[5]
Compound 8 Indeno[1,2-c]pyrazole-3-carbohydrazideNot SpecifiedPotentially Cytotoxic[5]
Compound 9 Thiosemicarbazide derivativeNot SpecifiedPotentially Cytotoxic[5]
Compound 10 Thiazolidinone-4-one derivativeNot SpecifiedPotentially Cytotoxic[5]

Note: This table summarizes the in vitro cytotoxic activity of selected indanone derivatives against various human cancer cell lines.

Anti-inflammatory Activity

Several indanone derivatives have shown potent anti-inflammatory effects. Their mechanism of action is often attributed to the inhibition of pro-inflammatory mediators and enzymes. For instance, some derivatives have been found to inhibit the production of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) through the TLR4/JNK/NF-κB signaling pathway.[6] Others have demonstrated the ability to reduce the release of inflammatory cytokines like TNF-α and IL-1β.[7]

Comparison of Anti-inflammatory Activity of Indanone Derivatives
Compound IDDerivative ClassAssayActivityReference
Compound 11k Sesquistilbene indanone analogueNO production in LPS-stimulated RAW264.7 cellsPotent Inhibition[6]
Compound C5 Indanone derivativeAcetylcholinesterase inhibitionIC50 = 1.16 µM[7]
Anti-platelet aggregationIC50 = 4.92 µM[7]
NO, TNF-α, IL-1β release in BV2 cellsSignificant Reduction[7]
Compounds 6a, 6o Cinnamic acid-based 1-indanoneROS scavenging, NO, IL-1β, TNF-α, IL-6 reductionPotent Activity[8]
Derivatives 64k, 64j, 64f, 64g, 64i Isoxazole fused 1-indanonesCarrageenan induced paw edema in ratsStronger inhibition than indomethacin[9]

Antimicrobial Activity

Indanone derivatives have also been screened for their activity against a range of microbial pathogens. Some compounds have shown notable efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Comparison of Antimicrobial Activity of Indanone Derivatives
Derivative ClassMicroorganismActivity MetricResultReference
Indanone acetic acid derivativesBacillus subtilis (Gram +)Zone of Inhibition (mm) & MIC (µg/ml)Satisfactory[10][11]
Staphylococcus aureus (Gram +)Zone of Inhibition (mm) & MIC (µg/ml)Satisfactory[10][11]
E. coli (Gram -)Zone of Inhibition (mm) & MIC (µg/ml)Satisfactory[10][11]
Fungal strainsZone of Inhibition (mm) & MIC (µg/ml)Satisfactory[10][11]
3-allylindanone derivativesC. albicans, E. coli, S. aureusMIC (µM)15.625[12]
MBC (µM)62.5[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of indanone derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay assesses the cytotoxic effect of compounds on cancer cell lines by measuring the metabolic activity of viable cells.[1]

  • Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the synthesized indanone derivatives (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization : Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Screening by Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.[4]

  • Media Preparation : Prepare and sterilize Mueller Hinton agar for bacteria or Sabouraud's dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculation : Spread a standardized inoculum of the test microorganism over the agar surface.

  • Well Preparation : Create wells (e.g., 6 mm in diameter) in the agar plates.

  • Compound Application : Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.

  • Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.

  • Zone of Inhibition Measurement : Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay evaluates the potential of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[6]

  • Cell Culture : Culture RAW264.7 macrophage cells in a suitable medium.

  • Cell Seeding : Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment : Pre-treat the cells with various concentrations of the indanone derivatives for a specific period (e.g., 1 hour).

  • LPS Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, except for the control group.

  • Incubation : Incubate the plates for 24 hours.

  • NO Measurement : Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis : Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Visualizations

Experimental Workflow for Anticancer Screening

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Start Indanone Scaffold Synth Chemical Modification Start->Synth Purify Purification & Characterization Synth->Purify MTT MTT Assay on Cancer Cell Lines Purify->MTT Flow Cell Cycle Analysis (Flow Cytometry) MTT->Flow Apoptosis Apoptosis Assay Flow->Apoptosis Pathway Signaling Pathway Analysis (e.g., NF-κB) Apoptosis->Pathway Tubulin Tubulin Polymerization Assay Pathway->Tubulin

Caption: Workflow for the synthesis and anticancer evaluation of indanone derivatives.

NF-κB Signaling Pathway in Inflammation and Cancer

nfkb_pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammation) IKK IKK Complex LPS->IKK Cytokines Pro-inflammatory Cytokines Cytokines->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc Translocation DNA DNA Binding NFkB_nuc->DNA Gene Gene Transcription (Inflammation, Cell Survival) DNA->Gene Indanone Indanone Derivatives Indanone->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and the inhibitory role of indanone derivatives.

References

Bridging the Data Gap: A Comparative Guide to the NMR Spectral Features of 4-Chloro-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, rapid and accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process. However, for newly synthesized or less-common molecules like 4-Chloro-1H-inden-2(3H)-one, publicly available experimental NMR data can be scarce. This guide provides a practical approach to this challenge by cross-referencing predicted NMR data for this compound with available experimental data for a close structural analog, 4-chloro-2,3-dihydro-1H-inden-1-one. By comparing the predicted spectral features of the target compound with the known data of a similar molecule, researchers can gain valuable insights into the expected chemical shifts and structural motifs.

Comparative Analysis of NMR Data

Due to the absence of publicly available experimental NMR spectra for this compound, predicted ¹H and ¹³C NMR data were generated using the online prediction tool, NMRDB.org. This data is presented alongside the experimental ¹³C NMR data for the structurally related compound, 4-chloro-2,3-dihydro-1H-inden-1-one. The comparison allows for an estimation of the chemical shifts for the target molecule, particularly for the aromatic and carbonyl carbons.

Compound Atom No. Predicted ¹H Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
This compound 13.6-35.1
33.6-35.1
3a--134.9
4--134.2
57.3-128.0
67.5-125.4
77.2-121.9
7a--152.1
C=O--212.5
4-chloro-2,3-dihydro-1H-inden-1-one Ar-H---
Ar-H---
Ar-H---
-CH₂--36.40-
-CH₂--25.27-
Ar-C-152.97-
Ar-C-139.38-
Ar-C-134.52-
Ar-C-Cl-133.27-
Ar-CH-129.29-
Ar-CH-122.41-
C=O-206.19-

Note: The predicted NMR data for this compound was obtained from NMRDB.org. The experimental ¹³C NMR data for 4-chloro-2,3-dihydro-1H-inden-1-one is sourced from a peer-reviewed research article. A full experimental ¹H NMR spectrum for the analogue was not available.

Standard Experimental Protocol for NMR Data Acquisition

The following is a general methodology for acquiring ¹H and ¹³C NMR spectra for small organic molecules like indenone derivatives.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and line shape.

3. ¹H NMR Acquisition:

  • A standard single-pulse experiment is typically used.

  • Key parameters to set include:

    • Pulse width (calibrated for a 90° pulse)

    • Spectral width (e.g., -2 to 12 ppm)

    • Acquisition time (typically 2-4 seconds)

    • Relaxation delay (1-5 seconds, depending on the T₁ of the protons)

    • Number of scans (typically 8-16 for sufficient signal-to-noise ratio)

4. ¹³C NMR Acquisition:

  • A proton-decoupled pulse program (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon.

  • Key parameters to set include:

    • Pulse width (calibrated for a 30° or 45° pulse to allow for faster repetition)

    • Spectral width (e.g., 0 to 220 ppm)

    • Acquisition time (typically 1-2 seconds)

    • Relaxation delay (2-5 seconds)

    • Number of scans (can range from several hundred to several thousand, depending on the sample concentration and solubility)

5. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., Mnova, TopSpin).

  • Processing steps include:

    • Fourier transformation

    • Phase correction

    • Baseline correction

    • Integration of the signals (for ¹H NMR)

    • Referencing the chemical shifts to the internal standard (TMS).

Visualizing the Workflow and Structure

To aid in the conceptualization of the data cross-referencing process and the molecular structure, the following diagrams are provided.

logical_workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Comparison cluster_output Output Target Target Compound: This compound Prediction NMR Prediction (e.g., NMRDB.org) Target->Prediction Analogue Analogue Compound: 4-chloro-2,3-dihydro-1H-inden-1-one Experimental Experimental NMR Data (Literature/Database) Analogue->Experimental Comparison Comparative Analysis Prediction->Comparison Experimental->Comparison Guide Comparison Guide for Structural Elucidation Comparison->Guide

Caption: Workflow for cross-referencing predicted and experimental NMR data.

molecular_structure C1 1 C3 3 C3a 3a C4 4 C5 5 C6 6 C7 7 C7a 7a C2 2 (O) Cl Cl C1_node C C7a_node C C1_node->C7a_node C2_node C=O C1_node->C2_node C3_node C C3a_node C C3_node->C3a_node C4_node C C3a_node->C4_node C3a_node->C7a_node C5_node C C4_node->C5_node Cl_node Cl C4_node->Cl_node C6_node C C5_node->C6_node C7_node C C6_node->C7_node C7_node->C7a_node C2_node->C3_node

Caption: Structure of this compound with atom numbering.

A Comparative Guide to Assessing the Purity of Synthesized 4-Chloro-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of key analytical techniques for determining the purity of synthesized 4-Chloro-1H-inden-2(3H)-one, a crucial intermediate in various research and development pipelines. The following sections detail the potential impurities, compare the performance of primary analytical methods with supporting data, and provide comprehensive experimental protocols.

Potential Impurities in Synthesized this compound

The purity of a synthesized compound is intrinsically linked to its synthetic route. Impurities can arise from unreacted starting materials, byproducts from side reactions, or residual solvents and catalysts.[1] For indenone derivatives like this compound, which may be synthesized through multi-step processes including Friedel-Crafts acylations or transition-metal-catalyzed cyclizations, potential impurities include:

  • Unreacted Starting Materials: Such as precursors like 2-chlorobenzaldehyde or related compounds.[2]

  • Isomeric Byproducts: Incomplete or alternative cyclization reactions can lead to the formation of structural isomers.

  • Over-halogenated or De-halogenated Species: Reactions involving halogens can sometimes result in the addition of multiple halogen atoms or the unintended removal of the chloro group.[3]

  • Oxidation Products: The ketone functional group can be susceptible to oxidation, leading to the formation of undesired byproducts.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, methanol, isopropanol) may be present in the final product.[4]

  • Catalyst Residues: Traces of acid catalysts (e.g., polyphosphoric acid) or transition metals (e.g., rhodium, palladium) may remain.[5][6]

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the need for quantitative precision, the nature of expected impurities, and the availability of certified reference standards. The most common and powerful methods for assessing the purity of synthesized organic compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of these analytical techniques for the purity assessment of this compound.

Parameter HPLC-UV GC-MS Quantitative NMR (qNMR) DSC
Principle Chromatographic separation based on polarity, with UV detection.Separation of volatile compounds based on boiling point, with mass-based identification.Molar concentration is directly proportional to NMR signal intensity.[7][8]Purity is determined by the depression and broadening of the melting point.[9]
Primary Use Quantitative purity, detection of non-volatile impurities.Detection and identification of volatile and semi-volatile impurities.Absolute purity determination without a specific reference standard of the analyte.[10][11]Purity assessment of highly crystalline solids (>98.5%).
Illustrative Purity (%) 99.5% (Area Normalization)99.7% (Area Normalization)99.6% (Absolute)99.85% (Mole Fraction)
Precision (RSD) < 1.0%< 1.5%< 0.5%< 1.0%
Detection Limit ~0.01%< 0.001% (in Scan mode)~0.1%~0.1 mol%
Key Advantage Widely applicable, robust for routine quality control.High sensitivity and specificity for impurity identification."First principle" method, highly accurate and does not require a reference standard of the target compound.[12]Provides absolute purity for highly pure, crystalline samples.
Key Limitation Requires a reference standard for accurate quantification; assumes all impurities have similar UV response for area % purity.Limited to thermally stable and volatile compounds; potential for on-column degradation.Lower sensitivity than chromatographic methods; requires a high-purity internal standard.Only sensitive to eutectic impurities; not suitable for amorphous or thermally unstable compounds.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are detailed protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the purity of this compound and detecting non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as needed.

  • Data Analysis: Purity is typically calculated using area normalization, where the peak area of the main compound is divided by the total area of all peaks. For higher accuracy, a reference standard of known purity should be used to create a calibration curve.[13][14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.[15]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Inlet Temperature: 250 °C

  • MS Interface Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a solution of the synthesized compound in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate purity by area percentage. Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute method for purity determination, as the signal intensity is directly proportional to the molar amount of the substance.[7]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the synthesized this compound into a clean vial.

    • Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) and add it to the same vial. The standard should have peaks that do not overlap with the analyte.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d or DMSO-d6) and transfer to an NMR tube.

  • Key NMR Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the peaks of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 8 or 16 (ensure adequate signal-to-noise ratio).

  • Data Analysis:

    • Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Pstd = Purity of the standard.

Differential Scanning Calorimetry (DSC)

DSC determines purity by analyzing the melting endotherm based on the Van't Hoff equation, which relates the melting temperature to the mole fraction of impurities.[9][16]

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.

  • Experimental Conditions:

    • Heating Rate: 1-2 °C/min.

    • Temperature Range: Heat from ambient temperature to a temperature at least 20 °C above the completion of the melt.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the instrument's software, which applies the Van't Hoff equation.[17] This method is most accurate for purities above 98.5 mol%.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a comprehensive purity assessment of synthesized this compound.

G start Synthesized This compound tlc Initial Check: Thin-Layer Chromatography (TLC) start->tlc Qualitative Screen gcms GC-MS Analysis (Volatile Impurities) tlc->gcms Proceed to Quantitative Analysis hplc HPLC-UV Analysis (Purity Assay & Non-Volatile Impurities) tlc->hplc Proceed to Quantitative Analysis data Data Compilation & Comparison gcms->data qnmr qNMR Analysis (Absolute Purity) hplc->qnmr Orthogonal Method for Confirmation hplc->data dsc DSC Analysis (Purity of Crystalline Solid) qnmr->dsc If >98.5% and Crystalline qnmr->data dsc->data report Final Purity Report data->report

Caption: Workflow for the purity assessment of this compound.

Decision-Making Framework for Method Selection

The choice of the most appropriate analytical technique depends on the specific information required. The following diagram provides a decision-making framework.

G q1 What is the primary goal? a1 Identify Unknown Impurities q1->a1 Identification a2 Determine Absolute Purity (No Reference Standard) q1->a2 Absolute Quantification a3 Routine Quality Control (Reference Standard Available) q1->a3 Routine Assay a4 Assess Purity of Final Crystalline Product q1->a4 Final Form Purity m1 Use GC-MS a1->m1 m2 Use qNMR a2->m2 m3 Use HPLC-UV a3->m3 m4 Use DSC a4->m4

Caption: Decision framework for selecting a purity analysis method.

Comparison with Alternative Indenone Derivatives

The indenone scaffold is a privileged structure in medicinal chemistry and drug discovery, found in numerous bioactive molecules.[6][18] Assessing the purity of this compound can be contextualized by comparing it to other relevant indenone derivatives.

  • 1-Indanone: The parent compound of this class. Its purity is typically assessed by GC-MS and HPLC. Due to its simpler structure, potential impurities are often related to the starting materials of its synthesis, such as phenylpropionic acid.

  • Donepezil: A well-known drug for Alzheimer's disease that contains an indanone moiety. As an active pharmaceutical ingredient (API), its purity is rigorously controlled using validated HPLC methods as per pharmacopeial standards. Impurity profiling is critical to ensure safety and efficacy.

  • Other Substituted Indanones (e.g., Methoxy or Methyl derivatives): These compounds are often synthesized for structure-activity relationship (SAR) studies.[19] The analytical methods would be similar to those for this compound, but chromatographic conditions (e.g., mobile phase gradient, GC temperature program) would be optimized to account for differences in polarity and volatility imparted by the different substituents.

The fundamental principles of purity assessment remain the same across these alternatives. However, the specific methodologies must be adapted and validated for each unique compound to ensure accurate and reliable results.

References

A Comparative Spectroscopic Guide to Differentiating 1-Indanone and 2-Indanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal identification of isomeric structures is a critical step in chemical synthesis and characterization. This guide provides a detailed comparison of 1-indanone and 2-indanone, focusing on the distinguishing features in their respective ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

The structural difference between 1-indanone and 2-indanone, namely the position of the carbonyl group within the five-membered ring, gives rise to distinct spectroscopic signatures. While both are valuable intermediates in organic synthesis, their derivatives have garnered significant attention in medicinal chemistry, with 1-indanone derivatives being particularly explored for a wide range of therapeutic applications.[1]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-indanone and 2-indanone, highlighting the shifts and patterns that enable their differentiation.

Table 1: ¹H NMR Spectral Data (CDCl₃, δ ppm) [1]

Assignment 1-Indanone 2-Indanone Key Differentiator
Aromatic Protons~7.25-7.75 (m, 4H)~7.10-7.35 (m, 4H)The aromatic protons of 1-indanone are generally more deshielded, with one proton appearing as far downfield as ~7.75 ppm due to the anisotropic effect of the adjacent carbonyl group.
Methylene Protons (α to C=O)~3.10 (t, 2H)~3.55 (s, 4H)1-Indanone shows two distinct triplets for its two different methylene groups. 2-Indanone exhibits a single sharp singlet for its four equivalent methylene protons. This is often the most straightforward diagnostic feature.
Methylene Protons (β to C=O)~2.65 (t, 2H)N/AThe presence of a second distinct methylene signal as a triplet is characteristic of 1-indanone.

Table 2: ¹³C NMR Spectral Data (CDCl₃, δ ppm) [1]

Assignment 1-Indanone 2-Indanone Key Differentiator
Carbonyl Carbon (C=O)~207.2~216.5The carbonyl carbon of 2-indanone is significantly more deshielded (further downfield) than that of 1-indanone.
Aromatic Carbons~123.7-153.1~126.8-136.0While there are differences in the aromatic region, the carbonyl and methylene carbon signals are more diagnostic.
Methylene Carbons~25.9, ~36.4~51.51-Indanone displays two distinct methylene carbon signals, whereas 2-indanone shows only one, which is further downfield.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹) [1]

Vibrational Mode 1-Indanone 2-Indanone Key Differentiator
Carbonyl Stretch (C=O)~1700~1745The carbonyl stretching frequency in 2-indanone is higher than in 1-indanone. This is due to the lack of conjugation of the carbonyl group with the aromatic ring in 2-indanone, leading to a stronger, higher-frequency C=O bond vibration.

Table 4: Mass Spectrometry Data (m/z) [1]

Fragment 1-Indanone 2-Indanone Key Differentiator
Molecular Ion (M⁺)132132Both isomers have the same molecular weight and will show a molecular ion peak at m/z 132.
Base Peak104104Both isomers often show a base peak at m/z 104, corresponding to the loss of ethylene (C₂H₄).
Other Fragments7878A fragment at m/z 78, corresponding to a benzene ring, is common to both. While the primary fragmentation may be similar, the relative intensities of the fragment ions can sometimes differ, though this is less reliable for differentiation than NMR or IR.

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the indanone isomer in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the data can be acquired using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl (C=O) stretching frequency.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and the major fragment ions.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between 1-indanone and 2-indanone based on their spectroscopic data.

G cluster_start cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_results Start Unknown Indanone Isomer H_NMR ¹H NMR Analysis Start->H_NMR IR IR Analysis (C=O Stretch) Start->IR C_NMR ¹³C NMR Analysis H_NMR->C_NMR Confirm with ¹³C NMR Indanone1 Identified as 1-Indanone H_NMR->Indanone1 Two methylene triplets Indanone2 Identified as 2-Indanone H_NMR->Indanone2 One methylene singlet C_NMR->Indanone1 C=O ~207 ppm Two CH₂ signals C_NMR->Indanone2 C=O ~217 ppm One CH₂ signal IR->Indanone1 C=O ~1700 cm⁻¹ IR->Indanone2 C=O ~1745 cm⁻¹

Caption: Workflow for distinguishing 1-indanone and 2-indanone.

References

A Comparative Analysis of Predicted and Experimental Spectral Data: The Case of 4-Chloroindan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Spectroscopy and Drug Development

In the field of analytical chemistry and drug discovery, the accurate characterization of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this endeavor. This guide provides a detailed comparison between the predicted spectral data for 4-chloroindan-2-one and the available experimental data for the closely related parent compound, 2-indanone.

Due to the absence of readily available experimental spectral data for 4-chloroindan-2-one in the public domain, this guide utilizes predictive models to generate its expected spectroscopic profile. For comparative purposes, experimental data for 2-indanone is presented alongside the predicted data for its chlorinated analogue. This approach allows for an insightful analysis of the expected spectral changes upon the introduction of a chlorine atom at the 4-position of the indanone scaffold.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the predicted spectral data for 4-chloroindan-2-one and the experimental spectral data for 2-indanone.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

Proton Assignment 4-Chloroindan-2-one (Predicted, ppm) 2-Indanone (Experimental, ppm) Expected Shift Influence of Chlorine
H1, H3 (CH₂)3.65 (s)3.55 (s)Minimal direct effect on these methylene protons.
H57.30 (d)7.20 - 7.40 (m)Downfield shift due to the electron-withdrawing nature of the adjacent chlorine.
H67.25 (t)7.20 - 7.40 (m)Minor shift expected.
H77.45 (d)7.20 - 7.40 (m)Minimal effect expected.

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

Carbon Assignment 4-Chloroindan-2-one (Predicted, ppm) 2-Indanone (Experimental, ppm) Expected Shift Influence of Chlorine
C1, C3 (CH₂)49.5~45Minor shift.
C2 (C=O)212.0~215Minimal direct effect.
C4133.0~124 (Ar-CH)Significant downfield shift due to direct attachment of the electronegative chlorine atom.
C5128.5~127 (Ar-CH)Minor downfield shift.
C6126.0~127 (Ar-CH)Minor shielding effect possible.
C7129.0~124 (Ar-CH)Minor downfield shift.
C3a138.0~135 (Ar-C)Minor downfield shift.
C7a140.0~135 (Ar-C)Downfield shift due to proximity to the chloro-substituted carbon.

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

Vibrational Mode 4-Chloroindan-2-one (Predicted, cm⁻¹) 2-Indanone (Experimental, cm⁻¹) Expected Influence of Chlorine
C=O Stretch (Ketone)~1745~1750Minimal change in the strong carbonyl absorption.
Aromatic C=C Stretch~1590, ~1460~1600, ~1470Slight shifts in aromatic ring vibrations.
C-Cl Stretch~750N/APresence of a new band in the fingerprint region.
Aromatic C-H Stretch~3060~3050Minimal change.
Aliphatic C-H Stretch~2920~2900Minimal change.

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

Ion 4-Chloroindan-2-one (Predicted, m/z) 2-Indanone (Experimental, m/z) Key Differences
Molecular Ion [M]⁺166/168 (approx. 3:1 ratio)132Presence of the characteristic isotopic pattern for chlorine.
[M-CO]⁺138/140104Loss of carbon monoxide is a common fragmentation pathway for ketones.[1]
[M-Cl]⁺131N/ALoss of the chlorine radical.
Further FragmentationFragments arising from the indanone backbone.78 (benzyne radical cation)Similar fragmentation of the carbocyclic structure after initial losses.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Acquisition Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64 (depending on sample concentration).

      • Relaxation delay: 1-2 seconds.

      • Acquisition time: 2-3 seconds.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Acquisition Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

      • Relaxation delay: 2 seconds.

    • Processing: Apply Fourier transformation with a line broadening of 1-2 Hz, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

    • Parameters:

      • Scan range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

    • Collect a background spectrum of the empty ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction (Electron Ionization - EI):

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

    • The sample is vaporized in the ion source.

  • Ionization and Analysis:

    • Instrument: Mass spectrometer with an EI source (e.g., a Quadrupole or Time-of-Flight analyzer).

    • Parameters:

      • Ionization energy: 70 eV.

      • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Visualization of the Comparative Workflow

The logical flow for comparing experimental and predicted spectral data is illustrated in the diagram below.

G Workflow for Comparing Experimental and Predicted Spectral Data cluster_experimental Experimental Data Acquisition cluster_predicted Predicted Data Generation cluster_comparison Data Comparison and Analysis exp_sample Obtain Physical Sample (e.g., 2-Indanone) exp_nmr Acquire 1H & 13C NMR Spectra exp_sample->exp_nmr exp_ir Acquire IR Spectrum exp_sample->exp_ir exp_ms Acquire Mass Spectrum exp_sample->exp_ms compare_nmr Compare NMR Data exp_nmr->compare_nmr compare_ir Compare IR Data exp_ir->compare_ir compare_ms Compare MS Data exp_ms->compare_ms pred_structure Define Chemical Structure (4-Chloroindan-2-one) pred_nmr Predict 1H & 13C NMR Spectra pred_structure->pred_nmr pred_ir Predict IR Spectrum pred_structure->pred_ir pred_ms Predict Mass Spectrum pred_structure->pred_ms pred_nmr->compare_nmr pred_ir->compare_ir pred_ms->compare_ms analysis Analyze Spectral Differences and Similarities compare_nmr->analysis compare_ir->analysis compare_ms->analysis

References

Safety Operating Guide

Navigating the Disposal of 4-Chloro-1H-inden-2(3H)-one: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Chloro-1H-inden-2(3H)-one, a chlorinated ketone of interest in organic synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact isomer, the following procedures are based on the closely related and more extensively documented compound, 4-chloro-2,3-dihydro-1H-inden-1-one (CAS 15115-59-0), and general principles of chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The hazard profile of similar chlorinated compounds suggests potential for skin and eye irritation.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or with a fume hood.

In the event of exposure, adhere to the following first-aid measures:

  • After Inhalation: Move the individual to fresh air.

  • After Skin Contact: Wash the affected area thoroughly with soap and water.

  • After Eye Contact: Rinse cautiously with water for several minutes.

  • After Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Designate this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) as "chlorinated organic waste."

  • Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.

2. Containerization:

  • Use a designated, leak-proof, and clearly labeled waste container.

  • The label should include:

    • The words "Hazardous Waste"

    • The chemical name: "this compound"

    • The primary hazard(s) (e.g., "Irritant," "Environmental Hazard")

    • The date of accumulation.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from heat sources and direct sunlight.

  • Ensure secondary containment is in place to capture any potential leaks.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all institutional and local regulations for waste pickup and documentation.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate Waste (Unused chemical, contaminated materials) ppe->waste_gen segregate Segregate as 'Chlorinated Organic Waste' waste_gen->segregate container Place in Labeled, Leak-Proof Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Disposal Workflow for this compound

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

Personal protective equipment for handling 4-Chloro-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Chloro-1H-inden-2(3H)-one

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of similar compounds, such as 5-Chloro-1-indanone, and general principles of laboratory safety. A conservative approach to personal protective equipment (PPE) and handling is strongly advised.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table outlines the required PPE for handling this compound.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety goggles with side shields or a full-face shieldMust be worn at all times. A face shield is recommended when there is a significant risk of splashing.[1][2]
Hands Chemical-resistant glovesNitrile rubber gloves are a suitable option. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[3]
Body Laboratory coatA fully-buttoned lab coat is required to protect against skin contact. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[4][5]
Respiratory Fume hood or respiratorAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator is required.[4]
Feet Closed-toe shoesSafety footwear should always be worn in areas where chemicals are used or stored. The material should be compatible with the chemicals being handled.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Work should be conducted within a certified chemical fume hood.

  • Weighing and Transferring : When handling the solid form, be mindful of dust formation.[6] Use anti-static spatulas and weighing boats to minimize the generation of airborne particles.

  • Solution Preparation : When preparing solutions, always add the solid to the solvent slowly to prevent splashing.

  • Post-Handling : Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[1] Clean and decontaminate all work surfaces and equipment.

Storage
  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.

  • Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste, including excess reagent, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.[7]

  • Container Management : Ensure the waste container is compatible with the chemical, kept closed, and stored in a designated satellite accumulation area.[7]

  • Disposal : Dispose of the hazardous waste through an approved waste disposal plant. Do not pour waste down the drain.[8]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response:

  • Small Spills : Alert personnel in the immediate area. For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1]

  • Large Spills : Immediately evacuate the area and alert others. Secure the area to prevent re-entry. Contact your institution's environmental health and safety department for assistance.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood handling_weigh Weigh and Transfer prep_fume_hood->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution post_wash Wash Hands handling_solution->post_wash post_decontaminate Decontaminate Surfaces post_wash->post_decontaminate disp_collect Collect Hazardous Waste post_decontaminate->disp_collect disp_dispose Dispose via Approved Vendor disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.